molecular formula C7H4ClF2NO3 B1394907 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene CAS No. 40319-62-8

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Cat. No.: B1394907
CAS No.: 40319-62-8
M. Wt: 223.56 g/mol
InChI Key: KNCUHUWZNNXBGA-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene (CAS 40319-62-8) is a high-value fluorinated aromatic intermediate with significant applications in scientific research and development. Its molecular formula is C 7 H 4 ClF 2 NO 3 and it has a molecular weight of 223.56 g/mol [ ]. The compound is characterized by a benzene ring substituted with chloro, difluoromethoxy, and nitro groups, which collectively impart unique electronic properties and reactivity. This compound serves as a critical building block in organic synthesis, particularly in the development of advanced agrochemicals and pharmaceuticals. The structural motif of fluorinated nitrobenzenes is frequently found in active ingredients, where the fluorine atoms can enhance metabolic stability, lipophilicity, and bioavailability [ ]. In agrochemical research, derivatives of similar trifluoromethylpyridine (TFMP) compounds have been successfully used in crop protection, with over 20 TFMP-containing agrochemicals receiving ISO common names [ ]. In pharmaceutical chemistry, the incorporation of such fluorinated aromatic intermediates is a established strategy to modulate the physicochemical properties of drug candidates [ ]. A robust and high-yielding synthesis method for this compound involves the reaction of 2-chloro-5-nitrophenol with sodium chlorodifluoroacetate in the presence of potassium carbonate, providing the target compound in yields up to 95% [ ]. The presence of strong electron-withdrawing groups activates the aromatic ring towards nucleophilic aromatic substitution, making the chlorine atom a reactive site for further functionalization, such as amination or ether formation [ ]. The compound's structure can be confirmed by 1 H NMR spectroscopy, with a characteristic triplet around δ 6.65 ppm (J = 71.9 Hz) for the proton of the difluoromethoxy group (-OCF 2 H) [ ]. Please note : This product is intended for research purposes only and is not designed for human therapeutic use, veterinary use, or any form of personal application.

Properties

IUPAC Name

1-chloro-2-(difluoromethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-5-2-1-4(11(12)13)3-6(5)14-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCUHUWZNNXBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40319-62-8
Record name 1-chloro-2-(difluoromethoxy)-4-nitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a halogenated nitroaromatic compound that has garnered significant interest as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring a chloro group, a difluoromethoxy moiety, and a nitro group, offers multiple reaction sites for derivatization. The presence of the difluoromethoxy group is of particular importance, as its incorporation into bioactive molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, offering valuable insights for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a crystalline solid at room temperature, typically appearing as a pale yellow to light brown material[1]. Its molecular formula is C₇H₄ClF₂NO₃, corresponding to a molecular weight of 223.56 g/mol [1][2][3]. The presence of electron-withdrawing substituents on the benzene ring contributes to its solid state, a result of strong intermolecular forces[1].

A summary of its key physical and chemical properties is presented in the table below:

PropertyValueSource(s)
CAS Number 1261776-23-1[2][3][4]
Molecular Formula C₇H₄ClF₂NO₃[1][2][3]
Molecular Weight 223.56 g/mol [1][2][3]
Appearance Pale yellow to light brown crystalline solid[1]
Boiling Point 265.2 °C at 760 mmHg (Predicted)[5]
Flash Point 114.2 °C (Predicted)[5]
Density 1.514 ± 0.06 g/cm³ (Predicted)[5]
Solubility Excellent solubility in polar aprotic solvents like DMSO (>50 g/L). Good solubility in dichloromethane and chloroform (10-50 g/L).[1]
XLogP3 3.5[5]

Spectral Data

The structural features of this compound give rise to characteristic spectral data that are crucial for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the positions of the chloro, difluoromethoxy, and nitro groups. A key feature is the triplet signal for the proton of the difluoromethoxy group, typically found at a chemical shift of around 6.65 ppm with a large coupling constant (J ≈ 71.9 Hz) due to coupling with the two fluorine atoms[6].

  • UV-Visible Spectroscopy: The UV-visible absorption spectrum is characteristic of a substituted nitrobenzene, displaying a weak absorption band in the near-UV region (around 340-350 nm). This absorption is attributed to the n→π* electronic transition of the nitro group[1].

  • Mass Spectrometry: The mass spectrum exhibits a molecular ion peak (M+) at m/z 223 and a characteristic isotopic peak at M+2 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom[1].

Synthesis and Reaction Mechanisms

The synthesis of this compound is most commonly achieved through the difluoromethylation of a corresponding phenolic precursor.

Primary Synthetic Route: Difluoromethylation of 2-Chloro-5-nitrophenol

A well-established method involves the reaction of 2-chloro-5-nitrophenol with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base.

Experimental Protocol:

A mixture of 2-chloro-5-nitrophenol, potassium carbonate, and sodium chlorodifluoroacetate in a solvent system of N,N-dimethylformamide (DMF) and water is degassed and heated. The reaction is then quenched with hydrochloric acid. After neutralization and extraction, the crude product is purified by column chromatography to afford this compound[6].

Causality Behind Experimental Choices:

  • Base (Potassium Carbonate): The base is essential for deprotonating the phenol to form the more nucleophilic phenoxide ion, which is necessary for the subsequent reaction with the difluorocarbene.

  • Solvent (DMF/Water): DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction. The presence of a small amount of water can aid in the solubility of the inorganic base.

  • Heating: The reaction requires elevated temperatures to promote the thermal decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene intermediate.

Reaction Mechanism:

The key step in this synthesis is the generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate via thermal decarboxylation. The highly electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide ion. Subsequent protonation yields the desired aryl difluoromethyl ether[7][8].

Synthesis_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_product Product 2-Chloro-5-nitrophenol 2-Chloro-5-nitrophenol Phenoxide Ion Phenoxide Ion 2-Chloro-5-nitrophenol->Phenoxide Ion Deprotonation (K2CO3) Sodium Chlorodifluoroacetate Sodium Chlorodifluoroacetate Difluorocarbene Difluorocarbene Sodium Chlorodifluoroacetate->Difluorocarbene Thermal Decarboxylation K2CO3 K2CO3 Product 1-Chloro-2-(difluoromethoxy)- 4-nitrobenzene Phenoxide Ion->Product Nucleophilic Attack Difluorocarbene->Product

Caption: Synthesis of this compound.

Alternative Synthetic Considerations:

Other difluoromethylating agents, such as difluoromethyltriflate (HCF₂OTf) and S-(difluoromethyl)sulfonium salts, have been developed and could potentially be employed for the synthesis of this compound[9][10]. These reagents may offer milder reaction conditions or broader functional group tolerance. The mechanism for these reactions also generally proceeds through the in-situ generation of difluorocarbene[9].

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The strategic placement of its functional groups allows for sequential and selective transformations.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key handle for amide bond formation, sulfonylation, or diazotization reactions. This transformation opens up a vast chemical space for the synthesis of diverse compound libraries for drug screening.

  • Nucleophilic Aromatic Substitution: The chloro group, activated by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity.

  • Building Block for Bioactive Molecules: This compound serves as an important starting material in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy and agents for treating infectious diseases[1]. The difluoromethoxy group is often incorporated to improve the pharmacokinetic properties of the final drug candidate.

Applications_Workflow cluster_transformations Key Chemical Transformations cluster_intermediates Key Intermediates cluster_final_products Final Applications Start 1-Chloro-2-(difluoromethoxy)- 4-nitrobenzene Reduction Reduction of Nitro Group Start->Reduction SNAr Nucleophilic Aromatic Substitution of Chlorine Start->SNAr Aniline Substituted Aniline Derivative Reduction->Aniline Substituted Further Functionalized Aromatic Core SNAr->Substituted Kinase_Inhibitors Kinase Inhibitors (e.g., for Cancer Therapy) Aniline->Kinase_Inhibitors Agrochemicals Agrochemicals (Herbicides, Pesticides) Aniline->Agrochemicals Substituted->Kinase_Inhibitors Substituted->Agrochemicals

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Fluorinated Building Block

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene (CAS No: 40750-71-8) is a substituted nitrobenzene derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its molecular structure, featuring a chloro, a nitro, and a difluoromethoxy group on a benzene ring, provides multiple reactive sites for further chemical transformations. The incorporation of the difluoromethoxy (-OCF₂H) moiety is of particular strategic importance in medicinal and agricultural chemistry. This functional group can act as a lipophilic hydrogen bond donor, enhancing properties such as metabolic stability, bioavailability, and binding affinity of target molecules.[1][2] This guide provides an in-depth look at a proven synthetic pathway, detailed characterization methods, and essential safety protocols for this valuable compound.

Compound Identifier Value
IUPAC Name This compound
Synonym(s) 4-Chloro-3-(difluoromethoxy)nitrobenzene
CAS Number 40750-71-8[3]
Molecular Formula C₇H₄ClF₂NO₃[3]
Molecular Weight 223.56 g/mol [3]

Part 1: Synthesis Methodology

The synthesis of this compound is efficiently achieved through the O-difluoromethylation of the corresponding phenol. The selected protocol utilizes sodium chlorodifluoroacetate as the difluoromethylating agent, which decomposes in situ to generate difluorocarbene.

Principle of the Reaction

The core of this synthesis is a nucleophilic substitution reaction on a difluorocarbene intermediate. 2-Chloro-5-nitrophenol is first deprotonated by a base (potassium carbonate) to form a more nucleophilic phenoxide. Concurrently, sodium chlorodifluoroacetate, upon heating in a polar aprotic solvent like N,N-dimethylformamide (DMF), undergoes decarboxylation and subsequent elimination of a chloride ion to generate the highly reactive electrophile, difluorocarbene (:CF₂). The phenoxide then attacks the difluorocarbene, followed by protonation during the workup, to yield the desired difluoromethyl ether product.

Proposed Reaction Mechanism

The mechanism involves the thermal decomposition of the chlorodifluoroacetate salt to generate the key difluorocarbene intermediate, which is then trapped by the phenoxide.

G cluster_0 Step 1: Generation of Difluorocarbene cluster_1 Step 2: Nucleophilic Attack reagent ClCF₂CO₂⁻ Na⁺ intermediate1 ClCF₂CO₂⁻ reagent->intermediate1 Heat (Δ) carbene :CF₂ intermediate1->carbene - CO₂, - Cl⁻ carbene_ref :CF₂ co2 CO₂ cl_ion Cl⁻ phenol 2-Chloro-5-nitrophenoxide product_intermediate Intermediate Anion phenol->product_intermediate + :CF₂ product 1-Chloro-2-(difluoromethoxy)- 4-nitrobenzene product_intermediate->product + H⁺ h_plus H⁺ (Workup)

Caption: Proposed mechanism for O-difluoromethylation via difluorocarbene.

Detailed Experimental Protocol

This protocol is adapted from a documented procedure with a reported yield of 95%.[3]

Materials:

  • 2-Chloro-5-nitrophenol (10 g, 58 mmol)

  • Potassium carbonate (K₂CO₃, 9.4 g, 68 mmol)

  • Sodium chlorodifluoroacetate (18 g, 115 mmol)

  • N,N-dimethylformamide (DMF, 192 mL)

  • Deionized water (H₂O, 25 mL + additional for workup)

  • 12 N Hydrochloric acid (HCl, 17 mL)

  • 1 N Sodium hydroxide (NaOH, 213 mL)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Hexanes and Dichloromethane (DCM) for chromatography

Procedure:

  • Reaction Setup: To a suitable reaction flask, add 2-chloro-5-nitrophenol (10 g), potassium carbonate (9.4 g), sodium chlorodifluoroacetate (18 g), DMF (192 mL), and H₂O (25 mL).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 5 minutes. This is crucial to prevent side reactions with atmospheric oxygen and moisture.

  • Heating: Heat the reaction mixture to 100°C for 2.5 hours under a nitrogen atmosphere. The elevated temperature is necessary to induce the decomposition of sodium chlorodifluoroacetate.

  • Quenching and Acidification: Cool the mixture to room temperature. Carefully add 12 N HCl (17 mL) and H₂O (25 mL). Stir the mixture at room temperature for 1 hour.

  • Basification: Cool the resulting mixture to 0°C in an ice bath. Add 1 N NaOH solution (213 mL) portion-wise, ensuring the temperature remains low.

  • Extraction: Dilute the reaction mixture with H₂O and extract the product with diethyl ether (2x). The organic layer will contain the desired product.

  • Washing and Drying: Wash the combined organic layers with H₂O (1x) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (FCC) on silica gel, using a gradient of 0-50% dichloromethane in hexanes as the eluent. This step is essential to isolate the pure compound from unreacted starting materials and byproducts.

Experimental Workflow Diagram

G start Combine Reactants: 2-Chloro-5-nitrophenol K₂CO₃, NaCF₂ClCO₂Na DMF, H₂O degas Degas with N₂ (5 min) start->degas heat Heat to 100°C (2.5 h) degas->heat cool_quench Cool to RT Add HCl, H₂O Stir (1 h) heat->cool_quench basify Cool to 0°C Add 1N NaOH cool_quench->basify extract Extract with Et₂O (2x) basify->extract wash_dry Wash with H₂O Dry (Na₂SO₄) Concentrate extract->wash_dry purify Flash Column Chromatography (0-50% DCM in Hexanes) wash_dry->purify product Pure 1-Chloro-2-(difluoromethoxy) -4-nitrobenzene purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Part 2: Structural Characterization

Confirming the identity and purity of the synthesized this compound requires a suite of analytical techniques. Each method provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: This is one of the most powerful tools for confirming the structure. The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

  • Aromatic Region (δ 7.5-8.2 ppm): Three distinct signals are expected for the protons on the benzene ring. The specific splitting patterns (doublets, doublet of doublets) are dictated by their coupling to adjacent protons.

  • Difluoromethoxy Proton (δ ~6.6 ppm): The single proton of the -OCF₂H group is highly characteristic. It appears as a triplet due to coupling with the two adjacent fluorine atoms (²JHF coupling). The coupling constant is typically large, around 72 Hz.[3]

Reported ¹H NMR Data: [3] (400 MHz, CDCl₃): δ 8.15-8.12 (m, 1H), 8.08 (dd, J= 8.8, 2.5 Hz, 1H), 7.65 (d, J= 8.8 Hz, 1H), 6.65 (t, J = 71.9 Hz, 1H).

¹³C NMR: The carbon spectrum complements the proton data. Key expected signals include:

  • Aromatic Carbons: Six signals for the benzene ring carbons, with chemical shifts influenced by the electron-withdrawing/donating nature of the substituents.

  • Difluoromethoxy Carbon: A single carbon signal for the -OCF₂H group. This signal will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For this molecule, the mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (223.56 g/mol ).

  • Isotopic Pattern: Due to the presence of chlorine, an M+2 peak will be observed at approximately one-third the intensity of the M+ peak, which is characteristic of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Ar-NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-O Stretch: A strong band for the aryl ether linkage, typically in the 1250-1200 cm⁻¹ region.

  • C-F Stretch: Strong absorption bands in the 1100-1000 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Summary of Characterization Data
Technique Feature Expected/Reported Value
¹H NMR Aromatic Protonsδ 8.15-8.12 (m, 1H), 8.08 (dd, 1H), 7.65 (d, 1H)[3]
-OCF₂H δ 6.65 (t, J = 71.9 Hz, 1H)[3]
¹³C NMR -OC F₂HTriplet signal due to C-F coupling
Mass Spec. Molecular Ionm/z = 223.56 (with characteristic Cl isotope pattern)
IR Spec. NO₂ Stretch (asymm.)~1530 cm⁻¹
NO₂ Stretch (symm.)~1350 cm⁻¹
C-F Stretch~1100-1000 cm⁻¹

Part 3: Safety, Handling, and Storage

This compound is classified as an irritant and requires careful handling in a laboratory setting.[4][5]

Hazard Identification
  • Classification: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3, respiratory irritation).[4]

  • Signal Word: Warning[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Safe Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle in a well-ventilated place, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment:

    • Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[4]

    • Skin Protection: Wear impervious, flame-resistant protective clothing.[4]

  • General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, or vapors.[4]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

References

  • Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes.
  • Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Preamble: A Chemocentric Approach to Mechanistic Toxicology

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a halogenated and fluorinated nitroaromatic compound. While not a pharmaceutical agent, its structure contains several moieties of significant toxicological and pharmacological interest. Understanding its potential mechanism of action is critical for assessing its safety profile and predicting its biological impact. This guide eschews a rigid template, instead adopting a logical, inquiry-driven framework that begins with the molecule's structure to generate hypotheses, then outlines a comprehensive, multi-phased experimental strategy to test these hypotheses. Every proposed protocol is designed to be a self-validating system, providing robust, interpretable data.

Section 1: Foundational Analysis and Mechanistic Hypotheses

The structure of this compound provides immediate clues to its likely biochemical reactivity. Three key features dominate this analysis: the nitroaromatic ring, the chloro substituent, and the difluoromethoxy group.

PropertyValue / DescriptionRationale & Implication
Molecular Formula C₇H₄ClF₂NO₃Defines the elemental composition.
Chemical Class Substituted ChloronitrobenzeneBelongs to a class of compounds known for industrial use and potential toxicity, often related to methemoglobinemia and genotoxicity.[1][2]
Key Functional Groups Nitro (-NO₂), Chloro (-Cl), Difluoromethoxy (-OCF₂H)Each group suggests distinct pathways for metabolic activation or detoxification.
Hypothesis 1: Bioactivation via Nitroreduction

The nitroaromatic group is a well-established substrate for enzymatic reduction.[3] One- and two-electron nitroreductases, including NADPH:cytochrome P450 reductase, can reduce the nitro group to form highly reactive intermediates like nitroso and hydroxylamine species.[4] These intermediates can induce oxidative stress through redox cycling or form covalent adducts with macromolecules like DNA and proteins, leading to genotoxicity and cellular dysfunction.[4][5] This bioreduction process is a central mechanism in the toxicity of many nitroaromatic compounds.[3][6]

Hypothesis 2: Electrophilic Reactivity and Glutathione Conjugation

The benzene ring is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing nitro group, particularly at the ortho and para positions.[7][8][9] The chlorine atom represents a potential leaving group. This makes the compound an electrophile, susceptible to attack by biological nucleophiles. The most significant of these is the thiol group of glutathione (GSH), a primary cellular antioxidant.[[“]] Conjugation with GSH, often catalyzed by Glutathione S-transferases (GSTs), is a major detoxification pathway for xenobiotics.[11][12] Depletion of cellular GSH stores can leave the cell vulnerable to oxidative damage. While typically a detoxification step, in some cases, GSH conjugation can lead to the formation of toxic metabolites.[13]

Hypothesis 3: Role of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is often used in medicinal chemistry to enhance metabolic stability compared to a standard methoxy group (-OCH₃), as it is more resistant to oxidative metabolism and O-demethylation.[14][15] It is generally considered metabolically stable but can influence the electronic properties of the molecule and may serve as a lipophilic hydrogen bond donor.[16][17] While less likely to be a primary site of metabolic activation, its influence on the reactivity of the rest of the molecule must be considered.

The following diagram illustrates the primary hypothesized pathways for the metabolic activation of this compound.

Metabolic Activation Pathways cluster_0 Hypothesized Metabolic Fates cluster_1 Pathway 1: Nitroreduction cluster_2 Pathway 2: GSH Conjugation Parent 1-Chloro-2-(difluoromethoxy) -4-nitrobenzene Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductases (e.g., P450 Reductase) GSH_Adduct GSH Conjugate Parent->GSH_Adduct GSTs, Nucleophilic Attack Adducts2 Covalent Protein Adducts (GSH Depletion) Parent->Adducts2 Direct Reaction with Protein Thiols Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine ROS Reactive Oxygen Species (Redox Cycling) Nitroso->ROS O₂ Adducts1 Macromolecular Adducts (DNA, Protein) Hydroxylamine->Adducts1 Mercapturate Mercapturic Acid (Excretion) GSH_Adduct->Mercapturate

Caption: Hypothesized metabolic pathways for this compound.

Section 2: A Phased Experimental Strategy for Mechanistic Elucidation

A tiered approach is proposed to systematically investigate the mechanism of action. This workflow is designed to first establish biological activity and then to dissect the specific molecular pathways involved.

Experimental Workflow P1 Phase 1: Screening & Target Identification A1 Protocol 1: Cytotoxicity Assays P1->A1 A2 Protocol 2: GSH Depletion Assay P1->A2 P2 Phase 2: Metabolic Activation Studies B1 Protocol 3: In Vitro Metabolism (Microsomes/S9) P2->B1 B2 Protocol 4: Covalent Binding Assay P2->B2 P3 Phase 3: Pathway & Target Confirmation C1 Protocol 5: Nrf2/ARE Reporter Assay P3->C1 C2 Protocol 6: Proteomic Profiling P3->C2 A1->P2 If cytotoxic A2->P2 If GSH depleted B1->P3 Metabolites identified B2->P3 Covalent binding confirmed

Caption: A phased experimental workflow for mechanism of action studies.

Phase 1: Initial Screening & Target Identification

The objective of this phase is to confirm biological activity and gather initial evidence for the involvement of electrophilic or oxidative stress pathways.

Protocol 1: Cell Viability/Cytotoxicity Assay

  • Causality: To determine if the compound elicits a cytotoxic response and to establish a dose-response curve (IC₅₀). This is the foundational experiment to confirm biological relevance. A metabolically competent cell line, such as HepG2 human hepatoma cells, is recommended.

  • Methodology (MTT Assay):

    • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

  • Self-Validation: The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls ensures the assay is performing correctly. A clear dose-response relationship validates the compound's effect.

Protocol 2: Glutathione (GSH) Depletion Assay

  • Causality: To directly test the hypothesis that the compound is an electrophile that reacts with GSH. A decrease in cellular GSH levels is a strong indicator of electrophilic stress or extensive metabolism leading to GSH conjugation.[[“]]

  • Methodology (GSH-Glo™ Assay):

    • Cell Treatment: Seed and treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a shorter duration (e.g., 2-6 hours).

    • Lysis & Detection: Lyse the cells and add the GSH-Glo™ reagent, which contains a luciferin derivative and GST. The GST catalyzes the conjugation of GSH to the luciferin derivative, producing luciferin.

    • Luciferase Reaction: Add the Luciferin Detection Reagent to initiate a light-producing reaction.

    • Measurement: Measure luminescence using a plate-reading luminometer.

    • Analysis: A decrease in luminescence compared to the vehicle control indicates GSH depletion. Quantify the percentage of GSH remaining.

  • Self-Validation: A known GSH depletor (e.g., diethyl maleate) should be used as a positive control. The dose-dependent depletion of GSH provides confidence in the result.

Phase 2: Investigating Metabolic Activation

If Phase 1 indicates cytotoxicity, particularly in conjunction with GSH depletion, this phase aims to identify the specific metabolic pathways responsible.

Protocol 3: In Vitro Metabolism with Liver Fractions

  • Causality: To determine if the compound is metabolized by Phase I (e.g., cytochrome P450s, nitroreductases) or Phase II (e.g., GSTs) enzymes and to identify the resulting metabolites.[11][18] Liver S9 or microsomal fractions contain a rich complement of these enzymes.

  • Methodology:

    • Incubation Setup: Prepare an incubation mixture containing liver S9 fraction (or microsomes), an NADPH-regenerating system (for Phase I), and the test compound in a phosphate buffer (pH 7.4). For detecting GSH conjugates, supplement the mixture with GSH.

    • Incubation: Incubate at 37°C for a set time (e.g., 60 minutes).

    • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Sample Preparation: Centrifuge to pellet the protein and collect the supernatant.

    • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent compound and any metabolites formed.

  • Self-Validation: Control incubations (without NADPH, without liver fractions) are critical to distinguish enzymatic metabolism from simple chemical degradation. The disappearance of the parent compound over time and the appearance of new mass peaks corresponding to expected modifications (e.g., reduction of -NO₂ to -NH₂, addition of GSH) validate the findings.

Protocol 4: Covalent Binding Assay

  • Causality: To definitively prove that the compound or its metabolites form covalent adducts with proteins. This is a key mechanism for toxicity for many reactive electrophiles.[19]

  • Methodology (Using Competitive Reverse-Polarity ABPP):

    • Cell Treatment: Treat cells with the test compound for a defined period.

    • Lysis & Probing: Lyse the cells and treat the proteome with a broad-spectrum nucleophilic probe (e.g., a hydrazine-alkyne probe) that reacts with electrophilic sites on proteins.[20]

    • Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin) to the probe.

    • Enrichment & Digestion: Enrich the biotin-tagged proteins using streptavidin beads and perform on-bead tryptic digestion.

    • LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry.

  • Analysis: A decrease in the signal for a specific probe-labeled peptide in the compound-treated sample compared to the control indicates that the compound has formed an adduct at that site, blocking the probe.

  • Self-Validation: This method provides site-specific information. Identifying a specific cysteine or lysine residue that is "blocked" by the compound provides high-confidence evidence of covalent modification.

Phase 3: Pathway & Target Confirmation

This final phase aims to confirm the upstream signaling pathways activated by the compound and to identify the specific protein targets of covalent modification.

Protocol 5: Nrf2/ARE Reporter Gene Assay

  • Causality: Many electrophilic and oxidative stressors activate the Keap1-Nrf2 pathway, a primary cellular defense mechanism against such insults.[21] This assay directly measures the activation of this pathway.

  • Methodology:

    • Cell Line: Use a cell line stably transfected with a luciferase reporter construct driven by an Antioxidant Response Element (ARE) promoter.

    • Treatment: Treat the cells with the test compound at various concentrations for 16-24 hours.

    • Lysis & Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

    • Analysis: An increase in luciferase activity indicates activation of the Nrf2 pathway.

  • Self-Validation: A known Nrf2 activator, such as sulforaphane, must be used as a positive control. The dose-dependent increase in reporter activity, correlated with cytotoxicity and GSH depletion data, builds a cohesive mechanistic story.

Section 3: Data Synthesis and Mechanistic Conclusion

The power of this guide lies in the integration of data from all phases to construct a coherent mechanistic narrative.

Experimental ResultMechanistic Implication
High Cytotoxicity (Low IC₅₀) The compound is biologically active and perturbs critical cellular functions.
Significant GSH Depletion Strong evidence for an electrophilic mechanism or high metabolic turnover involving GSH conjugation.
Identification of Reduced Metabolites Confirms the nitroreduction pathway is active, pointing to potential genotoxicity and redox cycling.[4]
Identification of GSH Conjugates Confirms the electrophilic nature of the parent compound or a metabolite and identifies a primary detoxification route.[22]
Confirmation of Covalent Binding Proves the formation of stable adducts with macromolecules, a common cause of idiosyncratic toxicity.
Activation of Nrf2/ARE Pathway Confirms the induction of a cellular oxidative stress response, linking the chemical properties of the compound to a specific biological signaling cascade.

References

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  • Filo. (2025). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reactive towards nucleophilic aromatic substitution than 1 chloro 3 nitrobenzene. Filo.
  • Filo. (2025).
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  • Simoni, E., et al. (2023). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules.

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Reactivity of the difluoromethoxy group in nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Difluoromethoxy Group in Nitroaromatic Compounds

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. This guide provides an in-depth analysis of the reactivity of the difluoromethoxy group within nitroaromatic systems, a common scaffold in pharmaceutical development. We will explore its unique electronic properties, its dual role as both an activating group and a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, and its broader implications for drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced reactivity of this important functional group.

The Difluoromethoxy Group: A Profile of Unique Physicochemical Properties

The difluoromethoxy group occupies a unique space between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, granting medicinal chemists a greater degree of control in molecular design.[1] The introduction of two fluorine atoms dramatically alters the group's electronic character and steric profile compared to a simple methoxy group.

Electronic Effects and Lipophilicity

The primary influence of the -OCF₂H group on an aromatic ring is its moderate electron-withdrawing nature, driven by the strong inductive effect of the two fluorine atoms.[1][2][3] This effect is crucial when the group is attached to a nitroaromatic ring, as it synergistically enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack.

A key feature that distinguishes the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding—a characteristic absent in methoxy and trifluoromethoxy groups.[1][4] This allows the -OCF₂H group to serve as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially improving metabolic stability while maintaining key binding interactions.[1][5]

To provide a clear comparative framework, the key physicochemical parameters for the methoxy, difluoromethoxy, and trifluoromethoxy groups are summarized below.

PropertySubstituent-OCH₃-OCF₂H-OCF₃
Lipophilicity Hansch Parameter (π)-0.02+0.45+1.04
H-Bond Acidity Abraham Parameter (A)0.00~0.10 - 0.150.00
Inductive Effect Hammett Constant (σI)+0.27+0.39 (est.)+0.43
Resonance Effect Hammett Constant (σR)-0.27-0.15 (est.)-0.10 (est.)

Table 1: Comparative physicochemical properties of methoxy and fluorinated methoxy substituents. Data compiled from multiple sources to illustrate relative trends.[1]

Core Reactivity: The Difluoromethoxy Group in Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is a prerequisite for activating an aromatic ring toward nucleophilic aromatic substitution (SNAr).[6] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The electron-withdrawing character of the difluoromethoxy group further depletes the electron density of the nitroaromatic ring, enhancing the rate of the initial, typically rate-determining, nucleophilic attack.[7]

Caption: General SₙAr Mechanism on a Nitroaromatic Ring.

The Difluoromethoxy Group as a Leaving Group: A "Pseudohalogen"

While often installed to improve metabolic stability, a critical and often overlooked aspect of the difluoromethoxy group is its ability to function as a leaving group in SNAr reactions under forcing conditions.[8] Research has demonstrated that in reactions with aqueous ammonia at high temperatures (80-160 °C) and pressures, the -OCF₂H group can be displaced by an amino group, behaving as a "pseudohalogen".[8][9]

This reactivity is highly dependent on the substitution pattern of the nitroaromatic ring. The leaving group potential of -OCF₂H is compared to halogens in the following order of reactivity for displacement:

F > -OCF₂H >> Cl [8]

This finding is significant. While the difluoromethoxy group is a poorer leaving group than fluorine, its reactivity far surpasses that of chlorine in analogous positions.[8] This phenomenon is attributed to the strong electron-withdrawing nature of the -OCF₂H group, which stabilizes the Meisenheimer complex intermediate, thereby lowering the activation energy for the initial nucleophilic attack, similar to the effect seen with a fluorine substituent.[7]

Competitive Substitution Reactions

In nitroaromatic systems containing both a difluoromethoxy group and a halogen, competitive substitution can occur. The outcome is dictated by the nature of the halogen and the relative positions of the substituents.

A study on the amination of various difluoromethoxy- and halogen-substituted nitrobenzenes provides clear evidence of this competitive reactivity.[8]

SubstrateReaction ConditionsMajor Product(s)Outcome
1-Chloro-2-(difluoromethoxy)-4-fluoro-5-nitrobenzeneAq. NH₃, 80-100 °CDisplacement of FluorineFluorine is the superior leaving group.
1,4-Dichloro-2-(difluoromethoxy)-5-nitrobenzeneAq. NH₃, 140-160 °CDisplacement of -OCF₂H-OCF₂H is displaced in preference to Chlorine.
1-Fluoro-2,4-bis(difluoromethoxy)-5-nitrobenzeneAq. NH₃, 120 °CDisplacement of Fluorine and ortho--OCF₂HBoth F and the activated ortho--OCF₂H are displaced.

Table 2: Summary of competitive amination reactions on poly-substituted nitrobenzenes, demonstrating the relative leaving group abilities.[8]

Caption: Competitive nucleophilic attack on a di-chloro-difluoromethoxy-nitrobenzene.

Synthetic Methodologies and Experimental Protocols

The utility of difluoromethoxy-substituted nitroaromatics as chemical intermediates hinges on their efficient synthesis.[10][11] The most common approach is the direct O-difluoromethylation of the corresponding nitrophenol.[1]

Workflow for Synthesis of Aryl Difluoromethyl Ethers

The general workflow involves the deprotonation of a phenol followed by reaction with a difluorocarbene precursor.

Synthesis_Workflow Figure 3: General Workflow for O-Difluoromethylation start Start: Nitrophenol Substrate deprotonation Step 1: Deprotonation (e.g., KOH, NaH) start->deprotonation reagent_prep Step 2: Reagent Addition (e.g., BrCF₂P(O)(OEt)₂) deprotonation->reagent_prep reaction Step 3: Reaction (Formation of -OCF₂H bond) reagent_prep->reaction workup Step 4: Aqueous Workup & Extraction reaction->workup purification Step 5: Purification (e.g., Column Chromatography) workup->purification product Final Product: Nitro-Aryl Difluoromethyl Ether purification->product

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

Detailed Protocol: O-Difluoromethylation of 4-Nitrophenol

This protocol describes a representative procedure for the synthesis of 1-(difluoromethoxy)-4-nitrobenzene.

Materials:

  • 4-Nitrophenol

  • Diethyl (bromodifluoromethyl)phosphonate [BrCF₂P(O)(OEt)₂]

  • Potassium hydroxide (KOH)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Diethyl ether

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a 2:1 mixture of acetonitrile and water, add potassium hydroxide (2.5 eq) and stir at room temperature until all solids dissolve.

  • Reagent Addition: Add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise to the solution over 15 minutes. The reaction is often exothermic; maintain the temperature below 35 °C with a water bath if necessary.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(difluoromethoxy)-4-nitrobenzene.

Strategic Applications in Drug Development

The unique properties of the difluoromethoxy group are strategically employed to overcome common challenges in drug discovery.

  • Enhanced Metabolic Stability: The primary reason for incorporating the -OCF₂H group is to block metabolic O-demethylation, a common pathway for drug inactivation by cytochrome P450 enzymes.[1][12] The strong carbon-fluorine bonds are highly resistant to oxidative cleavage, which can significantly increase a drug's half-life and bioavailability.[13][14]

  • Modulation of pKa: The group's electron-withdrawing nature can lower the pKa of nearby acidic or basic centers.[1] This allows for precise tuning of a molecule's ionization state at physiological pH, which is critical for solubility, cell permeability, and target engagement.[1]

  • Bioisosterism: As a metabolically stable hydrogen bond donor, the -OCF₂H group is an effective bioisostere for hydroxyl and thiol groups. This allows chemists to replace metabolically labile groups while preserving crucial interactions with the biological target.[1]

Protocol: In Vitro Metabolic Stability Assay

To empirically validate the increased metabolic stability of a difluoromethoxy-containing compound, an in vitro assay using liver microsomes is essential.

Objective: To compare the metabolic stability (t₁/₂) of a difluoromethoxy-containing test compound against its methoxy analogue.

Materials:

  • Test compound (Ar-OCF₂H) and reference compound (Ar-OCH₃), 10 mM in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile containing an internal standard (e.g., warfarin) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare an incubation mixture by combining phosphate buffer, the NADPH regenerating system, and HLM in a microcentrifuge tube. Pre-warm at 37 °C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test compound or reference compound to the mixture (final concentration typically 1 µM).

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.

  • Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k).

Conclusion

The difluoromethoxy group is a multifaceted tool in the design of nitroaromatic compounds for pharmaceutical applications. Its reactivity is a tale of two distinct but related roles. On one hand, its inherent electron-withdrawing nature activates the nitroaromatic ring, making it a more potent electrophile for desired synthetic transformations. On the other hand, under specific, often forcing conditions, it can itself be the target of nucleophilic attack, acting as a leaving group with reactivity intermediate between fluorine and chlorine.

A thorough understanding of this dualistic nature is paramount for chemists. It allows for the rational design of synthetic routes and the anticipation of potential side reactions. By leveraging its capacity to enhance metabolic stability, modulate pKa, and participate in unique hydrogen bonding interactions, the difluoromethoxy group will continue to be a strategic asset in the development of safer and more effective therapeutics.

References

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  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH National Library of Medicine. [Link]

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  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH National Library of Medicine. [Link]

  • Trifluoromethoxy group electron-withdrawing or electron-donating? Reddit. [Link]

  • Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. NIH National Library of Medicine. [Link]

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  • Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. [Link]

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  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Imperial College London. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. NIH National Library of Medicine. [Link]

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  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. NIH National Library of Medicine. [Link]

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An In-depth Spectroscopic Analysis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Signature

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique combination of a chloro group, a nitro group, and a difluoromethoxy group on a benzene ring gives rise to a distinct chemical reactivity and a complex spectroscopic profile. Accurate structural elucidation and purity assessment are paramount for its application in drug development and materials science. This guide provides a comprehensive technical overview of the analytical methodologies employed to characterize this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous confirmation of the molecular structure.

The structural framework of this compound, with the IUPAC numbering convention, is presented below. This numbering is critical for the assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[2][3] CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the signals of the analyte.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Number of Scans: 16-32 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS at 0 ppm).

Data Interpretation and Analysis

The experimental ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz displays the following signals:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.15 - 8.12m (dd)J = 8.8, 2.51HH-5
8.08ddJ = 8.8, 2.51HH-3
7.65dJ = 8.81HH-6
6.65tJ = 71.91H-OCF₂H

Source: Experimental data.[4]

Analysis of the Aromatic Region (δ 7.0-8.5 ppm):

  • The signals for the three aromatic protons appear in the downfield region, which is characteristic for protons attached to an electron-deficient aromatic ring.[5] The strong electron-withdrawing nature of the nitro group at C-4 significantly deshields the ortho (H-3 and H-5) and para (H-6, relative to the chloro group) protons.

  • H-5 (δ 8.15-8.12): This proton is ortho to the nitro group and meta to the chloro group. It appears as a doublet of doublets due to coupling with H-6 (ortho coupling, J ≈ 8.8 Hz) and H-3 (meta coupling, J ≈ 2.5 Hz).

  • H-3 (δ 8.08): This proton is also ortho to the nitro group and meta to the difluoromethoxy group. Its chemical shift is similar to H-5, and it appears as a doublet of doublets due to coupling with H-6 (para coupling, which is often small or zero and may not be resolved) and H-5 (meta coupling, J ≈ 2.5 Hz).

  • H-6 (δ 7.65): This proton is ortho to the chloro group and meta to the nitro group. It is the most upfield of the aromatic protons and appears as a doublet due to ortho coupling with H-5 (J ≈ 8.8 Hz).

Analysis of the Aliphatic Region (δ 6.0-7.0 ppm):

  • -OCF₂H (δ 6.65): This signal is highly characteristic. The proton of the difluoromethoxy group is significantly deshielded and appears as a triplet due to coupling with the two equivalent fluorine atoms. The large coupling constant (²JHF = 71.9 Hz) is typical for geminal H-F coupling.[6]

¹⁹F NMR Spectroscopy: A Fluorine-Centric View

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7] It is characterized by a very wide range of chemical shifts, making it highly sensitive to the electronic environment of the fluorine atoms.[8]

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A multinuclear NMR spectrometer equipped with a fluorine probe is required. The experiment is typically run at a frequency corresponding to the magnetic field strength (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

  • Acquisition Parameters:

    • Decoupling: Both proton-coupled and decoupled spectra can be acquired. A proton-decoupled spectrum will show a singlet, confirming the chemical equivalence of the two fluorine atoms. A coupled spectrum will show the splitting pattern due to the proton.

    • Referencing: Chemical shifts are referenced externally to a standard such as CFCl₃ (δ = 0 ppm).

Predicted Data and Interpretation

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -80 to -95d²JHF ≈ 72-OCF₂H

Source: Predicted based on analogous compounds.[6][9]

Analysis:

  • Chemical Shift: The difluoromethoxy group (-OCF₂H) typically resonates in the region of -80 to -95 ppm.[6] The electron-withdrawing environment of the substituted nitrobenzene ring would likely place the signal in the more deshielded (less negative) end of this range.

  • Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, the two chemically equivalent fluorine atoms will be split by the single proton of the difluoromethoxy group, resulting in a doublet. The coupling constant, ²JHF, is expected to be large, around 72 Hz, consistent with the corresponding splitting observed in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is often required due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A multinuclear NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is beneficial, especially for quaternary carbons which have longer relaxation times.

Predicted Data and Interpretation

Predicting the ¹³C chemical shifts involves considering the additive effects of each substituent on the benzene ring. The substituent effects for chloro, nitro, and methoxy groups are well-documented, and we can extrapolate to the difluoromethoxy group.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150C-4Attached to the strongly electron-withdrawing NO₂ group.[10]
~148C-2Attached to the electronegative difluoromethoxy group.
~145C-1Attached to the chloro group.
~128C-6ortho to the chloro group.
~125C-5ortho to the nitro group.
~118C-3meta to the nitro group and chloro group.
~115 (t)-OCF₂HAttached to oxygen and two fluorine atoms. The signal will be a triplet due to ¹JCF coupling.[6]

Source: Predicted based on substituent effects and data from similar compounds.[10][11][12]

Analysis:

  • The six aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the three substituents.

  • Carbons directly attached to electron-withdrawing groups (C-1, C-2, C-4) will be the most deshielded and appear at the lowest field (highest ppm values).

  • The carbon of the difluoromethoxy group (-OCF₂H) is expected to appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). This is a highly diagnostic signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

Experimental Protocol: IR

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film (for low-melting solids or oils): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted Data and Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3100-3000Medium-WeakC-H stretchAromatic C-H
~ 1600, 1475Medium-WeakC=C stretchAromatic ring
~ 1530-1500StrongAsymmetric N-O stretchNitro (NO₂)
~ 1350-1330StrongSymmetric N-O stretchNitro (NO₂)
~ 1200-1000StrongC-F stretchDifluoromethoxy (-OCF₂)
~ 1250StrongAsymmetric C-O-C stretchAryl ether
~ 850StrongC-H out-of-plane bend1,2,4-trisubstituted benzene
~ 750Medium-StrongC-Cl stretchAryl chloride

Source: Predicted based on characteristic group frequencies.[4][13][14][15][16]

Analysis:

  • The two most intense and diagnostic peaks will be the asymmetric and symmetric stretches of the nitro group.[13] For aromatic nitro compounds, these typically appear near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[4]

  • Strong absorptions in the 1200-1000 cm⁻¹ region are expected for the C-F stretching vibrations of the difluoromethoxy group.

  • The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations around 1600 and 1475 cm⁻¹.

  • The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending bands in the 900-650 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Data and Interpretation

Molecular Ion (M⁺•):

  • The molecular weight of this compound (C₇H₄ClF₂NO₃) is 223.56 g/mol .

  • The mass spectrum will show a molecular ion peak at m/z = 223.

  • Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), an M+2 peak at m/z = 225 will be observed with an intensity of approximately one-third that of the M⁺• peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

Key Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-characterized and often involves the loss of the nitro group constituents.

Fragmentation M [C₇H₄ClF₂NO₃]⁺• m/z = 223/225 M_minus_NO2 [C₇H₄ClF₂O]⁺ m/z = 177/179 M->M_minus_NO2 - NO₂• M_minus_O [C₇H₄ClF₂NO₂]⁺• m/z = 207/209 M->M_minus_O - O M_minus_NO [C₇H₄ClF₂O₂]⁺ m/z = 193/195 M->M_minus_NO - NO• M_minus_OCF2H [C₆H₄ClNO₂]⁺• m/z = 157/159 M->M_minus_OCF2H - •OCF₂H Fragment1 [C₆H₄Cl]⁺ m/z = 111/113 M_minus_NO2->Fragment1 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Analysis of Major Predicted Fragments:

  • Loss of NO₂ (m/z 177/179): A very common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), leading to the fragment [C₇H₄ClF₂O]⁺.[17][18]

  • Loss of NO (m/z 193/195): Loss of nitric oxide (•NO) from the molecular ion can also occur, often preceded by a rearrangement to a nitrite intermediate.[19] This would result in the fragment [C₇H₄ClF₂O₂]⁺.

  • Loss of OCF₂H (m/z 157/159): Cleavage of the ether bond can lead to the loss of the difluoromethoxy radical (•OCF₂H), resulting in the 4-chloro-3-nitrophenoxy cation.

  • Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the phenoxy-type cations.

m/z (for ³⁵Cl)Predicted Identity
223[M]⁺• (Molecular ion)
177[M - NO₂]⁺
193[M - NO]⁺
157[M - OCF₂H]⁺•

Source: Predicted based on established fragmentation patterns.[17][18][19][20]

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound demonstrates the power of a multi-technique approach. ¹H and ¹⁹F NMR provide precise details on the local environments and connectivity of the hydrogen and fluorine atoms, while ¹³C NMR elucidates the carbon backbone. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic nitro and difluoromethoxy moieties. Finally, mass spectrometry provides an unambiguous determination of the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The convergence of these distinct datasets provides a robust and self-validating characterization, ensuring the structural integrity and identity of this important chemical intermediate for researchers and drug development professionals.

References

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? (2022). Available from: [Link]

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An In-Depth Technical Guide to the Solubility of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This document synthesizes available solubility data, outlines detailed experimental protocols for its determination, and delves into the theoretical principles governing its dissolution behavior, with a focus on Hansen Solubility Parameters.

Introduction: The Significance of this compound and its Solubility Profile

This compound (CAS No. 40750-71-8) is a substituted nitroaromatic compound with the molecular formula C₇H₄ClF₂NO₃ and a molecular weight of 223.56 g/mol .[1][2] Its structural features, including a chloro, a difluoromethoxy, and a nitro group on a benzene ring, make it a versatile building block in organic synthesis. The presence of these functional groups imparts a specific polarity and reactivity to the molecule, influencing its physical properties, most notably its solubility.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development and chemical manufacturing. From reaction kinetics in a homogeneous solution to the efficiency of extractive workups and the final formulation of a drug product, solubility data informs crucial decisions. A thorough understanding of how this compound interacts with different organic solvents allows chemists and engineers to:

  • Select appropriate reaction media: Ensuring that all reactants are in the solution phase is often crucial for achieving optimal reaction rates and yields.

  • Design efficient purification processes: Crystallization, a common purification technique, relies heavily on the differential solubility of the target compound and impurities in a given solvent system.

  • Develop robust analytical methods: Solubility data is essential for preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • Predict and control process safety: Understanding solubility can help in preventing unwanted precipitation in process streams and equipment.

This guide aims to provide a detailed resource for professionals working with this compound, enabling them to make informed decisions regarding solvent selection and handling.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which in chemical terms refers to the similarity of intermolecular forces between the solute and solvent molecules.[3] The structure of this compound suggests a polar molecule due to the presence of the nitro (-NO₂) and difluoromethoxy (-OCF₂H) groups, which are strongly electron-withdrawing. The chlorine atom also contributes to the molecule's polarity. The aromatic ring provides a nonpolar character. Therefore, it is anticipated that the compound will exhibit good solubility in polar aprotic solvents and limited solubility in nonpolar and protic solvents.

Solubility Profile of this compound

While precise quantitative solubility data for this compound at various temperatures is not extensively available in the public domain, semi-quantitative data provides valuable insights into its solubility in a range of common organic solvents.[4]

Solvent CategorySolventReported Solubility (g/L)Solubility Classification
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50Excellent
Halogenated Dichloromethane (DCM)10 - 50Good
Chloroform10 - 50Good
Ketone Acetone5 - 20Moderate
Nitrile Acetonitrile5 - 20Moderate
Ester Ethyl Acetate5 - 20Moderate
Polar Protic Ethanol1 - 5Limited
Methanol1 - 5Limited
Aqueous Water< 1Very Low
Nonpolar Hexane< 0.1Insoluble

Table 1: Semi-quantitative solubility of this compound in common organic solvents.[4]

The data aligns with the predicted behavior based on the compound's structure. The high solubility in a polar aprotic solvent like DMSO is expected due to strong dipole-dipole interactions. The good solubility in halogenated solvents can be attributed to favorable interactions with the chloro and difluoromethoxy groups.[4] The moderate solubility in acetone, acetonitrile, and ethyl acetate reflects the compound's intermediate polarity. The limited solubility in protic solvents like ethanol and methanol is likely due to the compound's inability to act as a hydrogen bond donor, although it can act as a hydrogen bond acceptor through the oxygen atoms of the nitro and difluoromethoxy groups.[4] Its hydrophobic aromatic ring and the lack of strong hydrogen bonding capabilities lead to very low solubility in water and practical insolubility in nonpolar hexane.[4]

Experimental Determination of Solubility

For precise and process-relevant data, experimental determination of solubility is indispensable. The following section provides detailed, adaptable protocols for two common and reliable methods: the gravimetric method and UV/Vis spectroscopy.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. The compound is a nitroaromatic and should be handled with care. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.[1]

Gravimetric Method: The Gold Standard

The gravimetric method is a robust and accurate technique for determining thermodynamic solubility. It involves preparing a saturated solution, separating the solid and liquid phases, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaker incubator). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time. A common practice is to agitate for 24-48 hours.[5]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. The temperature of the syringe should match the equilibration temperature to prevent precipitation or further dissolution.

  • Solute Quantification:

    • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation:

    • The solubility can be calculated in various units, such as g/100 mL or mol/L.

      • Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) x 100

      • Solubility (mol/L) = (Mass of solute / Molecular weight of solute) / Volume of aliquot (in L)

To ensure the reliability of the gravimetric method, several control measures should be implemented:

  • Equilibrium Confirmation: Take samples at different time points (e.g., 24h, 48h, 72h) to ensure that the measured solubility has reached a plateau.

  • Temperature Control: Maintain a constant temperature (±0.1 °C) throughout the experiment, as solubility is highly temperature-dependent.

  • Replicates: Perform the experiment in triplicate to assess the precision of the results.

  • Purity of Materials: Use high-purity solute and solvents to avoid interferences.

Gravimetric_Method_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_quant Quantification A Add excess solute to solvent B Seal vessel A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate Solubility G->H

Caption: Workflow for the Gravimetric Determination of Solubility.

UV/Vis Spectroscopy Method: A High-Throughput Alternative

For aromatic compounds like this compound, UV/Vis spectroscopy offers a rapid and sensitive method for solubility determination, particularly for lower solubility values. This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

    • Scan the solution using a UV/Vis spectrophotometer to identify the λmax, which will provide the highest sensitivity for quantification. Nitroaromatic compounds typically absorb in the UV region.[6]

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. A linear plot that passes through the origin confirms adherence to the Beer-Lambert Law in that concentration range. The slope of this line is the molar absorptivity.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1 and 2).

    • Filter the supernatant as described in Step 3 of the gravimetric method.

    • Dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

  • Linearity of Calibration: Ensure the R² value of the calibration curve is > 0.99.

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

  • Matrix Effects: Verify that the solvent matrix does not interfere with the absorbance measurement at λmax.

  • Validation with Gravimetric Method: For a new system, it is advisable to validate the UV/Vis method against the gravimetric method for at least one solvent.

UV_Vis_Method_Workflow cluster_calib Calibration cluster_sample Sample Analysis A Determine λmax B Prepare standards A->B C Measure absorbance of standards B->C D Plot calibration curve C->D H Calculate Concentration D->H E Prepare saturated solution F Filter and dilute supernatant E->F G Measure sample absorbance F->G G->H

Caption: Workflow for Solubility Determination by UV/Vis Spectroscopy.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To rationalize and predict the solubility behavior of this compound, the concept of Hansen Solubility Parameters (HSP) is a powerful tool.[3] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] The principle is that substances with similar HSP values are more likely to be miscible.

The total Hansen solubility parameter (δt) is related to the three partial parameters by the equation:

δt² = δD² + δP² + δH²

While the experimental determination of the HSP for a new compound like this compound would involve extensive solubility testing in a wide range of well-characterized solvents, group contribution methods can be used for its estimation.[8][9] Based on its structure, we can infer the following:

  • δD (Dispersion): The aromatic ring will be the main contributor to this parameter.

  • δP (Polar): The highly polar nitro group and the polar C-Cl and C-F bonds will result in a significant δP value.

  • δH (Hydrogen Bonding): The oxygen atoms of the nitro and difluoromethoxy groups can act as hydrogen bond acceptors, leading to a moderate δH value. The compound lacks a hydrogen bond donor.

By comparing the estimated HSP of this compound with the known HSP of various solvents, a more quantitative prediction of its solubility can be made. Solvents with a smaller "distance" (Ra) in the three-dimensional Hansen space to the solute are predicted to be better solvents.

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscript 1 refers to the solvent and subscript 2 refers to the solute.[10]

The following table provides the HSP for the solvents mentioned in the semi-quantitative solubility data.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Dimethyl Sulfoxide (DMSO)18.416.410.2
Dichloromethane (DCM)18.26.36.1
Chloroform17.83.15.7
Acetone15.510.47.0
Acetonitrile15.318.06.1
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3
n-Hexane14.90.00.0

Table 2: Hansen Solubility Parameters for selected solvents.

A qualitative analysis of this data in conjunction with the observed solubility trends supports the HSP theory. For instance, the high δP and moderate δH of DMSO align well with the expected polar and hydrogen bond accepting nature of the solute, explaining the excellent solubility. The very high δH of water and the lack of a polar component in hexane explain the poor solubility in these solvents.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While precise quantitative data remains a gap in the literature, the available semi-quantitative data, in conjunction with a strong theoretical framework based on Hansen Solubility Parameters, provides a robust foundation for solvent selection and process development. The detailed, adaptable experimental protocols for gravimetric and UV/Vis spectroscopic methods empower researchers to generate the specific, high-quality solubility data required for their applications. By integrating the principles and methodologies outlined in this guide, scientists and engineers can navigate the challenges of working with this important chemical intermediate with greater confidence and efficiency.

References

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An In-Depth Technical Guide to the Thermochemical Properties of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene: A Roadmap for Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is critical for process safety, reaction optimization, and computational modeling. However, a comprehensive review of the current scientific literature reveals a notable absence of experimentally determined or computationally predicted thermochemical data for this specific molecule. This technical guide addresses this knowledge gap by providing a detailed roadmap for the systematic determination of these crucial parameters. We present a multi-pronged approach, integrating established experimental techniques with high-level computational chemistry methods. This dual strategy ensures a self-validating system, enhancing the reliability and trustworthiness of the generated data. This document is intended to serve as a foundational resource for researchers seeking to characterize the thermodynamic landscape of this compound and related compounds.

Introduction: The Significance of Thermochemical Data

The thermochemical properties of a molecule are fundamental to understanding its stability, reactivity, and energy content. For a compound like this compound, which contains an energetic nitro group, these properties are not merely academic. They are indispensable for:

  • Hazard Assessment: The enthalpy of formation is a key indicator of a molecule's energy content and potential for exothermic decomposition. Accurate data is vital for safe handling, storage, and scale-up.

  • Process Chemistry: Designing and optimizing synthetic routes requires a quantitative understanding of reaction enthalpies to manage thermal runaway risks and improve energy efficiency.

  • Computational Drug Design: Accurate thermochemical data is essential for parameterizing molecular mechanics force fields and for validating the results of quantum chemical calculations used in drug discovery and materials science.

  • Environmental Fate Modeling: Understanding the thermodynamics of potential degradation pathways can help predict the environmental persistence and transformation of the compound.

While data exists for related isomers and analogues, such as 1-(Chlorodifluoromethoxy)-4-nitrobenzene and 1-Chloro-4-nitrobenzene[1][2][3], direct extrapolation of this data to the 1,2,4-substituted target molecule is scientifically unsound due to the significant influence of substituent positioning on molecular stability.

Physicochemical and Safety Profile (Based on Available Data for Isomers and Analogues)

Given the absence of data for the target compound, we have compiled relevant information for structurally related molecules. This information should be considered as a preliminary guide for handling and safety precautions, with the understanding that the properties of this compound may differ.

Property1-(Chlorodifluoromethoxy)-4-nitrobenzene1-Chloro-4-nitrobenzeneNotes and Causality
CAS Number 40750-71-8[2]100-00-5[4][5]The CAS number is a unique identifier. The target compound, this compound, does not have a readily available CAS number in the searched literature.
Molecular Formula C₇H₄ClF₂NO₃[2]C₆H₄ClNO₂[3]The addition of the difluoromethoxy group significantly increases the molecular weight and introduces fluorine atoms, which can alter intermolecular interactions.
Molecular Weight 223.56 g/mol [2]157.55 g/mol [3]A higher molecular weight generally leads to higher boiling points and densities.
Physical Form LiquidSolid (Lemon yellow crystals)[6]The substitution pattern and the nature of the ether linkage can influence the crystal packing and, consequently, the physical state at room temperature.
Flash Point 114.2°C[1]124°C[6]The presence of the difluoromethoxy group appears to slightly lower the flash point in the para-isomer, a factor to consider in the safety assessment of the target compound.
Storage Store at 2-8°C in a dry, well-ventilated place[1].Store in a well-ventilated place. Keep container tightly closed[4].Halogenated nitroaromatics should be stored away from heat and incompatible materials like strong oxidizing agents[4][7].
Hazards Warning: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer[4].The toxicity of nitroaromatic compounds is well-documented. The presence of chlorine and fluorine can further impact the toxicological profile. Standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory[1].

Proposed Methodology for Thermochemical Characterization

We propose a two-pronged approach for the comprehensive thermochemical characterization of this compound: experimental calorimetry and computational thermochemistry. The synergy between these methods provides a robust, self-validating framework.

Experimental Approach: Combustion and Differential Scanning Calorimetry

The cornerstone of experimental thermochemistry is the precise measurement of heat changes associated with physical and chemical processes.

The initial and most critical step is to obtain a highly pure sample of this compound. A potential synthetic route could be adapted from the synthesis of related compounds, for example, by the reaction of 2-Chloro-5-nitrophenol with a difluoromethylating agent[8].

  • Protocol:

    • Synthesize the crude product.

    • Purify the product using column chromatography followed by recrystallization or distillation.

    • Characterize the purified compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and elemental analysis to confirm its identity and purity (>99.5%).

  • Causality: High purity is paramount in calorimetry, as even small amounts of impurities can lead to significant errors in the measured energy of combustion.

The standard molar enthalpy of formation in the solid or liquid state can be determined using oxygen bomb calorimetry.

  • Protocol:

    • A precisely weighed pellet of the purified sample is placed in a crucible within a high-pressure vessel (the "bomb").

    • The bomb is charged with high-purity oxygen to approximately 30 atm.

    • A small amount of water is added to the bomb to ensure that the combustion products (e.g., HCl, HF) are in their aqueous states.

    • The bomb is submerged in a known mass of water in a calorimeter.

    • The sample is ignited, and the temperature change of the water is meticulously recorded.

    • The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid[9].

    • The heat of combustion of the compound is calculated from the temperature rise and the energy equivalent of the calorimeter.

    • The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's Law.

  • Trustworthiness: This is a well-established, primary method for determining the enthalpy of formation of organic compounds. The use of a certified standard like benzoic acid ensures traceability and accuracy[9].

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat capacity and the enthalpies of phase transitions (e.g., fusion, vaporization).

  • Protocol:

    • A small, accurately weighed sample is placed in an aluminum pan, and an empty pan is used as a reference.

    • The sample and reference are heated at a constant rate.

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The heat capacity is determined by comparing the heat flow of the sample to that of a known standard, such as sapphire.

    • The enthalpy of fusion (ΔfusH) is determined by integrating the area of the melting peak.

  • Causality: Heat capacity data is crucial for correcting thermochemical data to the standard temperature of 298.15 K and for calculating changes in enthalpy and entropy with temperature.

Computational Approach: High-Accuracy Quantum Chemical Methods

In parallel with experimental work, high-level ab initio calculations provide an independent and powerful means to predict thermochemical properties.

The first step is to determine the lowest energy conformation of the molecule.

  • Protocol:

    • Perform a conformational search to identify the global minimum on the potential energy surface.

    • Optimize the geometry of the lowest energy conformer using a reliable density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p))[10][11].

    • Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

Highly accurate composite methods, such as the Gaussian-n (G4) or Complete Basis Set (CBS) methods, are the gold standard for computational thermochemistry[12][13].

  • Protocol:

    • Use the optimized geometry from the DFT calculation as the input for a G4 calculation.

    • The G4 method systematically combines results from different levels of theory and basis sets to extrapolate to a high-accuracy energy.

    • Calculate the gas-phase enthalpy of formation (ΔfH°(g)) using a suitable set of isodesmic or homodesmotic reactions.

  • Causality and Trustworthiness: Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This approach leads to a significant cancellation of errors in the quantum chemical calculations, resulting in much more accurate and reliable enthalpies of formation compared to direct atomization methods[14].

Visualization of Proposed Workflows

Experimental Workflow for Thermochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_calorimetry Calorimetric Measurements cluster_data Data Derivation synthesis Synthesis of 1-Chloro-2-(difluoromethoxy) -4-nitrobenzene purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Characterization & Purity Assay (NMR, MS, EA >99.5%) purification->characterization bomb Oxygen Bomb Calorimetry characterization->bomb dsc Differential Scanning Calorimetry (DSC) characterization->dsc delta_h_comb Heat of Combustion (ΔcH°) bomb->delta_h_comb cp Heat Capacity (Cp) dsc->cp delta_h_fus Enthalpy of Fusion (ΔfusH) dsc->delta_h_fus delta_h_form Standard Enthalpy of Formation (ΔfH°(s/l)) delta_h_comb->delta_h_form

Caption: Experimental workflow for determining key thermochemical properties.

Computational Workflow for Thermochemical Prediction

G cluster_qm Quantum Mechanics Calculations cluster_results Predicted Properties geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation geom_opt->freq_calc g4_calc High-Accuracy Energy (G4 Theory) geom_opt->g4_calc zpve ZPVE & Thermal Corrections freq_calc->zpve isodesmic Isodesmic Reaction Design g4_calc->isodesmic delta_h_gas Gas-Phase Enthalpy of Formation (ΔfH°(g)) isodesmic->delta_h_gas

Caption: Computational workflow for predicting gas-phase thermochemical data.

Data Integration and Validation

The final step is to integrate the experimental and computational results to establish a consistent and reliable set of thermochemical data.

  • Enthalpy of Sublimation/Vaporization (Δsub/vapH): This crucial value connects the condensed-phase experimental data with the gas-phase computational data. It can be estimated or measured (e.g., using Knudsen effusion). The relationship is: ΔfH°(g) = ΔfH°(s/l) + Δsub/vapH

  • Cross-Validation: A strong agreement between the computationally derived ΔfH°(g) and the experimentally derived value (from bomb calorimetry and the enthalpy of sublimation/vaporization) provides a high degree of confidence in the final reported values. Discrepancies would indicate the need to re-evaluate the experimental procedures or the computational models.

Conclusion

While the thermochemical properties of this compound are not currently available in the public domain, this guide provides a clear and robust pathway for their determination. By combining the precision of experimental calorimetry with the predictive power of high-level computational chemistry, researchers can generate the accurate and reliable data needed for process safety, synthetic optimization, and advanced molecular modeling. This integrated approach represents a best-practice methodology for the characterization of novel compounds, ensuring both scientific integrity and practical utility.

References

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  • Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No.. [Link]

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The Strategic Utility of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery and Development Professionals

Abstract

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds with enhanced pharmacological properties is incessant. The strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for medicinal chemists to fine-tune the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. This technical guide delves into the potential applications of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, a versatile and reactive building block, in the synthesis of advanced pharmaceutical intermediates. We will explore its unique chemical architecture, reactivity, and propose its utility in the construction of complex therapeutic agents, with a particular focus on the synthesis of kinase inhibitors.

Introduction: The Rise of Fluorinated Scaffolds in Drug Design

The introduction of fluorine atoms or fluoroalkyl groups into bioactive molecules can dramatically alter their physicochemical and pharmacokinetic profiles. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention due to its ability to serve as a lipophilic hydrogen bond donor and its capacity to enhance metabolic stability by blocking potential sites of oxidation. When incorporated into an aromatic system, the difluoromethoxy group can significantly influence the molecule's electronic properties, thereby modulating its reactivity and interaction with biological targets. This compound presents a unique trifecta of reactive sites: a nitro group that strongly activates the aromatic ring to nucleophilic attack, a chloro substituent that can act as a leaving group, and the influential difluoromethoxy moiety. This combination makes it a highly valuable starting material for the synthesis of complex, polysubstituted aromatic compounds central to many modern therapeutic agents.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₄ClF₂NO₃N/A
Molecular Weight 223.56 g/mol N/A
Appearance Likely a solid or liquidN/A
Boiling Point Not readily availableN/A
Melting Point Not readily availableN/A

The key to the synthetic utility of this molecule lies in its reactivity, which is dominated by the interplay between the nitro, chloro, and difluoromethoxy substituents.

Key Synthetic Transformations and Potential Applications

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Scaffolds

The presence of a strongly electron-withdrawing nitro group ortho and para to the chlorine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1] This allows for the facile displacement of the chlorine atom by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its potential in medicinal chemistry, enabling the introduction of diverse side chains and the construction of complex molecular architectures.

SNAr_Reaction reagent 1-Chloro-2-(difluoromethoxy)- 4-nitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reagent->intermediate + Nu-H nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) product Substituted Product intermediate->product - HCl

Caption: General workflow for nucleophilic aromatic substitution.

This predictable reactivity allows for the strategic incorporation of this building block into multi-step syntheses of complex drug molecules.

Reduction of the Nitro Group: Unmasking a Versatile Amine

The nitro group, while being an excellent activating group for SNAr, can be readily reduced to a primary amine. This transformation unlocks a plethora of subsequent chemical modifications, including amide bond formation, sulfonamide synthesis, and participation in various cross-coupling reactions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for this reduction.[2]

Nitro_Reduction start 1-Chloro-2-(difluoromethoxy)- 4-nitrobenzene product 2-Chloro-5-(difluoromethoxy)aniline start->product Reduction reagents H2, Pd/C or Hydrazine Hydrate, Fe2O3

Caption: Reduction of the nitro group to an amine.

The resulting aniline is a key intermediate for a wide range of pharmaceuticals.

Proposed Application: Synthesis of a Key Intermediate for Kinase Inhibitors

The structural motifs present in this compound are highly relevant to the synthesis of modern kinase inhibitors. Many kinase inhibitors feature a substituted aniline or aminopyridine core. The synthesis of the anaplastic lymphoma kinase (ALK) inhibitor lorlatinib, for instance, involves the coupling of complex aromatic fragments.[3][4]

Here, we propose a hypothetical, yet plausible, synthetic route utilizing this compound to generate a valuable intermediate for the synthesis of novel kinase inhibitors.

Experimental Protocol: Synthesis of 2-(Difluoromethoxy)-4-nitroaniline

This protocol describes the nucleophilic aromatic substitution of the chloro group with ammonia, followed by the reduction of the nitro group.

Step 1: Amination of this compound

  • Objective: To replace the chloro group with an amino group via nucleophilic aromatic substitution.

  • Procedure:

    • In a sealed pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as n-butanol.

    • Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)-4-nitroaniline.

Step 2: Reduction of 2-(Difluoromethoxy)-4-nitroaniline

  • Objective: To reduce the nitro group to a primary amine.

  • Procedure:

    • To a solution of 2-(difluoromethoxy)-4-nitroaniline (1.0 eq) in ethanol, add a catalytic amount of 10% palladium on carbon (5-10 mol%).

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator).

    • Stir vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 5-(difluoromethoxy)benzene-1,2-diamine.

Kinase_Intermediate_Synthesis start 1-Chloro-2-(difluoromethoxy)- 4-nitrobenzene step1 Nucleophilic Aromatic Substitution (NH3) start->step1 intermediate 2-(Difluoromethoxy)- 4-nitroaniline step1->intermediate step2 Nitro Group Reduction (H2, Pd/C) intermediate->step2 product 5-(Difluoromethoxy)benzene-1,2-diamine (Key Kinase Inhibitor Intermediate) step2->product

Caption: Proposed synthesis of a key kinase inhibitor intermediate.

This resulting diamine is a versatile building block that can be further elaborated to construct a variety of heterocyclic scaffolds found in many kinase inhibitors.

Conclusion and Future Perspectives

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its unique combination of a reactive chloro group, an activating nitro functionality, and a property-enhancing difluoromethoxy moiety makes it an attractive starting material for the synthesis of complex pharmaceutical agents. The ability to undergo selective nucleophilic aromatic substitution and subsequent nitro group reduction provides a clear and efficient pathway to valuable polysubstituted aniline intermediates. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the judicious use of versatile and functionalized building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process. Further exploration of its reactivity and its incorporation into the synthesis of diverse compound libraries is highly encouraged to fully unlock its potential in the development of next-generation medicines.

References

  • Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenze... Retrieved from [Link]

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Literature review of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive review of the synthetic routes for this compound, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the primary synthetic methodologies, with a focus on the difluoromethoxylation of phenolic precursors. The causality behind experimental choices, detailed protocols, and a comparative analysis of different synthetic strategies are presented to provide a field-proven perspective on the synthesis of this important molecule.

Introduction: The Significance of this compound

This compound (CAS No. 1261776-23-1) is a substituted nitrobenzene derivative characterized by the presence of chloro, difluoromethoxy, and nitro functional groups on a benzene ring.[1][2] Its molecular formula is C7H4ClF2NO3, and it has a molecular weight of 223.56 g/mol .[1][2] At room temperature, it exists as a pale yellow to light brown crystalline solid.[1]

The unique combination of these functional groups makes it a valuable building block in organic synthesis. The difluoromethoxy group, in particular, is of growing importance in medicinal chemistry. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including those with applications as pharmaceuticals, herbicides, and pesticides.[1]

Primary Synthesis Route: Difluoromethoxylation of 2-Chloro-5-nitrophenol

The most direct and widely employed strategy for the synthesis of this compound is the difluoromethoxylation of 2-chloro-5-nitrophenol. This approach involves the generation of difluorocarbene (:CF2), which then reacts with the phenoxide ion of 2-chloro-5-nitrophenol.

Underlying Chemistry: The Generation and Trapping of Difluorocarbene

The core of this synthetic route lies in the generation of the highly reactive difluorocarbene intermediate. This is typically achieved by the decomposition of a suitable precursor under basic conditions. The phenoxide, formed by the deprotonation of the phenol in the presence of a base, acts as a nucleophile that traps the electrophilic difluorocarbene. The resulting difluoromethyl ether is then protonated to yield the final product.

The general mechanism can be visualized as follows:

difluoromethoxylation_mechanism cluster_precursor Difluorocarbene Precursor cluster_phenol Phenolic Substrate cluster_carbene Carbene Generation & Trapping precursor X-CF2-Y carbene :CF₂ precursor->carbene Base precursor->carbene phenol Ar-OH phenoxide Ar-O⁻ phenol->phenoxide Base phenol->phenoxide product_intermediate Ar-O-CF₂⁻ phenoxide->product_intermediate :CF₂ product Ar-O-CF₂H product_intermediate->product H⁺ product_intermediate->product

Caption: Generalized mechanism of phenolic difluoromethoxylation.

Comparative Analysis of Difluorocarbene Precursors

Several reagents can serve as precursors for difluorocarbene. The choice of reagent impacts the reaction conditions, yield, cost, and environmental footprint of the synthesis.

ReagentAdvantagesDisadvantagesTypical Conditions
Sodium Chlorodifluoroacetate High yields (up to 95%), readily available.[3]Requires heating.Base (e.g., K2CO3), DMF/water, 100°C.[3]
Chlorodifluoromethane (CHF2Cl) High yields (up to 96.3%), effective with phase-transfer catalysts.[1][4]Ozone-depleting substance, gaseous reagent.[5]Base (e.g., NaOH), aqueous phase, phase-transfer catalyst, elevated temperature and pressure.[4]
Fluoroform (CHF3) Inexpensive, non-toxic, not an ozone-depleter.[5]Gaseous reagent, may require specialized equipment.Base (e.g., KOH), two-phase system (e.g., water/acetonitrile), atmospheric pressure.[5]
Difluoromethyltriflate (HCF2OTf) Air-stable liquid, mild reaction conditions (room temperature), rapid reactions.[6]Can be more expensive than other precursors.Base (e.g., KOH), aqueous solvent.[6]
Detailed Experimental Protocol: Synthesis from 2-Chloro-5-nitrophenol and Sodium Chlorodifluoroacetate

This protocol is adapted from a patented procedure and represents a reliable and high-yielding method for the synthesis of this compound.[3]

Materials:

  • 2-Chloro-5-nitrophenol (10 g, 58 mmol)

  • Potassium carbonate (K2CO3) (9.4 g, 68 mmol)

  • Sodium chlorodifluoroacetate (18 g, 115 mmol)

  • N,N-Dimethylformamide (DMF) (192 mL)

  • Water (H2O) (25 mL)

  • 12 N Hydrochloric acid (HCl) (17 mL)

  • 1 N Sodium hydroxide (NaOH)

  • Diethyl ether (Et2O)

  • Sodium sulfate (Na2SO4)

  • Hexanes

  • Dichloromethane (DCM)

Procedure:

  • To a reaction vessel, add 2-chloro-5-nitrophenol, potassium carbonate, sodium chlorodifluoroacetate, DMF, and water.

  • Degas the mixture with nitrogen for 5 minutes.

  • Heat the reaction mixture to 100°C for 2.5 hours.

  • Cool the mixture to room temperature.

  • Add 12 N HCl and an additional 25 mL of water.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the resulting mixture to 0°C and add 1 N NaOH solution portion-wise.

  • Dilute the reaction mixture with water and extract with diethyl ether twice.

  • Wash the combined organic layers with water, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (FCC) on silica gel, using a gradient of 0-50% dichloromethane in hexanes, to afford this compound.

Expected Yield: 95%[3]

Alternative Synthesis Route: Nitration of a Precursor Molecule

An alternative, though less direct, approach involves the nitration of a suitable precursor that already contains the chloro and difluoromethoxy moieties. For instance, the nitration of a 4-chloro-difluoromethoxybenzene derivative could theoretically yield the desired product. However, this route is often complicated by issues of regioselectivity, where the nitro group may be directed to other positions on the aromatic ring.

One described multi-step method involves the nitration of 4-chloroanisole, followed by fluorination of a trichloromethoxybenzene precursor with hydrogen fluoride, and subsequent nitration steps.[1] This highlights the complexity and potential for multiple isomers that can arise from such a strategy, making the difluoromethoxylation of a pre-functionalized phenol the more efficient and preferred route.

Visualization of the Synthetic Workflow

The following diagram illustrates the primary synthetic workflow for this compound.

synthetic_workflow start Starting Material: 2-Chloro-5-nitrophenol reagents Reagents: Sodium Chlorodifluoroacetate K₂CO₃, DMF/H₂O start->reagents 1. Add reaction Reaction: Heat to 100°C for 2.5h reagents->reaction 2. React workup Aqueous Workup: HCl quench, NaOH addition, Et₂O extraction reaction->workup 3. Isolate purification Purification: Flash Column Chromatography workup->purification 4. Purify product Final Product: This compound purification->product 5. Obtain

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the difluoromethoxylation of 2-chloro-5-nitrophenol. This method offers high yields and a direct pathway to the target molecule. While various difluorocarbene precursors are available, sodium chlorodifluoroacetate provides a reliable and well-documented option, yielding the product in excellent purity after chromatographic purification. The development of greener alternatives, such as the use of fluoroform, presents an opportunity for more environmentally benign syntheses in the future. This guide provides the necessary technical insights for researchers to confidently approach the synthesis of this valuable chemical intermediate.

References

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Methodological & Application

Application Notes & Protocols: 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene as a Strategic Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Nitroaromatic

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a key reagent distinguished by a unique combination of functional groups that render it exceptionally valuable for the construction of complex heterocyclic systems.

Its chemical architecture features:

  • An aromatic ring system activated towards nucleophilic attack by a strongly electron-withdrawing nitro group (-NO₂) located para to the leaving group.

  • A chlorine atom (-Cl) that serves as a proficient leaving group in nucleophilic aromatic substitution (SNA_r) reactions.

  • A difluoromethoxy group (-OCHF₂), a bioisostere of hydroxyl or methoxy groups, which is increasingly sought after in medicinal chemistry for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding interactions by acting as a hydrogen bond acceptor.[1]

The strategic positioning of these groups makes this compound an ideal substrate for SNA_r reactions, providing a robust entry point to a diverse array of nitrogen and oxygen-containing heterocycles. This guide elucidates the core reactivity and provides detailed protocols for its application in the synthesis of high-value heterocyclic scaffolds.

Pillar 1: The Mechanistic Cornerstone - Nucleophilic Aromatic Substitution (S_NAr)

The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNA_r) pathway. This reaction is facilitated by the electron-deficient nature of the aromatic ring, a direct consequence of the powerful -I and -M effects of the para-nitro group.

The mechanism proceeds via a two-step addition-elimination sequence:

  • Addition Step: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the chlorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is critical, and it is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the ortho- and para-nitro groups.[2][3][4]

  • Elimination Step: The aromaticity of the ring is restored through the rapid expulsion of the chloride leaving group.

The presence of the nitro group in the ortho or para position to the leaving group is crucial for stabilizing the Meisenheimer intermediate, thereby lowering the activation energy and allowing the reaction to proceed under accessible conditions.[3][4]

SNAr_Mechanism cluster_intermediate Intermediate Stabilization reagents This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition (Rate-Determining) product Substituted Product + Cl⁻ intermediate:f0->product Elimination stabilization Negative charge delocalized onto para-nitro group

Caption: General mechanism for heterocyclic synthesis via SNAr.

Application Note 1: Synthesis of Benzoxazole Derivatives

Benzoxazoles are a privileged heterocyclic scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-cancer, anti-microbial, and anti-inflammatory properties.[5][6][7][8] The reaction of this compound with 2-aminophenols provides a direct route to precursors for these valuable compounds.

The synthesis is a two-stage process: an initial intermolecular SNA_r reaction to form a diaryl amine intermediate, followed by a reductive cyclization to construct the benzoxazole ring.

Experimental Protocol: Synthesis of 2-[2-(Difluoromethoxy)-4-nitrophenyl]benzoxazole Precursor and Subsequent Cyclization

Part A: Synthesis of N-(2-hydroxyphenyl)-2-(difluoromethoxy)-4-nitroaniline (Intermediate)

This step involves the nucleophilic substitution of the chlorine atom by the amino group of a 2-aminophenol.

  • Materials:

    • This compound

    • 2-Aminophenol

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a solution of this compound (1.0 mmol, 223.6 mg) in anhydrous DMF (10 mL), add 2-aminophenol (1.1 mmol, 120.0 mg) and anhydrous potassium carbonate (2.5 mmol, 345.5 mg).

    • Heat the reaction mixture to 110 °C under a nitrogen atmosphere and stir for 10-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate N-(2-hydroxyphenyl)-2-(difluoromethoxy)-4-nitroaniline.

Part B: Reductive Cyclization to form the Benzoxazole Ring

This step involves the reduction of the nitro group to an amine, which spontaneously cyclizes with the adjacent phenol.

  • Materials:

    • N-(2-hydroxyphenyl)-2-(difluoromethoxy)-4-nitroaniline (from Part A)

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH) / Water (H₂O)

  • Procedure:

    • To a solution of the intermediate from Part A (1.0 mmol) in a 4:1 mixture of ethanol and water (20 mL), add iron powder (5.0 mmol, 279.3 mg) and ammonium chloride (1.0 mmol, 53.5 mg).

    • Heat the mixture to reflux (approx. 85 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude benzoxazole product.

    • Further purification can be achieved by recrystallization or column chromatography.

Benzoxazole_Workflow start 1-Chloro-2-(difluoromethoxy) -4-nitrobenzene step1 SNA_r with 2-Aminophenol (K₂CO₃, DMF, 110°C) start->step1 intermediate N-(2-hydroxyphenyl)- 2-(difluoromethoxy)-4-nitroaniline step1->intermediate step2 Reductive Cyclization (Fe, NH₄Cl, EtOH/H₂O) intermediate->step2 product 6-(Difluoromethoxy)benzoxazole Derivative step2->product

Caption: Workflow for the synthesis of benzoxazole derivatives.

Application Note 2: Synthesis of Precursors for Benzimidazoles

Benzimidazoles are another class of heterocyclic compounds with immense therapeutic importance.[9] By reacting this compound with an amine and subsequently reducing the nitro group, a substituted ortho-phenylenediamine is formed. This diamine is a versatile precursor that can be cyclized with various one-carbon synthons (e.g., aldehydes, carboxylic acids) to yield a library of benzimidazole derivatives.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-N¹-alkyl-2-nitroaniline and Conversion to Benzimidazole Precursor

Part A: General Procedure for Nucleophilic Aromatic Substitution with Amines

  • Materials:

    • This compound

    • Primary or Secondary Amine (e.g., Benzylamine)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Dissolve this compound (1.0 mmol) in acetonitrile (10 mL).

    • Add the desired amine (1.2 mmol) followed by a non-nucleophilic base such as triethylamine (2.0 mmol).

    • Heat the mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction, remove the solvent in vacuo, and partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to obtain the N-substituted-2-(difluoromethoxy)-4-nitroaniline product.

Part B: Reduction to form the ortho-Phenylenediamine Precursor

  • Materials:

    • N-substituted-2-(difluoromethoxy)-4-nitroaniline (from Part A)

    • Palladium on Carbon (10% Pd/C)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas source

  • Procedure:

    • In a pressure vessel, dissolve the nitroaniline intermediate (1.0 mmol) in ethanol (15 mL).[10]

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-5 bar.

    • Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

    • Carefully depressurize the vessel and purge with nitrogen.

    • Filter the reaction mixture through Celite to remove the catalyst, washing with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude N¹-substituted-4-(difluoromethoxy)benzene-1,2-diamine, which can often be used in the next cyclization step without further purification.

Benzimidazole_Workflow start 1-Chloro-2-(difluoromethoxy) -4-nitrobenzene step1 SNA_r with R-NH₂ (Base, ACN, 80°C) start->step1 intermediate1 N-substituted-2-(difluoromethoxy) -4-nitroaniline step1->intermediate1 step2 Nitro Group Reduction (H₂, Pd/C, EtOH) intermediate1->step2 intermediate2 ortho-Phenylenediamine Precursor step2->intermediate2 step3 Cyclization (e.g., with R'-CHO) intermediate2->step3 product Substituted Benzimidazole step3->product

Caption: Pathway to benzimidazoles via an o-phenylenediamine precursor.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the initial SNA_r step, which is the gateway to various heterocyclic systems.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
2-AminophenolK₂CO₃DMF11010-1675-90%
BenzylamineEt₃NACN806-1280-95%
MorpholineDIPEADMSO908-1485-98%
AnilineK₂CO₃DMF12012-1870-85%

Yields are approximate and may vary based on substrate and precise reaction conditions.

Conclusion and Outlook

This compound is a powerful and versatile building block for constructing heterocyclic molecules of significant interest in pharmaceutical and materials science research. Its reactivity is dominated by the predictable and efficient nucleophilic aromatic substitution mechanism, providing a reliable handle for introducing molecular diversity. The protocols outlined herein for the synthesis of benzoxazole and benzimidazole precursors serve as a validated foundation for researchers to explore the synthesis of these and other complex heterocyclic architectures. The incorporation of the difluoromethoxy group via this reagent offers a distinct advantage for fine-tuning the physicochemical and pharmacological properties of target molecules.

References

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • Benzoxazoles. World Journal of Pharmaceutical Sciences.
  • Synthesis of 4-(Difluoromethoxy)
  • An In-depth Technical Guide to 4-(Difluoromethoxy)
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic arom
  • Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 4-Ethoxy-2-fluoro-1-nitrobenzene. Benchchem.
  • Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous... Filo.

Sources

Application Notes & Protocols: Synthesis of Functionalized Derivatives from 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Utility

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a highly valuable and versatile starting material in modern synthetic chemistry. Its strategic importance lies in the unique combination of three key functional elements on a single aromatic scaffold:

  • A Halogen Leaving Group: The chlorine atom serves as a reliable site for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups.

  • An Activating Nitro Group: The strongly electron-withdrawing nitro group, positioned para to the chlorine, significantly activates the aromatic ring towards nucleophilic attack.[1][2][3] This activation is critical for facilitating the substitution reaction under reasonably mild conditions.

  • A Difluoromethoxy Moiety: The -OCF₂H group is a bioisostere for other functionalities and is highly sought after in medicinal chemistry and agrochemical design. It can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of molecules to their biological targets.[4]

This combination makes the title compound a cornerstone for building complex molecules, particularly for synthesizing active pharmaceutical ingredients (APIs) and novel agrochemicals.[4] The protocols detailed herein focus on leveraging the principles of nucleophilic aromatic substitution to create a diverse library of derivatives.

The Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for derivatizing this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This is not a single-step displacement like an Sₙ2 reaction; rather, it proceeds through a distinct two-step addition-elimination pathway.[2]

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated when a nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine. This attack is highly favored due to the electron-deficient nature of the aromatic ring, induced by the powerful electron-withdrawing effects of the nitro group at the para-position and, to a lesser extent, the difluoromethoxy group at the ortho-position.[3][5]

  • Formation of the Meisenheimer Complex: The initial attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][6] The stability of this complex is the linchpin of the entire reaction. The negative charge is delocalized across the molecule, most critically onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of this rate-determining step.[5]

  • Elimination and Aromaticity Restoration: In the final, typically rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Step1 Nucleophilic Attack Start->Step1 Intermediate Formation of Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Rate-Determining Step Step2 Elimination of Chloride (Cl⁻) Intermediate->Step2 Product Substituted Product (Derivative) Step2->Product Aromaticity Restored Workflow cluster_reaction Reaction Setup cluster_workup Work-up A Charge flask with starting material, base, and solvent B Inert atmosphere (N₂/Ar) A->B C Add nucleophile B->C D Heat to target temperature (e.g., 80-120 °C) C->D E Monitor by TLC/LC-MS until completion D->E F Cool to RT and quench with water G Extract with organic solvent F->G H Wash organic layer (water, brine) G->H I Dry over Na₂SO₄ H->I J Filter and concentrate I->J K Purify by column chromatography J->K E->F Reaction Complete L Characterize final product (NMR, MS, etc.) K->L

Sources

Application Note: Quantitative Analysis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene in Reaction Mixtures by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust analytical method for the quantification of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene in complex reaction mixtures. The accurate determination of this compound is critical for process monitoring, yield optimization, and quality control in pharmaceutical and fine chemical synthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining a validated High-Performance Liquid Chromatography (HPLC) method. The protocol is designed to be self-validating, with causality behind experimental choices explained in detail, ensuring scientific integrity and trustworthiness. All procedures are grounded in authoritative standards, with in-text citations and a complete reference list provided.

Introduction

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring a nitro group, a chloro substituent, and a difluoromethoxy group, imparts specific physicochemical properties that necessitate a well-defined analytical approach for its quantification. Monitoring the concentration of this analyte in real-time during a chemical reaction is paramount for ensuring reaction completion, minimizing impurity formation, and guaranteeing the safety and efficiency of the manufacturing process.

This application note describes a highly selective and sensitive reversed-phase HPLC (RP-HPLC) method with UV detection. The choice of HPLC is predicated on the non-volatile nature and thermal lability of many substituted nitroaromatic compounds, which can make gas chromatography (GC) analysis challenging without derivatization.[1][2] The developed method is designed to separate the target analyte from potential starting materials, byproducts, and degradation products typically found in a reaction matrix.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₇H₄ClF₂NO₃[3][4][5]
Molecular Weight 223.56 g/mol [3][4][5]
Appearance Pale yellow to light brown crystalline solid[5]
Solubility Good solubility in polar aprotic solvents (e.g., DMSO, dichloromethane, chloroform) and common HPLC mobile phase components like acetonitrile and methanol.[5]

Recommended Analytical Method: RP-HPLC with UV Detection

A reversed-phase HPLC method is proposed due to its versatility and suitability for separating moderately polar compounds like this compound from a complex mixture.

Rationale for Method Selection
  • Selectivity: RP-HPLC with a C18 stationary phase provides excellent selectivity for separating aromatic compounds with varying substituents.

  • Sensitivity: The nitroaromatic chromophore in the analyte allows for sensitive detection using a standard UV-Vis detector. Nitroaromatic compounds typically exhibit strong absorbance in the UV region, often between 210 nm and 270 nm.[6][7]

  • Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.

  • Avoidance of Derivatization: Unlike GC, which may require derivatization for polar or thermally labile compounds, HPLC can directly analyze the target analyte.[8][9]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Reaction Mixture Aliquot dilution Dilution with Mobile Phase sample->dilution filtration Filtration (0.45 µm) dilution->filtration hplc RP-HPLC System (C18 Column) filtration->hplc detection UV Detection (254 nm) hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (External Standard) integration->quantification

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40, v/v)A common mobile phase for moderately polar analytes, offering good separation and peak shape.[10][11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[12]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (purity ≥ 98%)

  • 0.45 µm syringe filters

Sample Preparation Protocol
  • Aliquoting: Carefully withdraw a representative aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilution: Dilute the aliquot with the mobile phase to a concentration that falls within the linear range of the calibration curve. A starting dilution factor of 100 is recommended, but may need to be adjusted based on the expected concentration of the analyte.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[13]

  • Analysis: Inject the filtered sample into the HPLC system.

Method Validation Protocol

The analytical method must be validated to ensure it is fit for its intended purpose. The following validation parameters should be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][10][14][15][16]

Validation Workflow

validation_workflow start Method Validation Protocol (ICH Q2(R2)) specificity Specificity/ Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod Limit of Detection (LOD) start->lod loq Limit of Quantitation (LOQ) start->loq robustness Robustness start->robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (mobile phase), a placebo (reaction matrix without analyte), the reference standard, and a spiked sample.The analyte peak should be well-resolved from any other peaks in the chromatogram. No interfering peaks should be observed at the retention time of the analyte in the blank or placebo.
Linearity Prepare a series of at least five calibration standards of the reference compound in the mobile phase, covering a range of 50% to 150% of the expected sample concentration. Plot the peak area against the concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.The specified range should be appropriate for the intended application.
Accuracy Perform recovery studies by spiking a placebo (reaction matrix) with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.The mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio of 3:1.The LOD should be reported.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of 10:1 and has acceptable precision and accuracy.The LOQ should be reported and should be the lowest concentration on the calibration curve.
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (from five replicate injections of a standard)

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound in reaction mixtures. The comprehensive validation protocol, based on ICH guidelines, ensures the integrity and trustworthiness of the generated data. By implementing this method, researchers, scientists, and drug development professionals can effectively monitor reaction progress, control product quality, and optimize synthetic processes.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. (2023). [Link]

  • Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites. PubMed Central. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. EGA. [Link]

  • Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites. ResearchGate. [Link]

  • UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate. [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]

  • Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • 1-Chloro-2,3-difluoro-4-nitrobenzene. PubChem. [Link]

  • Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]

  • What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene (CAS: 40750-71-8)

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Overview and Integrated Risk Profile

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a halogenated nitroaromatic compound utilized primarily as an intermediate in complex organic synthesis, particularly within drug discovery and materials science. Its molecular structure, featuring a nitro group, a chloro substituent, and a difluoromethoxy group, imparts specific reactivity but also necessitates a stringent and informed approach to its handling and storage.

The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory system.[1] Data from suppliers also indicates potential for harm if swallowed, inhaled, or on skin contact.[2][3] The causality for this lies in the reactive nature of the nitroaromatic system, which can interfere with biological processes upon exposure. Furthermore, as a member of the broader class of chlorinated nitroaromatic compounds, it is prudent to handle it with the assumption of potential long-term health effects, such as suspected mutagenicity or carcinogenicity, which are documented for related chemicals.[4][5] This guide is designed to provide a self-validating system of protocols to mitigate these risks, ensuring both researcher safety and experimental integrity.

Section 2: Quantitative Data Summary

For quick reference, the key physical, chemical, and safety data for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 40750-71-8[1][2]
Molecular Formula C₇H₄ClF₂NO₃[1][2]
Molecular Weight 223.56 g/mol [1][2]
Physical Form Liquid or low-melting solid[1][2]
Flash Point 114.2 °C[1][3]
Boiling Point 265.2 °C at 760 mmHg[3]
Recommended Storage 2–8 °C, Sealed in dry conditions[2]
Table 2: GHS Hazard Identification
Hazard ClassCategoryHazard StatementSignal WordPictogramSource(s)
Skin Irritation2H315: Causes skin irritationWarningGHS07[1]
Serious Eye Irritation2H319: Causes serious eye irritationWarningGHS07[1]
STOT - Single Exposure3H335: May cause respiratory irritationWarningGHS07[1]
Acute Toxicity (Oral)4H302: Harmful if swallowedWarningGHS07[2]
Acute Toxicity (Dermal)4H312: Harmful in contact with skinWarningGHS07[2]
Acute Toxicity (Inhalation)4H332: Harmful if inhaledWarningGHS07[2]

Note: STOT = Specific Target Organ Toxicity

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety when handling this compound is a multi-layered defense system, starting with engineering controls and supplemented by appropriate PPE.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of vapors or aerosols, which may cause respiratory irritation.[1][6]

Mandatory Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.

  • Eye and Face Protection: Tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory.[1] A full face shield should be worn over the goggles during procedures with a high risk of splashing.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for their efficacy against halogenated aromatic compounds.[7] Gloves must be inspected for any signs of degradation or perforation before each use.[1] After handling, gloves should be removed using a proper technique to avoid contaminating the skin, and hands must be washed thoroughly.[5]

  • Body Protection: A flame-resistant laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, impervious clothing or a chemical-resistant apron should be worn.[1]

  • Respiratory Protection: Under conditions of normal use within a fume hood, respiratory protection is not typically required. However, in the event of a large spill, ventilation failure, or when cleaning contaminated equipment, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Safety Goggles / Face Shield D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves (Contaminated) F2 2. Lab Coat F1->F2 F3 3. Safety Goggles F2->F3

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Protocol for Handling

This protocol outlines the step-by-step methodology for the routine laboratory use of this compound.

  • Preparation and Pre-Check:

    • Step 1.1: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Step 1.2: Assemble all necessary equipment (glassware, spatulas, magnetic stir bars) and reagents inside the fume hood to minimize traffic in and out of the containment area.

    • Step 1.3: Don all required PPE as specified in Section 3.2 and the diagram above.

  • Weighing and Transfer (Solid/Liquid):

    • Step 2.1: Tare a suitable container on a balance located within the fume hood or in close proximity.

    • Step 2.2: Carefully transfer the required amount of the compound into the tared container. The primary risk here is the generation of dust or aerosols; therefore, all movements should be slow and deliberate to avoid dispersal.[1]

    • Step 2.3: Securely close the stock container immediately after dispensing. This minimizes exposure to air and moisture.

  • Solution Preparation:

    • Step 3.1: Add the solvent to the container with the pre-weighed compound. Do this slowly to avoid splashing.

    • Step 3.2: If necessary, stir the mixture using a magnetic stirrer to ensure complete dissolution. Keep the container covered with a watch glass or loose cap to prevent vapor release.

  • Post-Handling Decontamination:

    • Step 4.1: Decontaminate any non-disposable equipment (spatulas, glassware) that came into contact with the chemical. A rinse with a suitable organic solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water is recommended.[7] All rinsate must be collected as hazardous waste.

    • Step 4.2: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Step 4.3: Doff PPE in the correct order (see diagram above) and dispose of contaminated items in the designated hazardous waste container.

    • Step 4.4: Wash hands and forearms thoroughly with soap and water.[4]

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1] The recommended storage temperature is between 2-8°C.[2] The storage area should be locked and accessible only to authorized personnel.[1][8]

  • Incompatible Materials: Avoid storage near strong oxidizing agents, as these can react exothermically or violently with nitroaromatic compounds.[4] Also, keep it separate from foodstuffs and other incompatible chemical classes.[1]

Section 6: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of the outcome.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Management Protocol

In the event of a spill, follow the logic outlined in the diagram below.

Spill_Response Start Spill Detected Size Assess Spill Size & Immediate Risk Start->Size Minor Minor Spill (<100 mL, contained in hood) Size->Minor Minor Major Major Spill (>100 mL or outside hood) Size->Major Major Cleanup 1. Don Full PPE (incl. respirator if needed) 2. Contain with inert absorbent (sand, vermiculite) 3. Use non-sparking tools to collect waste 4. Place in sealed, labeled hazardous waste container 5. Decontaminate area Minor->Cleanup Evacuate 1. Evacuate immediate area 2. Alert others and lab supervisor 3. Call Emergency Response (EH&S) 4. Isolate the area 5. Provide SDS to responders Major->Evacuate

Caption: Logical Workflow for Spill Response.

Section 7: Waste Disposal Protocol

Chemical waste must be managed in a compliant and safe manner to protect personnel and the environment.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes), excess material, and rinsate, must be collected separately. Classify this waste as Halogenated Organic Waste .[7] Do not mix it with other waste streams, especially strong oxidizing agents.[7]

  • Container Selection: Use a designated, chemically compatible, and leak-proof hazardous waste container. The container must have a secure, tight-fitting lid.[7]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and an accurate list of any other constituents (e.g., solvents).[7]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area with secondary containment.[7]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Disposal must be conducted by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[1][9]

Section 8: References

  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. PubChem, National Library of Medicine. [Link]

  • 1-Chloro-4-nitrobenzene SAFETY DATA SHEET. Valero. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%. Cole-Parmer. [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

Sources

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and expert insights for the scale-up synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, a key intermediate in the development of modern pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group is highly desirable in drug design as it can enhance metabolic stability and modify lipophilicity.[1][2] This guide covers the essential aspects of the synthetic process, from the underlying reaction mechanism to industrial-scale safety procedures, purification, and analytical characterization. It is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of the Difluoromethoxy Moiety

Nitrobenzene derivatives are foundational building blocks in organic synthesis, primarily due to the versatile reactivity of the nitro group, which can be readily transformed into other functional groups like amines.[1] The incorporation of fluorinated substituents, such as the difluoromethoxy (-OCF₂H) group, imparts unique physicochemical properties to the parent molecule. These properties include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, prolonging the in-vivo half-life of a drug candidate.

  • Increased Lipophilicity: This can improve a molecule's ability to cross biological membranes, enhancing bioavailability.[1]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the -OCF₂H group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

This compound is a valuable intermediate because it combines these benefits with three strategic points for further chemical modification: the chloro, nitro, and aromatic ring positions. This makes it a crucial precursor for a wide range of complex target molecules in drug discovery pipelines.[2][3]

Synthetic Strategy and Mechanistic Rationale

The most common and industrially viable method for synthesizing aryl difluoromethyl ethers is through the reaction of a phenol with a source of difluorocarbene, typically generated from chlorodifluoromethane (CHClF₂).

Core Reaction: Nucleophilic Attack on Difluorocarbene

The synthesis starts from the readily available precursor, 2-Chloro-5-nitrophenol. The overall transformation is a difluoromethoxylation reaction.

Key Mechanistic Steps:

  • Deprotonation: The phenolic hydroxyl group of 2-Chloro-5-nitrophenol is deprotonated by a strong base, such as sodium hydroxide (NaOH), to form the corresponding phenoxide anion. This anion is a potent nucleophile.

  • Phase Transfer Catalysis: The reaction is typically performed in a biphasic system (e.g., water and an organic solvent) or a water phase.[4] A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., Tetrabutylammonium bromide), is essential. The PTC transports the water-soluble phenoxide anion into the organic phase (or creates a more reactive ion pair in the aqueous phase) where it can react with the gaseous chlorodifluoromethane.

  • Difluorocarbene Formation & Reaction: Chlorodifluoromethane, under basic conditions, undergoes alpha-elimination to generate the highly reactive intermediate, difluorocarbene (:CF₂). This electrophilic carbene is then rapidly trapped by the nucleophilic phenoxide to form the desired difluoromethyl ether bond.

The following diagram illustrates the overall synthetic transformation.

G cluster_product Product R1 2-Chloro-5-nitrophenol P1 This compound R1->P1 R2 Chlorodifluoromethane (CHClF₂) R2->P1 2. Reaction with Phenoxide R3 Sodium Hydroxide (NaOH) R4 Phase-Transfer Catalyst (PTC)

Caption: Core reaction for the synthesis of the target intermediate.

Detailed Scale-Up Protocol

This protocol is designed for a multi-liter reactor system. All operations must be conducted in a well-ventilated area or a walk-in fume hood, adhering to strict safety protocols.

Reagents and Materials
ReagentCAS NumberMolecular Wt.PurityNotes
2-Chloro-5-nitrophenol619-10-3[5]173.55>98%Starting Material
Sodium Hydroxide (NaOH)1310-73-240.00>97% (pellets)Base
Chlorodifluoromethane (CHClF₂)75-45-6[6]86.47>99%Difluoromethoxylating agent (gas)
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37>98%Phase-Transfer Catalyst
Toluene108-88-392.14AnhydrousSolvent (optional)
Deionized Water7732-18-518.02N/ASolvent
Equipment
  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and gas inlet/outlet ports.

  • Mass flow controller for precise gas addition.

  • Cryostat/Chiller for temperature control of the reactor jacket.

  • Scrubber system containing aqueous NaOH to neutralize excess CHClF₂.

  • Pressure-rated gas cylinder for CHClF₂ with appropriate regulator.

  • Steam distillation apparatus for purification.

Step-by-Step Synthesis Procedure

The following workflow outlines the major stages of the process.

Caption: High-level experimental workflow for the synthesis.

Protocol:

  • Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Inert the system by purging with nitrogen gas.

  • Charging Reagents: To the reactor, add deionized water (3.75 L), sodium hydroxide (160 g), 2-Chloro-5-nitrophenol (500 g), and Tetrabutylammonium bromide (50 g).[4]

  • Heating: Begin vigorous stirring and heat the mixture to the target reaction temperature, typically between 80-100°C. A clear solution or uniform slurry should form.[4]

  • Gas Addition: Once the target temperature is stable, begin the subsurface sparging of chlorodifluoromethane (CHClF₂) gas via the mass flow controller at a controlled rate. The molar ratio of CHClF₂ to the nitrophenol should be in excess, typically ranging from 1.5 to 10 equivalents, depending on reaction efficiency and pressure conditions.[4]

  • Reaction Monitoring: Maintain the temperature and gas flow. Monitor the reaction progress every 1-2 hours by withdrawing a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. The total reaction time can range from 4 to 40 hours.[4]

  • Work-up: Once the reaction is complete, stop the gas flow and cool the reactor to room temperature. Transfer the mixture to a separation funnel. The organic product phase will separate from the aqueous phase. If the product is solid at room temperature, it may precipitate.

  • Washing: Wash the organic phase (or the crude product) sequentially with 1 M NaOH solution and then with water until the aqueous layer is neutral. This removes any unreacted phenol and residual base.

Purification Protocol: Steam Distillation

For scale-up, steam distillation is an effective method for purifying the volatile product away from non-volatile impurities and salts.[4]

  • Transfer the crude, washed product into a suitable still.

  • Introduce steam into the still. The product will co-distill with the water.

  • Collect the distillate in a cooled receiver. The product will separate from the water upon cooling.

  • Isolate the purified product by filtration or phase separation.

  • Dry the product under vacuum to remove residual water. A typical yield for this process is in the range of 85-96%.[4]

Process Safety and Handling

CAUTION: Chlorodifluoromethane (CHClF₂) is a gas under pressure and an ozone-depleting substance.[6][7] All handling must be performed in accordance with safety data sheets (SDS) and local regulations.

  • Personal Protective Equipment (PPE): Wear safety goggles, cold-insulating gloves when handling the gas cylinder, and a lab coat.[8][9]

  • Ventilation: All operations must be conducted in a well-ventilated area to prevent the accumulation of gas, which can act as an asphyxiant by displacing oxygen.[6][10]

  • Pressure Safety: Use only equipment rated for the pressure of the gas cylinder. Ensure all connections are secure and leak-tested. Use a backflow prevention device in the piping.[6][7]

  • Storage: Store gas cylinders upright in a cool, dry, well-ventilated area away from heat and ignition sources.[9][10]

  • Emergency Procedures: In case of a large release, evacuate the area. Wear a self-contained breathing apparatus (SCBA) if entering the area is necessary.[6][10]

Characterization and Quality Control

The final product should be analyzed to confirm its identity and purity.

Analysis TechniqueExpected Result
¹H NMR Peaks corresponding to the aromatic protons and the characteristic triplet for the -OCF₂H proton.
¹⁹F NMR A doublet corresponding to the -OCF₂ H group.
GC-MS A single major peak with the correct mass-to-charge ratio (m/z = 223.56).[11]
HPLC Purity assessment, typically requiring >98% for use in further synthetic steps.

Synthesis of Derivatives: Reduction to Aniline

A primary application of this compound is its conversion to the corresponding aniline, a critical building block for many kinase inhibitors and other pharmaceuticals.[12]

G cluster_product Product R1 This compound P1 4-Chloro-2-(difluoromethoxy)aniline R1->P1 R2 Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) R2->P1

Caption: Reduction of the nitro group to form the aniline derivative.

Protocol: Catalytic Hydrogenation

  • Charge a pressure reactor (Parr shaker or equivalent) with the nitro compound, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Agitate the mixture at room temperature until hydrogen uptake ceases.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which can be further purified by crystallization or chromatography.

References

  • Linde Gas GmbH. (2015). SAFETY DATA SHEET Chlorodifluoromethane (R 22). Available at: [Link]

  • Praxair, Inc. (Date not available). Chlorodifluoromethane (R22) Safety Data Sheet SDS P4667. Available at: [Link]

  • Air Liquide. (2011). Safety data sheet Chlorodifluoromethane (R 22). Available at: [Link]

  • Airgas. (Date not available). Halocarbon 22 (Chlorodifluoromethane) - SAFETY DATA SHEET. Available at: [Link]

  • Autech Industry Co., Limited. (Date not available). The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. Available at: [Link]

  • Google Patents. (Date not available). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • Autech Industry Co., Limited. (Date not available). 1-(Difluoromethoxy)-3-nitrobenzene: A Key Intermediate in Chemical Synthesis. Available at: [Link]

  • Autech Industry Co., Limited. (Date not available). Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. Available at: [Link]

  • PubChem. (Date not available). 2-Chloro-5-nitrophenol. Available at: [Link]

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Application Notes & Protocols: 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Agrochemical Design

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene (CAS No. 1261821-22-0) is a highly functionalized aromatic building block designed for the synthesis of advanced agrochemical intermediates. Its strategic importance stems from the unique combination of three synthetically versatile moieties on a single benzene scaffold: a nitro group, a chlorine atom, and a difluoromethoxy group.

The difluoromethoxy group (-OCF₂H) is of particular significance in modern crop protection chemistry. Its incorporation into active ingredients can substantially enhance metabolic stability, increase lipophilicity, and improve binding affinity to target enzymes, often leading to greater efficacy and more favorable environmental profiles.[1]

This document serves as a technical guide for researchers, outlining the core applications of this intermediate. We will detail the key chemical transformations it readily undergoes and provide validated, step-by-step protocols for its conversion into valuable downstream products. The narrative emphasizes the chemical rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying principles.

Physicochemical and Safety Data

Proper handling of this compound is critical. The data below is compiled for the specific compound of interest. Always consult the latest Safety Data Sheet (SDS) from your supplier before commencing any experimental work.

PropertyValueSource / Notes
Chemical Name This compoundIUPAC
Synonyms 2-Chloro-4-(difluoromethoxy)-1-nitrobenzene-
CAS Number 1261821-22-0[2]
Molecular Formula C₇H₄ClF₂NO₃-
Molecular Weight 223.56 g/mol -
Appearance (Predicted) Light yellow solid or oilBased on similar structures
Hazard Statements (Anticipated) H302, H312, H332Based on analogous compounds like 1-(Chlorodifluoromethoxy)-4-nitrobenzene.
Precautionary Codes (Anticipated) P261, P280, P302+P352, P304+P340Based on analogous compounds.

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry, well-ventilated area, sealed tightly in its container.

Core Synthetic Transformations & Rationale

The synthetic utility of this compound is primarily centered on two high-yield transformations targeting the nitro and chloro substituents. The difluoromethoxy group is generally stable under these conditions, carrying its beneficial properties into the final product.

G cluster_reduction Route A: Nitro Group Reduction cluster_snar Route B: Nucleophilic Aromatic Substitution (SNAr) start This compound reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) start->reduction snar Nucleophilic Attack (e.g., RO⁻, RS⁻, R₂N⁻) start->snar aniline 2-Chloro-4-(difluoromethoxy)aniline reduction->aniline Forms versatile aniline intermediate agrochem1 Further Functionalization (Amides, Ureas, Heterocycles) TARGET AGROCHEMICALS aniline->agrochem1 snar_product 2-Nu-1-(difluoromethoxy)-4-nitrobenzene snar->snar_product Introduces new functionality at C1 agrochem2 Further Transformations (e.g., Nitro Reduction) TARGET AGROCHEMICALS snar_product->agrochem2

Route A: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is arguably the most critical transformation for this intermediate. The resulting 2-Chloro-4-(difluoromethoxy)aniline is a versatile precursor for a vast array of agrochemicals, including herbicides and fungicides. This is typically achieved via catalytic hydrogenation.

  • Expertise & Causality: This reaction is highly efficient due to the susceptibility of the nitro group to reduction. Catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl) as it often results in cleaner reactions and simpler work-ups. The primary challenge is preventing hydrodehalogenation (loss of the chlorine atom). This side reaction can be minimized by careful selection of the catalyst, solvent, and reaction conditions.[1][3] Palladium on carbon (Pd/C) is a common choice that offers a good balance of reactivity and selectivity.

Route B: Nucleophilic Aromatic Substitution (SNAr) of Chlorine

The chlorine atom is highly activated towards displacement by nucleophiles. This is a direct consequence of the powerful electron-withdrawing effect of the nitro group located in the ortho position.

  • Expertise & Causality: The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is the key to the reaction's feasibility. The ortho-nitro group is perfectly positioned to stabilize the negative charge through resonance, delocalizing it onto its oxygen atoms. This significantly lowers the activation energy for the reaction, allowing the displacement of the chloride ion by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild conditions.[5][6]

Experimental Protocols

The following protocols are detailed methodologies for the key transformations described above.

Protocol 1: Synthesis of 2-Chloro-4-(difluoromethoxy)aniline via Catalytic Hydrogenation

This protocol details the chemoselective reduction of the nitro group using palladium on carbon as the catalyst.

G start Start dissolve 1. Dissolve Starting Material (this compound) in Methanol/Ethanol in a hydrogenation vessel. start->dissolve add_catalyst 2. Add Catalyst Carefully add 5% Pd/C catalyst (approx. 1-2 mol%) under an inert atmosphere (N₂ or Ar). dissolve->add_catalyst purge 3. Purge System Seal the vessel. Evacuate and backfill with N₂ (3x), then with H₂ (3x). add_catalyst->purge react 4. Reaction Pressurize with H₂ (50-60 psi). Stir vigorously at 25-40°C. Monitor reaction by TLC/LC-MS. purge->react filter 5. Work-up: Filtration Once complete, purge with N₂. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. react->filter wash 6. Wash Rinse the Celite® pad with additional solvent. filter->wash concentrate 7. Concentrate Combine filtrates and remove solvent under reduced pressure. wash->concentrate purify 8. Purification (Optional) Purify the crude aniline by column chromatography or distillation if required. concentrate->purify end End: Purified Product purify->end

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (5% Pd, 1-2 mol%)

  • Methanol or Ethanol (ACS grade)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite® 545

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • Vessel Preparation: To a clean, dry Parr hydrogenation vessel, add this compound (e.g., 10.0 g, 44.7 mmol).

  • Dissolution: Add methanol (approx. 100 mL) to dissolve the starting material completely.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (e.g., 0.48 g). Causality Note: Pd/C is pyrophoric and must be handled with care, preferably wetted or under an inert atmosphere to prevent ignition.

  • System Purge: Securely seal the reaction vessel. Purge the system by evacuating to a low pressure and backfilling with nitrogen. Repeat this cycle three times.

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (evacuate and backfill with H₂), repeating three times. Finally, pressurize the vessel to 50-60 psi with hydrogen.

  • Reaction: Begin vigorous stirring and maintain the temperature between 25-40°C. The reaction is exothermic; gentle cooling may be required initially. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 2-6 hours), cease hydrogen uptake and stirring. Purge the vessel thoroughly with nitrogen gas.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Causality Note: The Celite pad prevents fine catalyst particles from passing through. The used catalyst on the pad remains pyrophoric and should be quenched carefully with water before disposal.

  • Concentration: Rinse the reaction vessel and the Celite pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Chloro-4-(difluoromethoxy)aniline.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified further by silica gel column chromatography.

ParameterValueReference / Notes
Starting Material This compound1.0 eq
Product 2-Chloro-4-(difluoromethoxy)aniline-
Reagents 5% Pd/C, Hydrogen (H₂)[7]
Solvent Methanol (MeOH) or Ethanol (EtOH)-
Temperature 25-40 °CControl of exotherm is important
Pressure 50-60 psi-
Typical Yield >95%Based on analogous reactions
Protocol 2: General Protocol for SNAr with Sodium Methoxide

This protocol describes the displacement of the activated chlorine with a methoxide nucleophile to form 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene .

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.1 - 1.2 eq, solution in methanol or solid)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (e.g., 5.0 g, 22.4 mmol) in anhydrous DMF (50 mL).

  • Nucleophile Addition: Cool the solution to 0°C using an ice bath. Slowly add sodium methoxide (e.g., 1.26 g, 23.5 mmol, if solid) portion-wise, or add a 25% solution in methanol dropwise. Causality Note: A polar aprotic solvent like DMF is used because it solvates the sodium cation effectively, leaving the methoxide anion highly nucleophilic and reactive.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The formation of a deep-colored solution is common due to the Meisenheimer complex intermediate.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene.

Conclusion

This compound is a potent and versatile building block for agrochemical synthesis. Its well-defined reactivity allows for selective and high-yield transformations via two primary routes: catalytic hydrogenation of the nitro group to form a key aniline intermediate, and nucleophilic aromatic substitution of the activated chlorine atom to introduce diverse functionalities. The protocols provided herein are based on established chemical principles and offer a reliable foundation for researchers and drug development professionals to leverage this intermediate in the creation of next-generation crop protection agents.

References

  • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. PubChem. [Link]

  • Nucleophilic Aromatic Substitution. RXNS - Adam. [Link]

  • 1-(Chlorodifluoromethoxy)-4-nitrobenzene | CAS 40750-71-8. P212121 Store. [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. ScienceDirect. [Link]

  • Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
  • Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

  • Catalytic hydrogenation of nitrobenzene.
  • Catalytic Hydrogenation of o-Nitrochlorobenzene to 3,3'-Dichlorobenzidine. ResearchGate. [Link]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of a Key Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention for its unique ability to modulate key pharmacological properties. It can enhance metabolic stability, increase lipophilicity, and act as a "lipophilic hydrogen bond donor," thereby improving cell permeability and target engagement.[1][2][3]

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a trifunctional building block of immense value. It combines the advantageous -OCF₂H group with two other reactive sites: a chloro substituent amenable to palladium-catalyzed cross-coupling and a nitro group that is both a powerful electron-withdrawing moiety and a precursor to a versatile amino group.[3][4] The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but critically activates the C-Cl bond for oxidative addition to a palladium(0) center, making it an excellent substrate for a variety of cross-coupling reactions.[4][5]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving this substrate. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, field-tested protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

The Engine of Synthesis: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds.[6][7] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: A low-valent Pd(0) complex, typically bearing phosphine or N-heterocyclic carbene (NHC) ligands, reacts with the aryl halide (Ar-X). The palladium center inserts itself into the Ar-X bond, becoming oxidized to a Pd(II) species. For aryl chlorides like our substrate, this step is often rate-limiting due to the high bond dissociation energy of the C-Cl bond.[5] The use of sterically bulky, electron-rich ligands is crucial to facilitate this challenging step.[8][11][12]

  • Transmetalation: The organometallic coupling partner (R-M) exchanges its organic group (R) with the halide (X) on the Pd(II) complex. This step's mechanism can vary depending on the specific reaction (e.g., Suzuki, Sonogashira).

  • Reductive Elimination: The two organic fragments (Ar and R) on the Pd(II) center couple and are eliminated from the metal, forming the desired product (Ar-R). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Palladium Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Cycle pd0 LₙPd(0) pdiia Ar-Pd(II)-X (L)ₘ pd0->pdiia Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)-R (L)ₘ pdiia->pdiib Transmetalation (+ R-M, - M-X) pdiib->pd0 Reductive Elimination (- Ar-R) arr Coupled Product (Ar-R) pdiib->arr arx 1-Chloro-2-(difluoromethoxy) -4-nitrobenzene (Ar-X) arx->pdiia rm Coupling Partner (R-M) rm->pdiia

Figure 1: General Pd(0)/Pd(II) Catalytic Cycle.

Application I: C(sp²)-C(sp²) Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl scaffolds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10][13]

Mechanistic Considerations

The key difference in the Suzuki reaction lies in the transmetalation step. The organoboron reagent is activated by a base (e.g., K₂CO₃, K₃PO₄), forming a more nucleophilic borate species, which then readily transfers its organic group to the palladium center.[9][14]

Suzuki Coupling Workflow Experimental Workflow: Suzuki-Miyaura Coupling start Start: Assemble Glassware reagents Add Solids: 1. Aryl Chloride 2. Boronic Acid 3. Base (K₃PO₄) 4. Pd Catalyst/Ligand start->reagents purge Seal & Purge with Inert Gas (Ar/N₂) reagents->purge solvents Add Degassed Solvents (e.g., Dioxane/H₂O) purge->solvents heat Heat to Reaction Temp (e.g., 100 °C) & Stir solvents->heat monitor Monitor by TLC/LC-MS (Typically 12-24h) heat->monitor workup Cool, Quench (H₂O), & Extract with Organic Solvent monitor->workup purify Dry, Concentrate, & Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol: Suzuki Coupling with Phenylboronic Acid

Objective: To synthesize 2-(difluoromethoxy)-4-nitro-1,1'-biphenyl.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • 1,4-Dioxane, anhydrous (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos ligand.

  • Inerting: Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the aryl chloride.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[15]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.[16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[16][17]

Data Summary: Suzuki-Miyaura Coupling
Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O1001885-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene/H₂O1102480-90
3-Pyridinylboronic acidPd-PEPPSI-IPr (3)-K₂CO₃ (2.5)THF/H₂O801675-85

Application II: C(sp²)-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, a linkage ubiquitous in pharmaceuticals.[6] The reaction couples an aryl halide with a primary or secondary amine. Given that the nitro group on our substrate can be readily reduced to an amine, subsequent intramolecular reactions or further functionalization are possible, making this a powerful synthetic route.

Protocol: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(2-(difluoromethoxy)-4-nitrophenyl)morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (4 mol%)

  • Toluene, anhydrous (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox, add NaOtBu, Pd₂(dba)₃, and BrettPhos to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Outside the glovebox, add this compound, seal the tube with a septum, and purge with inert gas. Add anhydrous, degassed toluene followed by the dropwise addition of morpholine via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
Amine PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.4)Toluene11090-98
AnilinePd(OAc)₂ (2)XPhos (4)LHMDS (1.5)Dioxane10080-90
BenzylamineG3-XPhos (2)-K₂CO₃ (2.0)t-AmylOH11085-95

Application III: C(sp²)-C(sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, creating aryl-alkyne structures that serve as rigid linkers or precursors for more complex heterocyclic systems.[18][19] The reaction classically uses both palladium and copper(I) co-catalysis, although copper-free variants exist.[6][18]

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, the standard oxidative addition and reductive elimination steps occur. The copper cycle's role is to react with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, transferring the alkynyl group to the palladium center.[7][18]

Sonogashira Mechanism Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 LₙPd(0) pdiia Ar-Pd(II)-X pd0->pdiia Oxidative Addition (+Ar-X) pdiib Ar-Pd(II)-C≡CR pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination (-Ar-C≡CR) cu_cat Cu(I)-X cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide + H-C≡CR + Base cu_acetylide->pdiia Transfers alkyne to Palladium cu_acetylide->cu_cat - H-X

Figure 3: Simplified Sonogashira Catalytic Cycles.
Protocol: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 1-(difluoromethoxy)-4-nitro-2-(phenylethynyl)benzene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Palladium(II) chloride (PdCl₂) (3 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N), anhydrous (degassed)

  • Toluene, anhydrous (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask, add PdCl₂, PPh₃, and CuI. Seal the flask and purge with inert gas.

  • Solvent/Reagent Addition: Add anhydrous, degassed toluene and triethylamine. Stir for 10 minutes at room temperature. Add this compound, followed by phenylacetylene.

  • Reaction: Heat the reaction mixture to 80 °C. The reaction often proceeds faster than Suzuki or Buchwald-Hartwig couplings with aryl chlorides, but monitoring is still essential.[20]

  • Monitoring: Follow reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the nitro and difluoromethoxy groups facilitate the critical oxidative addition step with the otherwise challenging C-Cl bond. By selecting appropriate state-of-the-art catalyst systems, researchers can efficiently perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate a diverse array of complex molecules. The protocols and principles outlined in this guide provide a robust framework for leveraging this valuable building block in the synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science industries.

References

  • Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for Unraveling the Intimate Mechanism of Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 17(9), 2492-2503. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics. Chemical Reviews, 111(3), 1417–1492. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Ortho-Arylation of Phenols via Palladium-Catalyzed C−H Functionalization. Organic Letters, 12(12), 2940–2943. [Link]

  • Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3594–3597. [Link]

  • Begum, J., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7013-7049. [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Diccianni, J. B., & Diao, T. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Pathak, T. P., Gligorich, K. M., & Sigman, M. S. (2008). Interrogating the Palladium-Catalyzed Aerobic Oxidative Cross-Coupling of Alkenes. Organic Letters, 10(19), 4343–4346. [Link]

  • Li, C., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4099. [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2626–2632. [Link]

  • ResearchGate. (2018). A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. [Link]

  • Al-Lawati, H. J., et al. (2017). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Molecules, 22(12), 2097. [Link]

  • Wang, D., et al. (2013). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Chemical Communications, 49(50), 5672-5674. [Link]

Sources

Application Notes and Protocols: Leveraging 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Targeted Therapeutics

The landscape of modern oncology has been reshaped by the advent of kinase inhibitors, a class of targeted therapies that disrupt the signaling pathways driving cancer cell proliferation and survival.[1][2] The design of these inhibitors is a meticulous process, demanding chemical building blocks that offer both versatile reactivity and the ability to impart favorable pharmacological properties. 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene has emerged as a highly valuable scaffold in this context. Its unique trifunctional architecture—a displaceable chlorine atom, a reducible nitro group, and a strategically positioned difluoromethoxy moiety—provides an elegant and efficient entry point to complex molecular frameworks essential for potent and selective kinase inhibition.

This guide provides an in-depth exploration of the use of this compound in drug discovery. We will dissect the strategic advantages conferred by the difluoromethoxy group, detail robust synthetic protocols for its elaboration, and illustrate its application in the context of a key cancer-related signaling pathway. The methodologies described herein are designed to be self-validating, providing researchers with the technical rationale and practical steps needed to accelerate the development of next-generation kinase inhibitors.

The Strategic Value of the Difluoromethoxy (-OCF₂H) Group in Kinase Inhibitor Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[3][4][5][6] The difluoromethoxy group, in particular, offers a unique and powerful combination of properties that distinguish it from its more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs.[7][8]

  • Enhanced Metabolic Stability: A primary liability of many drug candidates is rapid metabolic degradation, often through oxidative processes like O-demethylation of methoxy groups. The strong carbon-fluorine bonds in the difluoromethoxy group render it significantly more resistant to such enzymatic cleavage, which can lead to a longer drug half-life and improved bioavailability.[7]

  • Modulation of Lipophilicity: Lipophilicity (logP) is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF₂H group provides a nuanced tool for fine-tuning this property, typically exhibiting a lipophilicity intermediate between the -OCH₃ and -OCF₃ groups, allowing for precise optimization of a molecule's ability to cross cellular membranes.[7][9]

  • Unique Target Engagement through Hydrogen Bonding: Unlike the methoxy or trifluoromethoxy groups, the difluoromethoxy group can function as a hydrogen bond donor.[9][10] This capability is of paramount importance in kinase inhibitor design, as it can introduce a new, high-affinity interaction with amino acid residues in the ATP-binding pocket of the target kinase, thereby increasing potency and selectivity. It effectively serves as a metabolically stable bioisostere for hydroxyl or thiol groups.[7][10]

  • Influence on Basicity (pKa): The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic functional groups, such as anilines or heterocycles.[7] This modulation can be critical for optimizing target binding, cellular permeability, and overall pharmacokinetic behavior.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key properties of the difluoromethoxy group in comparison to its common analogs, illustrating its unique value in drug design.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)Rationale for Kinase Inhibitor Design
Hansch Lipophilicity (π) -0.02+0.4 to +0.6 (approx.)+1.04Allows for fine-tuning of lipophilicity to optimize ADME properties.[7][8]
Hydrogen Bond Capability Acceptor OnlyDonor & AcceptorAcceptor OnlyThe unique H-bond donor ability can form key interactions with the kinase hinge region.[7][9][10]
Metabolic Stability Low (Susceptible to O-demethylation)HighHighBlocks a common metabolic pathway, increasing the drug's half-life.[7]
Electronic Effect Weakly Electron-DonatingModerately Electron-WithdrawingStrongly Electron-WithdrawingModulates pKa of adjacent groups and influences ring reactivity.[7][11]

Synthetic Utility and Core Reaction Pathway

The synthetic power of this compound lies in its predictable and sequential reactivity. The aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of both the para-nitro group and the ortho-difluoromethoxy group.[12][13] This allows for the clean displacement of the chlorine atom, followed by the chemical reduction of the nitro group to a versatile aniline intermediate.

This two-step sequence is a cornerstone of kinase inhibitor synthesis, transforming a simple building block into a highly functionalized aniline ready for coupling with other pharmacophoric fragments.

G A 1-Chloro-2-(difluoromethoxy)- 4-nitrobenzene B S(N)Ar Intermediate A->B Step 1: S(N)Ar + Nucleophile (R-NH₂) Base, Solvent (e.g., DMF) C Key Anilino-Difluoromethoxy Scaffold B->C Step 2: Nitro Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl) D Final Kinase Inhibitor C->D Step 3: Elaboration (e.g., Amide Coupling, Urea Formation) G cluster_0 Meisenheimer Complex Formation cluster_1 Elimination & Aromatization Nu: Nu: Aromatic Aromatic Ring Nu:->Aromatic Attack Intermediate Resonance-Stabilized Anionic Intermediate Aromatic->Intermediate Product Substituted Product Intermediate->Product Loss of Cl- Cl- Cl- Product->Cl- G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 -> PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Inhibitor Novel Kinase Inhibitor (Derived from Scaffold) Inhibitor->Akt INHIBITS Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center guide for the synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene. This molecule is a key intermediate in the development of various pharmaceutical and agrochemical compounds, making its efficient and high-purity synthesis critical. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. We will delve into the causality behind experimental outcomes, provide validated troubleshooting protocols, and offer insights grounded in established chemical principles to ensure the success of your synthesis.

The predominant synthetic route involves the difluoromethoxylation of 2-chloro-5-nitrophenol. This pathway is often preferred for its regiochemical precision, as the substitution pattern is pre-defined by the starting material.

Synthesis_Pathway cluster_main Primary Synthetic Route start 2-Chloro-5-nitrophenol product 1-Chloro-2-(difluoromethoxy) -4-nitrobenzene start->product O-Difluoromethoxylation reagent Difluorocarbene Source (e.g., ClCF₂COONa) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent->product

Caption: Primary synthesis pathway for the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Low Reaction Yield & Conversion

Q1: My reaction yield is consistently low, with significant unreacted 2-chloro-5-nitrophenol remaining. What are the likely causes?

A1: Low conversion is one of the most common issues and typically points to three main areas: reagent quality, reaction conditions, or the generation efficiency of the difluorocarbene intermediate.

  • Reagent Quality & Stoichiometry: The difluorocarbene source, commonly sodium chlorodifluoroacetate, must be anhydrous and of high purity. Its decomposition is the rate-determining step for carbene generation. We recommend using a 1.5 to 2.0 molar excess of the carbene source to drive the reaction to completion.[1] The base, such as potassium carbonate, must also be finely powdered and anhydrous to ensure effective proton abstraction from the phenol.

  • Inefficient Carbene Generation: The thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene requires a specific temperature range, typically 80-100°C in a solvent like DMF.[1] Temperatures that are too low will result in sluggish carbene formation, while excessively high temperatures can lead to unwanted decomposition of the reagent and product.

  • Moisture Contamination: The phenoxide intermediate is a key nucleophile. Any moisture in the reaction will compete with the phenoxide for the difluorocarbene, leading to the formation of formate and fluoride ions and reducing the overall efficiency.[2]

Q2: How can I optimize my reaction conditions to maximize the yield?

A2: Optimization requires systematic control over several parameters. Based on literature and internal validation, we recommend the following:

ParameterRecommended ConditionRationale & Key Insight
Solvent Anhydrous N,N-Dimethylformamide (DMF)Its high boiling point is suitable for the reaction temperature, and it effectively solubilizes the reagents.
Base Anhydrous Potassium Carbonate (K₂CO₃)A slight excess (1.1-1.2 equivalents) ensures complete formation of the phenoxide without being overly harsh, which could promote side reactions.
Carbene Source Sodium ChlorodifluoroacetateUse 1.5-2.0 equivalents. Ensure it is dry and from a reliable source.
Temperature 90-100°CThis range provides a good balance for efficient carbene generation without significant degradation.[1] Monitor with an internal thermometer.
Atmosphere Inert (Nitrogen or Argon)Prevents potential oxidative side reactions and is crucial for maintaining anhydrous conditions.
Category 2: Product Purity & Side Reaction Products

Q3: My crude product shows a significant impurity with a mass corresponding to the hydrolysis of the difluoromethoxy group. Why is this happening and how can I prevent it?

A3: The difluoromethoxy group (-OCHF₂) is generally stable, but it can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong nucleophiles or harsh pH during workup. The electron-withdrawing nature of the nitro and chloro groups on the ring can make the difluoromethyl carbon more electrophilic and thus more prone to nucleophilic attack.

  • Mechanism of Hydrolysis: The hydrolysis likely proceeds via nucleophilic attack on the carbon of the -OCHF₂ group, leading to cleavage of the C-O bond and regeneration of the 2-chloro-5-nitrophenol. This is more pronounced under strongly basic conditions.[3][4]

  • Prevention During Workup: The most critical phase is the aqueous workup. Avoid using strong bases like NaOH or KOH to neutralize the reaction mixture. A milder approach is recommended:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger volume of cold water.

    • If acidification is needed, use a dilute acid like 1M HCl and add it slowly while monitoring the pH, keeping it neutral or slightly acidic.[1]

    • Extract the product promptly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Side_Reactions cluster_troubleshooting Troubleshooting Logic: Impurities cluster_path1 Path A: Incomplete Reaction cluster_path2 Path B: Product Hydrolysis Start Crude Product Analysis (TLC, GC-MS, NMR) Impurity_Check Identify Impurity Start->Impurity_Check SM Starting Material (2-Chloro-5-nitrophenol) Impurity_Check->SM Unreacted SM Detected Hydrolysis Hydrolysis Product (2-Chloro-5-nitrophenol) Impurity_Check->Hydrolysis Hydrolysis Detected Sol_SM Solution: • Increase reaction time/temp • Use excess carbene source • Ensure anhydrous conditions SM->Sol_SM Sol_Hydrolysis Solution: • Avoid strong base in workup • Keep workup temperature low • Minimize workup time Hydrolysis->Sol_Hydrolysis

Caption: Troubleshooting logic for common reaction impurities.

Q4: I am attempting an alternative synthesis by nitrating 1-chloro-2-(difluoromethoxy)benzene and obtaining a mixture of isomers. How can I improve the regioselectivity?

A4: This is a classic challenge in electrophilic aromatic substitution involving multiple directing groups. Both the chloro (-Cl) and difluoromethoxy (-OCHF₂) groups are ortho, para-directors. However, their activating/deactivating strengths differ significantly.

  • Directing Group Effects:

    • -Cl: Weakly deactivating, ortho, para-directing.

    • -OCHF₂: Strongly deactivating due to the intense inductive electron withdrawal by the fluorine atoms, but still ortho, para-directing because of the oxygen's lone pairs participating in resonance.[5]

  • Outcome: The nitration will be slower than that of benzene. The nitro group will be directed to the positions ortho and para to both substituents. This leads to the formation of two primary products:

    • This compound (Desired Product): Nitro group is para to -Cl and meta to -OCHF₂.

    • 1-Chloro-2-(difluoromethoxy)-6-nitrobenzene (Isomeric Impurity): Nitro group is ortho to both -Cl and -OCHF₂.

  • Improving Selectivity:

    • Temperature Control: Lowering the reaction temperature (e.g., 0 to 10°C) often enhances selectivity. Steric hindrance at the 6-position (flanked by two substituents) is more pronounced at lower temperatures, favoring substitution at the less hindered 4-position.

    • Nitrating Agent: Using a milder nitrating agent than the standard H₂SO₄/HNO₃ mixture can sometimes improve selectivity. Systems like HNO₃ in acetic anhydride may offer better control. However, for a strongly deactivated ring, potent conditions are often necessary. A system using trifluoromethanesulfonic acid (HOTf) with HNO₃ has been shown to be effective for deactivated arenes and may offer better control.[6]

Q5: When using the nitration route, I'm also seeing dinitrated byproducts. How do I prevent this over-nitration?

A5: Dinitration occurs when the reaction conditions are too harsh for the substrate.[7] The initial mononitrated product, while even more deactivated, can undergo a second nitration if the temperature is too high, the reaction time is too long, or the nitrating agent is too concentrated.

  • Prevention Strategies:

    • Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of nitric acid.

    • Controlled Addition: Add the nitrating agent dropwise to the substrate solution at a low temperature (0°C) to manage the exothermic reaction.

    • Reaction Monitoring: Monitor the reaction closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dinitrated product.

Nitration_Issues cluster_nitration Alternative Route: Nitration Side Reactions start 1-Chloro-2-(difluoromethoxy) benzene product Desired Product (4-Nitro) start->product Nitration isomer Isomeric Impurity (6-Nitro) start->isomer Poor Regioselectivity reagent HNO₃ / H₂SO₄ reagent->product diproduct Dinitro Product product->diproduct Over-nitration (Harsh Conditions)

Caption: Side reactions in the alternative nitration pathway.

Analytical & Purification Protocols

Protocol 1: In-Process Reaction Monitoring by TLC

This protocol is essential for determining reaction completion and identifying the presence of byproducts in real-time.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A 3:1 mixture of Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.

  • Spotting: Prepare dilute solutions of your starting material (co-spot), and the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The starting phenol and the product should have distinct Rf values. The reaction is complete when the starting material spot is absent from the reaction mixture lane.

Protocol 2: Purification by Flash Column Chromatography

This is the standard method for isolating the pure product from unreacted starting material and non-polar impurities.

  • Slurry Preparation: Adsorb the crude oil or solid onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the adsorbed crude material onto the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexanes or 98:2 hexanes:dichloromethane). Gradually increase the polarity of the eluent.[1] The product, being less polar than the starting phenol, should elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-nitrophenol. Retrieved from [Link]

  • ATSDR. (1993). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Shen, H. C., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic Letters, 15(20), 5334–5337. Available at: [Link]

  • Google Patents. (2016). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.
  • Melanson, J. A., et al. (2020). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications, 11, 4694. Available at: [Link]

  • Pavek, P., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry, 58(1), 470–484. Available at: [Link]

  • Melanson, J. A., et al. (2017). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 15(1), 63-67. Available at: [Link]

  • Google Patents. (2002). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2011(2), M726. Available at: [Link]

  • ResearchGate. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Schenk, T., et al. (2004). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 186(22), 7439–7447. Available at: [Link]

  • La-Venia, A., et al. (2022). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. The Journal of Organic Chemistry, 87(17), 11776–11786. Available at: [Link]

  • Google Patents. (2004). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • PubChemLite. (n.d.). 2-chloro-5-nitrophenol (C6H4ClNO3). Retrieved from [Link]

  • OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]

  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Yagupolskii, L. M., et al. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-11. Available at: [Link]

  • Semantic Scholar. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Retrieved from [Link]

  • Chen, X., et al. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(16), 11322–11327. Available at: [Link]

  • Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Capot Chemical. (n.d.). 4-Chloro-5-fluoro-2-nitrophenol. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene. This molecule is a valuable building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the difluoromethoxy group. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help improve reaction yields and ensure procedural success. Our focus is on the robust and high-yielding synthesis from 2-Chloro-5-nitrophenol using sodium chlorodifluoroacetate.

Synthesis Overview & Mechanism

The featured synthesis is an O-difluoromethylation reaction. The key transformation involves the reaction of a phenolate with a difluorocarbene intermediate.

Overall Reaction Scheme:

Reaction scheme for the synthesis of this compound

Mechanism: The reaction proceeds through the generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate.

  • Deprotonation: The weakly acidic phenolic proton of 2-Chloro-5-nitrophenol is removed by a base (e.g., Potassium Carbonate) to form the more nucleophilic phenoxide ion.

  • Carbene Generation: Sodium chlorodifluoroacetate, upon heating, undergoes thermal decarboxylation to generate the electrophilic difluorocarbene (:CF₂), along with sodium chloride and carbon dioxide.[1]

  • Nucleophilic Attack: The electron-rich phenoxide ion attacks the electrophilic difluorocarbene.

  • Protonation/Workup: Subsequent protonation during the aqueous workup yields the final this compound product.[1]

This method is often preferred over using gaseous reagents like chlorodifluoromethane (Freon R-22) due to the stability, ease of handling, and lower environmental impact of sodium chlorodifluoroacetate.[1][2]

Detailed Experimental Protocol

This protocol is adapted from a high-yield (95%) procedure and provides a reliable method for laboratory-scale synthesis.

Materials & Reagents:
  • 2-Chloro-5-nitrophenol

  • Sodium chlorodifluoroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water (H₂O)

  • Hydrochloric acid (HCl), 12 N

  • Sodium hydroxide (NaOH), 1 N

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for flash column chromatography

  • Hexanes and Dichloromethane (DCM) for chromatography

Step-by-Step Procedure:
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-nitrophenol (e.g., 10 g, 58 mmol, 1.0 equiv).

    • Add anhydrous Potassium Carbonate (K₂CO₃) (9.4 g, 68 mmol, 1.2 equiv) and Sodium chlorodifluoroacetate (18 g, 115 mmol, 2.0 equiv).

    • Add N,N-Dimethylformamide (DMF) (192 mL) and Water (25 mL).

  • Inert Atmosphere:

    • Seal the flask and degas the mixture by bubbling nitrogen gas through the solution for 5-10 minutes. This is crucial to prevent potential side reactions.

  • Reaction:

    • Heat the reaction mixture to 100°C using an oil bath.

    • Maintain vigorous stirring and monitor the reaction for 2.5 hours. The solution will typically darken.

  • Workup - Acid/Base Quench:

    • After 2.5 hours, cool the mixture to room temperature.

    • Carefully add 12 N Hydrochloric Acid (17 mL) and additional Water (25 mL).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the flask in an ice bath to 0°C.

    • Slowly add a 1 N Sodium Hydroxide solution (213 mL) portion-wise, ensuring the temperature does not rise significantly.

  • Extraction:

    • Transfer the mixture to a separatory funnel and dilute with additional water.

    • Extract the aqueous layer with Diethyl ether (Et₂O) twice.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layer with water to remove any remaining DMF and salts.

    • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting from 100% hexanes and gradually increasing the polarity with Dichloromethane (0-50% DCM in hexanes).

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis reagents 1. Combine Reactants (2-Chloro-5-nitrophenol, K2CO3, Sodium Chlorodifluoroacetate, DMF/H2O) degas 2. Degas with N2 reagents->degas heat 3. Heat to 100°C (2.5 hours) degas->heat quench 4. Cool & Quench (HCl, then NaOH) heat->quench extract 5. Extract with Et2O quench->extract wash_dry 6. Wash & Dry (H2O, Na2SO4) extract->wash_dry concentrate 7. Concentrate Crude wash_dry->concentrate fcc 8. Flash Column Chromatography concentrate->fcc product 9. Pure Product fcc->product

Sources

Technical Support Center: Purification of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene (CAS No. 1261776-23-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key chemical intermediate. The guidance herein is designed for professionals in pharmaceutical and agrochemical research and development who require high-purity material for their synthetic applications.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

A successful purification strategy begins with a thorough understanding of the crude material. The nature and quantity of impurities will dictate the most efficient path to achieving the desired product purity.

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile is almost entirely dependent on the synthetic route used. A common synthesis involves the reaction of 2-chloro-5-nitrophenol with a difluoromethylating agent (like sodium chlorodifluoroacetate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1]

Based on this, the primary impurities are likely to be:

  • Unreacted Starting Materials: Specifically, 2-chloro-5-nitrophenol.

  • Residual Solvent: High-boiling point solvents like DMF can be difficult to remove under standard rotary evaporation.

  • Inorganic Salts: Reagents like potassium carbonate (K₂CO₃) may persist if the aqueous workup is incomplete.

  • Positional Isomers: Depending on the selectivity of the initial nitration or other steps in a longer synthesis, you may have isomeric forms of the product.

Q2: How can I quickly assess the purity of my crude product?

A combination of Thin-Layer Chromatography (TLC) and melting point analysis is the most effective initial approach.

  • TLC Analysis: This will visualize the number of components in your crude mixture. A single spot does not guarantee purity but multiple spots are a definitive sign of impurities.

  • Melting Point: A broad and depressed melting point range compared to the literature value for the pure substance indicates the presence of impurities.

Q3: Which primary purification technique should I choose: Recrystallization or Column Chromatography?

The choice is a trade-off between speed, scale, and the nature of the impurities. The following decision tree provides a general guideline.

G start Assess Crude Purity via TLC decision1 Are spots well-separated? start->decision1 decision2 Is the major spot >90% of material? decision1->decision2 Yes chromatography Primary Method: Column Chromatography decision1->chromatography No (Overlapping spots) recrystallize Primary Method: Recrystallization decision2->recrystallize Yes decision2->chromatography No wash Consider simple aqueous/organic wash first recrystallize->wash

Caption: Workflow for the recrystallization of this compound.

Part 3: Troubleshooting Guide: Flash Column Chromatography

When recrystallization is ineffective due to multiple impurities or impurities with similar solubility, flash column chromatography is the method of choice. A published patent application describes a successful purification using a gradient of 0-50% dichloromethane (DCM) in hexanes on a silica gel (SiO₂) stationary phase. [1] Q7: How do I determine the right eluent (mobile phase) composition?

The ideal eluent system should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound on a TLC plate.

  • Spot a TLC plate with your crude mixture.

  • Develop the plate in various test solvents. Start with a non-polar mixture (e.g., 10% Ethyl Acetate / 90% Hexane) and gradually increase the polarity.

  • Calculate the Rƒ: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).

  • Select the system that gives the desired Rƒ for your product and provides good separation from impurity spots.

Q8: My compounds are running too fast (high Rƒ) or are stuck at the origin (low Rƒ). What should I do?

This is a simple matter of adjusting eluent polarity.

  • Too Fast (Rƒ > 0.5): Your eluent is too polar. Decrease the concentration of the more polar solvent (e.g., move from 20% DCM in hexanes to 10% DCM in hexanes).

  • Too Slow (Rƒ < 0.1): Your eluent is not polar enough. Increase the concentration of the more polar solvent.

Q9: The separation between my product and an impurity is very poor. How can I improve the resolution?

Poor resolution means the eluent system is not selective enough.

  • Shallow the Gradient: If using a gradient elution, make the increase in polarity more gradual.

  • Change Solvents: Switch one of the eluent components to another solvent of similar polarity but different chemical nature. For example, if using Ethyl Acetate/Hexane, try DCM/Hexane. The different interactions can significantly alter selectivity.

  • Check Loading: Overloading the column with too much crude material is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the eluent polarity according to your TLC analysis (e.g., step-gradient from 100% hexane to 10% DCM/hexane, then 20% DCM/hexane, etc.).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Part 4: Safety Precautions

Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood. [2]

  • PPE: Wear safety goggles, a lab coat, and chemically resistant gloves.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

  • Spills: In case of a spill, collect the material using spark-proof tools and dispose of it as hazardous chemical waste according to your institution's guidelines. [2]

References

Sources

Overcoming poor reactivity of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene in substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic aromatic substitution (SNAr) reactions involving this specialized substrate. Here, we address common challenges related to its reactivity and provide in-depth, field-proven insights to help you achieve your synthetic goals.

Understanding the Reactivity of this compound

Before delving into troubleshooting, it's crucial to understand the electronic and steric factors governing the reactivity of this molecule. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion, known as a Meisenheimer complex, followed by the elimination of the leaving group.[1][2][3]

The rate of an SNAr reaction is highly dependent on:

  • The presence of electron-withdrawing groups (EWGs): These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex.[4]

  • The nature of the leaving group: In SNAr, the typical leaving group reactivity order is F > Cl > Br > I, which is opposite to that in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[1][4]

  • The position of the EWGs: Activation is most effective when the EWGs are positioned ortho or para to the leaving group, allowing for direct resonance stabilization of the Meisenheimer complex.[5][6]

In this compound, we have two EWGs: a nitro group (-NO₂) para to the chlorine and a difluoromethoxy group (-OCHF₂) ortho to the chlorine.

  • Nitro Group (-NO₂): This is a powerful activating group due to its strong -I (inductive) and -R (resonance) effects. Its para position allows for effective stabilization of the negative charge during the reaction.[4]

  • Difluoromethoxy Group (-OCHF₂): This group is moderately electron-withdrawing, primarily through its inductive effect (-I).[7][8] Its ortho position also contributes to the activation of the ring.

  • Chloro Group (-Cl): While chlorine is a viable leaving group in SNAr, it is significantly less reactive than fluorine.[1]

This combination of a moderately reactive leaving group (Cl) and two activating EWGs sets the stage for specific challenges in achieving efficient substitution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during substitution reactions with this compound in a question-and-answer format.

FAQ 1: Why is my reaction showing low or no conversion?

Answer: Poor reactivity is the most common issue with this substrate. Several factors could be at play:

  • Inherent Reactivity: The chloro group is a less effective leaving group in SNAr reactions compared to a fluoro group. The strong C-Cl bond is broken after the rate-determining step, but the high electronegativity of fluorine is more effective at stabilizing the intermediate Meisenheimer complex through the inductive effect.[1]

  • Insufficient Activation: While the nitro and difluoromethoxy groups are activating, they may not be sufficient to drive the reaction to completion under mild conditions, especially with weaker nucleophiles.

  • Reaction Conditions: Temperature, solvent, and base are critical. SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[9]

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of byproducts. For many SNAr reactions, temperatures between 80-150 °C are common.

  • Optimize Your Solvent: Polar aprotic solvents like DMF, DMSO, NMP, or sulfolane are generally preferred for SNAr reactions.[10][11] They effectively solvate the cation of the nucleophilic salt, making the anionic nucleophile more "naked" and reactive.

  • Use a Stronger Base/Nucleophile: If you are using a neutral nucleophile (e.g., an amine or alcohol), a stronger, non-nucleophilic base can increase the concentration of the more reactive anionic form. For example, instead of K₂CO₃, consider using a stronger base like DBU or a metal hydride (for alkoxides).

Troubleshooting Workflow for Low Conversion

Caption: A logical workflow to diagnose and resolve low conversion issues.

FAQ 2: I am observing an unexpected major byproduct where the difluoromethoxy group is substituted instead of the chlorine. Why is this happening?

Answer: This is a critical and often overlooked issue. While the chloro group is the intended leaving group, the difluoromethoxy group can also be displaced under certain SNAr conditions. A recent study highlighted that in reactions of similar substrates with aqueous ammonia, the -OCHF₂ group can act as a leaving group, leading to the formation of a phenol derivative.[12]

Factors Favoring -OCHF₂ Displacement:

  • High Temperatures and Strong Nucleophiles/Bases: Aggressive reaction conditions can provide enough energy to overcome the barrier for -OCHF₂ displacement.

  • Nucleophile Hardness/Softness: The nature of the nucleophile can influence selectivity.

  • Solvent Effects: The solvent can play a role in the relative leaving group ability.[13]

Troubleshooting Steps to Favor Chlorine Displacement:

  • Lower the Reaction Temperature: This is the most straightforward approach. Use the minimum temperature required to achieve a reasonable reaction rate for chlorine substitution.

  • Screen Solvents: The choice of solvent can influence the leaving group selectivity. It's worth screening different polar aprotic solvents to see if the product ratio improves.[13]

  • Use a Milder Base: If a base is required, use the mildest one that can effectively promote the reaction.

  • Consider Catalytic Methods: For less reactive aryl chlorides, catalytic SNAr methods using transition metals like palladium or ruthenium have been developed, though they may require specific ligands and conditions.

Competitive Substitution Pathways

G A This compound + Nucleophile B Desired Product (Cl substitution) A->B Path A (Favored under milder conditions) C Side Product (-OCHF2 substitution) A->C Path B (Can occur under harsh conditions)

Caption: Visualization of the two competing nucleophilic substitution pathways.

FAQ 3: My reaction is messy, with multiple spots on TLC. What are the likely side reactions?

Answer: Besides the substitution of the difluoromethoxy group, other side reactions can occur:

  • Decomposition of Starting Material: The nitroaromatic system can be sensitive to very high temperatures and strongly basic conditions, leading to decomposition.

  • Hydrolysis: If water is present, hydrolysis of the chloro or difluoromethoxy group can occur, especially at high temperatures, to yield phenolic byproducts. The difluoromethoxy group is generally more stable to hydrolysis than a methoxy group, but it is not completely inert under harsh conditions.[14]

  • Reactions with the Solvent: Some polar aprotic solvents like DMF can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile.

Troubleshooting Steps for a "Messy" Reaction:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.

  • Lower the Reaction Temperature: As mentioned before, this can prevent decomposition and unwanted side reactions.

  • Run the Reaction Under an Inert Atmosphere: This can prevent oxidative side reactions.

  • Purify Starting Materials: Ensure the purity of your this compound and the nucleophile.

Generalized Experimental Protocols

The following are generalized, step-by-step protocols for SNAr reactions with this compound. These should be considered as starting points and may require optimization for your specific nucleophile.

Protocol 1: Reaction with a Primary or Secondary Amine

This protocol describes a general procedure for the synthesis of N-substituted 2-(difluoromethoxy)-4-nitroanilines.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen solvent.

  • Addition of Base: Add the base (2.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alcohol or Phenol

This protocol describes the synthesis of ether derivatives.

Materials:

  • This compound (1.0 eq)

  • Alcohol or phenol (1.2 eq)

  • Strong base (e.g., NaH or KOtBu) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

  • Alkoxide/Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in the anhydrous solvent. Cool to 0 °C and add the strong base (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to generate the nucleophile.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.

  • Heating: Heat the reaction to 60-100 °C and monitor by TLC.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3: Reaction with a Thiol

This protocol outlines the synthesis of thioether derivatives.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (1.5 eq)

  • Polar aprotic solvent (e.g., DMF or acetonitrile)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) and the thiol (1.1 eq) in the solvent.

  • Addition of Base: Add the base (1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) until completion, as monitored by TLC. Thiols are generally more nucleophilic than their corresponding alcohols, so milder conditions may be sufficient.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Summary

The following table provides a qualitative comparison of factors influencing the reactivity in SNAr reactions of this compound.

FactorInfluence on ReactivityRationale
Leaving Group Chlorine (Moderate)Less reactive than fluorine due to lower electronegativity and thus less stabilization of the Meisenheimer complex.[1]
Activating Groups Nitro (Strong), Difluoromethoxy (Moderate)Both groups are electron-withdrawing and are in activating (ortho/para) positions.[4][7][8]
Nucleophile Stronger is betterMore nucleophilic species (e.g., thiolates > alkoxides > amines) will react faster.
Solvent Polar aprotic is bestSolvents like DMSO and DMF enhance the reactivity of anionic nucleophiles.[10][11]
Temperature Higher temperature increases rateOften necessary to overcome the activation energy, but can lead to side reactions.[9]

References

  • Hintermann, L., Masuo, R., & Suzuki, K. (2008). Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution. American Chemical Society.
  • Norris, J. (2018, April 4). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups [Video]. YouTube.
  • Fukushima, T., et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • Li, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • Crampton, M. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.
  • Unknown. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22, 10-16.
  • Wikipedia contributors. (2023, December 19). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Douglas, J., et al. (2014).
  • Unknown. (n.d.). SNAr Solvents and Reagents. Wordpress.
  • Isanbor, C., & Babatunde, A.I. (2019). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Journal of Chemical Society of Nigeria, 44(1).
  • Yagupolskii, Y. L., et al. (2025).
  • Unknown. (n.d.). View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents.
  • BenchChem. (2025). A Comparative Analysis of 1-Fluoro-2-nitrobenzene and 1-Chloro-2-nitrobenzene in Diarylamine Synthesis.
  • Unknown. (n.d.). SNAr Reactions of Amines in Aprotic Solvents.
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
  • Unknown. (n.d.). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile.
  • Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?
  • Unknown. (n.d.). Effects ofortho- andpara-Ring Activation on the Kinetics of SNAr Reactions of 1-Chloro-2-nitro- and 1Phenoxy2-nitrobenzenes with Aliphatic Amines in Acetonitrile.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Sigma-Aldrich. (n.d.). 1-DIFLUOROMETHOXY-4-NITRO-BENZENE AldrichCPR.
  • Sigma-Aldrich. (n.d.). 1-(Chlorodifluoromethoxy)-4-nitrobenzene.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Biosynth. (n.d.). 1-(Chloro-Difluoro-Methoxy)-4-Nitro-Benzene.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Smolecule. (2023, August 16). 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene.
  • Leonard, M. S. (2013, November 18). Nucleophilic Aromatic Substitution (SNAr) [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). 1-Amino-4-chloro-2-nitrobenzene.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE.
  • Sigma-Aldrich. (n.d.). 1-DIFLUOROMETHOXY-4-NITRO-BENZENE AldrichCPR.

Sources

Technical Support Center: Byproduct Identification in the Nitration of 1-chloro-2-(difluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 1-chloro-2-(difluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of unwanted byproducts, thereby optimizing your synthesis.

The Challenge: Navigating the Complex Directing Effects

The nitration of 1-chloro-2-(difluoromethoxy)benzene is a nuanced process due to the competing electronic effects of the two substituents on the aromatic ring. The chloro group (-Cl) is a deactivating, ortho, para-director, while the difluoromethoxy group (-OCHF₂) is strongly deactivating due to the inductive effect of the fluorine atoms.[1][2][3] This dual deactivation necessitates carefully controlled, often forcing, reaction conditions, which in turn can lead to a variety of byproducts. Understanding the interplay of these directing effects is paramount to achieving the desired regioselectivity.

Below is a diagram illustrating the primary reaction pathway and the formation of the key electrophile, the nitronium ion (NO₂⁺).

Nitration_Mechanism cluster_electrophile Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4_2 H₂SO₄ H3O+ H₃O⁺ NO2+ NO₂⁺ (Nitronium Ion) SigmaComplex σ-complex (Wheland intermediate) NO2+->SigmaComplex Electrophile Attack Protonated_HNO3->NO2+ - H₂O StartMat 1-chloro-2-(difluoromethoxy)benzene StartMat->SigmaComplex + NO₂⁺ Products Mixture of Nitro-isomers SigmaComplex->Products - H⁺

Caption: General mechanism for the nitration of an aromatic compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yields a mixture of several nitro-isomers. How can I identify them and improve the selectivity for my target compound?

Probable Cause: The formation of multiple regioisomers is a common challenge in this reaction. The chlorine atom directs incoming electrophiles to the ortho and para positions (C6 and C4, respectively). The -OCHF₂ group is also an ortho, para-director due to the lone pairs on the oxygen atom, though its strong electron-withdrawing nature deactivates the ring. This results in a competitive scenario where the nitronium ion can attack several positions on the ring, primarily positions 4, 5, and 6.

Solution:

Part A: Isomer Identification A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification of each isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating volatile isomers and providing initial identification based on mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for both the separation and quantification of nitrophenolic byproducts and other non-volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for definitive structural elucidation. The coupling patterns and chemical shifts in ¹H NMR, in particular, will help determine the substitution pattern on the aromatic ring.

Part B: Improving Regioselectivity Controlling the reaction parameters is key to steering the reaction towards the desired isomer.

  • Temperature Control: Lowering the reaction temperature often increases the selectivity for the para-isomer, as the transition state for ortho-substitution is generally more sterically hindered and thus has a higher activation energy.

  • Nitrating Agent: The choice of nitrating agent can influence the outcome. While a standard mixture of concentrated nitric and sulfuric acid is common, other reagents like dinitrogen pentoxide (N₂O₅) in the presence of a shape-selective catalyst, such as a small-pore zeolite, have been shown to significantly enhance para-selectivity in other systems.[5]

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer distribution.[6][7] Experimenting with different aprotic solvents may be beneficial.

Q2: I've identified byproducts that are not simple nitro-isomers. What could these be, and how do I prevent their formation?

Probable Cause: The highly acidic and oxidizing conditions required for the nitration of this deactivated substrate can lead to several side reactions.

  • Dinitration: Under forcing conditions (e.g., high temperatures, extended reaction times, or use of fuming nitric acid), the mono-nitrated product can undergo a second nitration to yield dinitro-byproducts.[8]

  • Sulfonation: When using oleum or high concentrations of sulfuric acid, sulfonation can occur as a competitive electrophilic substitution, leading to the formation of sulfonic acid derivatives.[9]

  • Oxidative Degradation: The strong oxidizing nature of the nitrating mixture can lead to the cleavage of the difluoromethoxy group or other forms of ring degradation, potentially forming nitrophenols.

Solution:

Part A: Identification of Unexpected Byproducts Advanced analytical techniques may be necessary to characterize these often minor components.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and can provide structural information on unknown byproducts, making it invaluable for this purpose.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can help identify functional groups like -OH (from phenols) or -SO₃H (from sulfonation) that are not present in the desired product.

Part B: Mitigation Strategies

  • Stoichiometry: Use the minimum required amount of the nitrating agent to reduce the likelihood of dinitration.

  • Reaction Conditions: Carefully control the reaction temperature and time. Monitor the reaction progress closely using TLC, GC, or HPLC to quench the reaction once the starting material is consumed.

  • Acid Concentration: Avoid using oleum unless absolutely necessary. If sulfonation is a persistent issue, consider alternative nitrating systems that do not rely on high concentrations of H₂SO₄.

Q3: My reaction is sluggish, with low conversion of the starting material. How can I improve the yield?

Probable Cause: The combined electron-withdrawing effects of the chloro and difluoromethoxy groups make the aromatic ring highly deactivated and less nucleophilic.[1][2][3] Standard nitration conditions may not be sufficient to drive the reaction to completion.

Solution:

  • Stronger Nitrating System: A more potent nitrating agent may be required. This can be achieved by:

    • Increasing the concentration of sulfuric acid or using fuming sulfuric acid (oleum).[11]

    • Using fuming nitric acid instead of concentrated nitric acid.[8]

  • Increased Temperature: Cautiously increasing the reaction temperature can overcome the activation energy barrier. However, this must be balanced against the risk of increased byproduct formation. A carefully controlled temperature ramp may be effective.

  • Anhydrous Conditions: Ensure all reagents and glassware are dry. Water can react with the nitronium ion, reducing its effective concentration.

Frequently Asked Questions (FAQs)

Q: What are the primary expected regioisomers from the nitration of 1-chloro-2-(difluoromethoxy)benzene? A: Based on the directing effects, the main products are expected to be:

  • 1-chloro-2-(difluoromethoxy)-4-nitrobenzene: Nitration para to the chloro group.

  • 1-chloro-2-(difluoromethoxy)-5-nitrobenzene: Nitration para to the difluoromethoxy group.

  • 1-chloro-2-(difluoromethoxy)-6-nitrobenzene: Nitration ortho to the chloro group. The relative yields will be a function of the specific reaction conditions, with the 4- and 6-isomers often being the most prevalent.

Q: What are the critical safety precautions for this reaction? A: The nitrating mixture (concentrated HNO₃ and H₂SO₄) is extremely corrosive and a strong oxidizing agent.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • The addition of reagents should be done slowly and in a controlled manner, preferably in an ice bath, to manage the exothermic nature of the reaction and prevent runaways.

  • Have an appropriate quenching agent (e.g., a large volume of ice water) and a base (e.g., sodium bicarbonate solution) readily available for emergencies.

Q: Which analytical technique is most suitable for routine in-process control (IPC)? A: For routine monitoring of reaction completion, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or HPLC with a UV detector are both excellent choices.[4][12] They offer a good balance of speed, sensitivity, and robustness for tracking the consumption of the starting material and the formation of the main product(s).

Data & Protocols

Table 1: Summary of Potential Byproducts and Identification Methods
Byproduct ClassProbable CauseRecommended Analytical Techniques
Regioisomers Competing directing effects of -Cl and -OCHF₂GC-MS, ¹H NMR, ¹³C NMR, ¹⁹F NMR, HPLC
Dinitro compounds Harsh conditions (high temp., excess nitrating agent)GC-MS, LC-MS, Elemental Analysis
Sulfonated compounds Use of oleum or high H₂SO₄ concentrationLC-MS, FTIR, ¹H NMR
Phenolic compounds Oxidative cleavage of the -OCHF₂ groupHPLC, LC-MS, GC-MS (after derivatization)
Experimental Protocol: GC-MS Analysis for Byproduct Identification

This protocol provides a general guideline for the analysis of a crude reaction mixture.

  • Sample Preparation: a. Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in ice-cold water (10 mL). b. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases. c. Extract the organic components with a suitable solvent like dichloromethane or ethyl acetate (3 x 5 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. e. Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) with the extraction solvent.

  • GC-MS Parameters (Exemplary):

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Inlet: Split/splitless, 250°C, split ratio 50:1.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Mass Range: 40-450 amu.

  • Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak, paying close attention to the molecular ion (M⁺) and characteristic fragmentation patterns to propose structures for the byproducts. c. Compare retention times and mass spectra with known standards if available.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Corrective Actions start Reaction Outcome Unsatisfactory q1 What is the primary issue? start->q1 low_yield Low Conversion / Yield q1->low_yield Low Yield isomers Mixture of Isomers q1->isomers Poor Selectivity unknowns Unknown Byproducts q1->unknowns Impurity Profile sol_yield Increase reaction temp. Use stronger nitrating agent Ensure anhydrous conditions low_yield->sol_yield sol_isomers Lower reaction temp. Change nitrating agent/catalyst Optimize solvent isomers->sol_isomers sol_unknowns Reduce temp. & time Use stoichiometric reagents Avoid harsh acids (oleum) unknowns->sol_unknowns analyze Analyze product mixture (GC-MS, NMR, HPLC) sol_yield->analyze sol_isomers->analyze sol_unknowns->analyze analyze->q1 Iterate end Optimized Reaction analyze->end Problem Resolved

Caption: A logical workflow for troubleshooting common nitration issues.

References

  • Vertex AI Search. (2026).
  • Benchchem. (n.d.).
  • ACS Publications. (2013). Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. Industrial & Engineering Chemistry Research.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ResearchGate. (2017). (PDF)
  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling.
  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • ACS Publications. (2005). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
  • NCBI Bookshelf. (n.d.).
  • PubMed Central (PMC). (n.d.). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins.
  • ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • MDPI. (n.d.).
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • Chemistry Steps. (n.d.).
  • Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
  • Master Organic Chemistry. (2018).
  • Royal Society of Chemistry. (n.d.). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-(Difluoromethoxy)
  • Chemguide. (n.d.). Explaining the nitration of benzene - electrophilic substitution.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Wikipedia. (n.d.).
  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution.
  • PNAS. (2021).
  • PubChem. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene.
  • YouTube. (2023). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene.
  • NIST WebBook. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-.
  • Biosynth. (n.d.). 1-(Chloro-Difluoro-Methoxy)-4-Nitro-Benzene.

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Technical Support Center: Optimizing the Reduction of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the selective reduction of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene to its corresponding aniline, 4-Chloro-2-(difluoromethoxy)aniline. This document is intended for researchers, chemists, and process development professionals. Here, we provide a robust experimental protocol, address common challenges through a detailed troubleshooting section, and explain the scientific rationale behind our recommendations to ensure you can confidently navigate this critical synthetic transformation.

Reaction Overview & Key Challenges

The reduction of this compound is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The resulting aniline is a valuable building block.[1][2] However, the substrate presents a significant chemoselectivity challenge. A successful reduction must selectively transform the nitro group into an amine while preserving two sensitive functionalities: the aryl chloride and the difluoromethoxy group.

  • Aryl Chloride: Susceptible to hydrodehalogenation, especially under standard catalytic hydrogenation conditions using catalysts like Palladium on carbon (Pd/C).[3] This side reaction leads to yield loss and complicates purification.

  • Difluoromethoxy Group (-OCF₂H): While generally more stable than a methoxy group, the stability of fluorinated moieties can be condition-dependent.[4][5] Harsh reductive conditions could potentially lead to C-F bond cleavage.[6]

Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a high yield of the desired product with minimal side-product formation.

Recommended Reduction Protocol: Iron in Acidic Media (Béchamp Reduction)

For this specific substrate, we recommend the Béchamp reduction, which utilizes iron powder in the presence of a weak acid. This classic method is renowned for its excellent chemoselectivity, cost-effectiveness, and operational simplicity. It is particularly well-suited for halogenated nitroarenes as it typically avoids dehalogenation.[3][7]

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Starting Material, Ethanol, and Water in a Round-Bottom Flask B Add Iron Powder and Ammonium Chloride A->B C Fit with a Reflux Condenser and Stir B->C D Heat the Mixture to Reflux (approx. 80-90°C) C->D E Monitor Reaction Progress by TLC or LC-MS D->E F Cool to Room Temperature E->F G Filter through Celite® to Remove Iron Salts F->G H Rinse Celite® pad with Ethanol G->H I Concentrate Filtrate under Reduced Pressure H->I J Perform Liquid-Liquid Extraction (e.g., EtOAc/Water) I->J K Dry Organic Layer, Filter, and Concentrate J->K L Purify by Column Chromatography (if needed) K->L

Caption: General workflow for the reduction of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), ethanol (EtOH), and water in a 4:1 ratio (e.g., 20 mL total volume per gram of starting material).

  • Reagent Addition: To the stirring suspension, add iron powder (3.0-5.0 eq) and ammonium chloride (NH₄Cl, 4.0-5.0 eq).

    • Rationale: Iron is the reducing agent. Ammonium chloride serves as a mild proton source and helps maintain an acidic pH to activate the iron and facilitate the reaction. Using NH₄Cl avoids the need for strong acids like HCl, which can be corrosive and harder to handle.[8]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: a. Allow the reaction to cool to room temperature. b. Dilute the mixture with additional ethanol and filter it through a pad of Celite® to remove the iron powder and iron oxide byproducts. Wash the Celite® pad thoroughly with ethanol or ethyl acetate (EtOAc). c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Redissolve the residue in EtOAc and wash with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude 4-Chloro-2-(difluoromethoxy)aniline by silica gel column chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the reduction.

Q1: My reaction is very slow or appears to be stalled. What's wrong?

A1: Several factors can lead to an incomplete or sluggish reaction:

  • Insufficient Acid/Activator: The reaction requires a slightly acidic medium. Ensure the correct stoichiometry of ammonium chloride has been used. The in-situ generation of HCl from the hydrolysis of the formed FeCl₂ is often what drives the reaction, but an initial push is needed.[9][10]

  • Poor Quality Iron: The surface of the iron powder can oxidize over time. Use fresh, fine-grade iron powder for maximum surface area and reactivity. Pre-activation by washing with dilute HCl can sometimes help, but fresh powder is preferred.

  • Inefficient Stirring: The reaction is heterogeneous. Vigorous stirring is essential to ensure proper mixing and contact between the iron and the nitroarene.[11]

  • Incorrect Temperature: While the reaction is often exothermic, maintaining a gentle reflux is typically required to ensure a reasonable reaction rate.[8]

Q2: I'm observing a significant amount of a dehalogenated side product. How can I prevent this?

A2: While Fe/NH₄Cl is excellent at preserving aryl halides, dehalogenation can occur under certain conditions. This is a much more common problem with catalytic hydrogenation using Pd/C.[12] If you are observing this with an iron-based reduction:

  • Avoid Strong Acids: Do not substitute ammonium chloride with a strong acid like concentrated HCl, as this can increase the likelihood of hydrodehalogenation.

  • Consider an Alternative System: If dehalogenation remains an issue, catalytic hydrogenation using Raney Nickel might be a viable alternative, as it is often less prone to causing dehalogenation than Pd/C.[3][12] Another option is using Tin(II) chloride (SnCl₂), which is also known for its mildness and selectivity.[13]

Q3: The work-up is difficult, and I'm getting a messy emulsion or poor recovery. What can I do?

A3: The formation of fine iron oxide sludge can complicate filtration and extraction.

  • Use a Filter Aid: Always filter the reaction mixture through a generous pad of Celite®. This prevents the fine iron particles from clogging the filter paper and passing into your filtrate.

  • Basify Before Extraction (Optional): After filtration and solvent removal, some protocols recommend adding a base (like sodium carbonate or dilute sodium hydroxide) during the aqueous work-up to precipitate iron hydroxides and break up emulsions.[8] However, be cautious as the aniline product can also be sensitive.

  • Solvent Choice: Using a combination of solvents during filtration and extraction (e.g., washing the filter cake with both ethanol and ethyl acetate) can improve recovery.

Q4: Is the difluoromethoxy (-OCF₂H) group stable under these conditions?

A4: Yes, the difluoromethoxy group is generally stable under the conditions of a Béchamp reduction. This functional group is known for its high metabolic and chemical stability due to the strong C-F bonds.[4][5] The conditions are not harsh enough to cause defluorination.

Comparison of Reduction Methods

To provide a broader perspective, the following table compares common methods for nitroarene reduction and their suitability for this specific substrate.

Reduction MethodTypical ReagentsProsCons for this Substrate
Béchamp Reduction Fe / NH₄Cl (or AcOH/HCl)Excellent chemoselectivity (no dehalogenation)[3][7]; Low cost; Scalable.Heterogeneous; Can have challenging work-up due to iron sludge.[14]
Catalytic Hydrogenation H₂, Pd/CHigh efficiency; Clean reaction; Easy product isolation (filtration of catalyst).[13]High risk of dehalogenation (C-Cl bond cleavage).[15]
Catalytic Hydrogenation H₂, Raney NiLower tendency for dehalogenation compared to Pd/C.[12]Pyrophoric catalyst requires careful handling; May still cause some dehalogenation.
Tin(II) Chloride Reduction SnCl₂·2H₂O / EtOHVery mild and selective[13]; Homogeneous reaction.Stoichiometric amounts of tin salts are required, leading to significant metal waste.
Transfer Hydrogenation HCOONH₄ / Pd/CAvoids use of gaseous H₂.[13]Still carries a significant risk of dehalogenation due to the use of Palladium.

Troubleshooting Decision Tree

G start_node start_node issue_node issue_node check_node check_node action_node action_node Start Reaction Issue Detected Incomplete Incomplete Reaction Start->Incomplete Dehalogenation Dehalogenation Observed Start->Dehalogenation Workup Difficult Work-up Start->Workup CheckStirring Check Stirring Rate Incomplete->CheckStirring CheckReagents Check Reagent Quality (Fresh Iron? Correct Stoich.?) Incomplete->CheckReagents CheckTemp Check Reaction Temp. Incomplete->CheckTemp CheckCatalyst If using Pd/C: Switch Method Dehalogenation->CheckCatalyst CheckFilter Using Celite®? Workup->CheckFilter CheckExtraction Emulsion forming? Workup->CheckExtraction IncreaseStirring Increase Stirring Speed CheckStirring->IncreaseStirring UseFreshFe Use Fresh Iron Powder CheckReagents->UseFreshFe MaintainReflux Ensure Gentle Reflux CheckTemp->MaintainReflux SwitchMethod Switch to Fe/NH₄Cl or Raney Ni CheckCatalyst->SwitchMethod UseCelite Use a Thick Pad of Celite® CheckFilter->UseCelite Basify Consider Mild Basification During Extraction CheckExtraction->Basify

Caption: A decision tree for troubleshooting common reaction problems.

References

  • Cui, G., et al. (2019). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2022). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
  • Frieske, A., et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from [Link]

  • Li, W., et al. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Science China Chemistry.
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  • ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

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  • Brainly.in. (2024). reduction of nitrobenzene using fe and hcl is preferred over sn and hcl. why. Retrieved from [Link]

  • Patil, R. D., & Sasson, Y. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
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  • Tlili, A., & Billard, T. (2019).
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  • O'Hagan, D. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
  • P212121 Store. (n.d.). 1-(Chlorodifluoromethoxy)-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-(difluoromethoxy)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

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Preventing decomposition of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but sensitive intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios based on common challenges encountered in the field.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown or black upon heating. Is this normal?

A: While a slight darkening of the reaction mixture can occur, a significant color change to dark brown or black often indicates decomposition. Nitroaromatic compounds are known to be thermally sensitive, and in the presence of certain reagents or impurities, they can undergo runaway reactions or polymerization, leading to charring.[1][2] The primary suspects are excessive temperature, the presence of strong bases, or metallic impurities that can catalyze decomposition. It is crucial to maintain strict temperature control and ensure all reagents and solvents are of high purity.

Q2: What is the primary cause of low yields in this synthesis?

A: Low yields are most commonly traced back to two competing side reactions:

  • Hydrolysis of the difluoromethoxy group: The -OCF₂H group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which cleaves the group to form the corresponding phenol (1-chloro-2-hydroxy-4-nitrobenzene).[3] This byproduct is significantly more polar and can complicate purification.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring, making the chloride susceptible to displacement by nucleophiles present in the reaction, such as hydroxide ions, alkoxides, or even water at elevated temperatures.[4][5]

Q3: How should I store this compound?

A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Exposure to moisture should be minimized to prevent hydrolysis of the difluoromethoxy group.[7][8] Long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.

Q4: Can I use a strong base like sodium hydroxide for the difluoromethylation of the precursor phenol?

A: Using strong, nucleophilic bases like sodium hydroxide is strongly discouraged. While a base is necessary to deprotonate the precursor phenol, NaOH can promote two undesirable pathways. First, it increases the concentration of hydroxide ions in the solution, which can act as a nucleophile and displace the chloro substituent via an SNAr reaction. Second, excess hydroxide can facilitate the hydrolysis of the desired difluoromethoxy group on the product. A weaker, non-nucleophilic base such as potassium carbonate or cesium carbonate is a much safer and more effective choice.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the underlying issues.

Problem 1: Formation of a Major, More Polar Impurity
  • Symptom: TLC analysis shows a significant spot with a lower Rf value than the product. The isolated yield is poor, and the ¹H NMR spectrum of the crude product shows a broad singlet in the downfield region (9-11 ppm) and lacks the characteristic triplet of the -OCF₂H proton.

  • Root Cause Analysis: This analytical signature is highly indicative of the formation of 1-chloro-2-hydroxy-4-nitrobenzene , the product of hydrolysis of the difluoromethoxy group. The difluoromethyl group, while more stable than a trichloromethyl group, can be labile under certain conditions. The C-F bonds are strong, but the ether linkage can be cleaved.[9]

  • Causality: This hydrolysis is typically catalyzed by either acidic or basic conditions, especially in the presence of water. If your synthesis involves the difluoromethylation of 1-chloro-2-hydroxy-4-nitrobenzene, residual water in your solvents or reagents, or the use of an excessively strong base during reaction or workup, is the likely cause.

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Acetonitrile or DMF, if used, should be freshly distilled or obtained from a sealed bottle over molecular sieves.

    • Ensure the starting phenol is completely dry.

  • Optimize Base Selection:

    • Switch from strong bases (e.g., NaOH, KOH) to a milder, non-nucleophilic base. Potassium carbonate (K₂CO₃) is a standard choice. Cesium carbonate (Cs₂CO₃) can offer improved reactivity at lower temperatures due to its higher solubility and the "cesium effect."

  • Modified Workup Protocol:

    • Step 1: After the reaction is complete, cool the mixture to room temperature.

    • Step 2: Quench the reaction by pouring it into a cold, dilute solution of a weak acid, such as 1 M ammonium chloride (NH₄Cl) or 5% citric acid, instead of pure water. This neutralizes the base without creating a strongly acidic or basic environment.

    • Step 3: Proceed with the ethyl acetate extraction as usual.

    • Step 4: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Problem 2: Product Contaminated with a Non-Polar Impurity of Similar Mass
  • Symptom: Mass spectrometry of the purified product shows the expected molecular ion, but also a significant M+19 peak (M+Na is M+23, M+K is M+39). ¹H NMR may look clean, but elemental analysis is off, and the product performs poorly in downstream reactions.

  • Root Cause Analysis: This is a classic sign of contamination from a phase-transfer catalyst (PTC) , such as tetrabutylammonium bromide (TBAB) or a crown ether, if one was used in the synthesis. These catalysts are essential for reactions involving gaseous reagents like difluorochloromethane in a biphasic system but can be difficult to remove completely.[10]

  • Causality: PTCs are designed to be soluble in both aqueous and organic phases. During workup, they can partition into the organic layer and co-crystallize with the product due to their salt-like nature and bulky organic groups.

  • Modified Purification Strategy:

    • Silica Gel Chromatography: Standard silica gel chromatography is often insufficient. Consider using a less polar solvent system initially to wash the column and elute non-polar impurities, then gradually increase polarity to elute your product, leaving the highly polar PTC at the origin.

    • Aqueous Washes: Increase the number of aqueous washes during the workup. Washing the organic extract with copious amounts of deionized water can help pull the PTC back into the aqueous phase.

    • Recrystallization: A carefully chosen recrystallization solvent system (e.g., isopropanol/heptane or ethanol/water) can effectively separate the crystalline product from the more amorphous PTC.

Section 3: Mechanistic Insights & Visual Guides

Understanding the potential decomposition pathways is critical for prevention. The diagram below illustrates the two most common degradation routes for this compound.

Key Decomposition Pathways

Decomposition Product 1-Chloro-2-(difluoromethoxy) -4-nitrobenzene Hydrolysis_Product 1-Chloro-2-hydroxy -4-nitrobenzene Product->Hydrolysis_Product H₂O (Acid or Base Catalyzed) SNAr_Product 1-Nu-2-(difluoromethoxy) -4-nitrobenzene Product->SNAr_Product Strong Nucleophile (Nu⁻) (e.g., OH⁻, RO⁻) Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start 1-Chloro-2-hydroxy -4-nitrobenzene Reagent Add Difluoromethylating Agent (e.g., HCF₂OTf, ClCF₂H) Start->Reagent Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reagent Base Non-Nucleophilic Base (e.g., K₂CO₃) Base->Reagent Control Strict Temperature Control (e.g., 60-80 °C) Reagent->Control Monitor Monitor by TLC/LC-MS Control->Monitor Quench Quench with Weak Acid (e.g., aq. NH₄Cl) Monitor->Quench Extract Extract with EtOAc Quench->Extract Purify Purify (Chromatography /Recrystallization) Extract->Purify Final Final Product Purify->Final

Caption: Critical control points in the synthesis workflow.

Section 4: Summary of Key Parameters

For ease of reference, the table below summarizes the critical parameters and our expert recommendations for preventing decomposition.

ParameterStandard ApproachRecommended Optimization for StabilityRationale
Base NaOH, KOHK₂CO₃, Cs₂CO₃Avoids competing SNAr and product hydrolysis caused by strong, nucleophilic bases.
Solvent Technical GradeAnhydrous Grade (<50 ppm H₂O)Prevents hydrolysis of the difluoromethoxy group and difluoromethylating agent.
Temperature RefluxMaintain lowest effective temperature (e.g., 60-80 °C)Minimizes thermal decomposition of the nitroaromatic core. [11]
Workup Quench Deionized WaterDilute aq. NH₄Cl or Citric AcidNeutralizes the reaction mixture without creating harsh pH conditions that promote hydrolysis.
Atmosphere Ambient AirInert (N₂ or Ar)Prevents potential side reactions with atmospheric oxygen and moisture.

References

  • Loba Chemie. (2016-05-19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No.[Link]

  • BUA (Beratergremium für umweltrelevante Altstoffe). (2002-08-20). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.[Link]

  • Siddiqui, H. L., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • ResearchGate. (2025-10-16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.[Link]

  • Loba Chemie. (2019-01-17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No.[Link]

  • Purohit, P. U., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH. [Link]

  • Chemistry LibreTexts. (2022-09-24). 16.7: Nucleophilic Aromatic Substitution.[Link]

  • Tsang, W. (1986-09-15). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Bery, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...[Link]

  • Le, C. M., et al. (2017). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. [Link]

  • Dalton, B., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. [Link]

  • ResearchGate. investigation of thermal stability of some nitroaromatic derivatives by dsc.[Link]

  • Shen, Y., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS).[Link]

  • Journal of the National Academy of Sciences of Ukraine. (2025). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents.[Link]

  • Google Patents. (CN1136185C). Water phase synthesis process of difluoromethoxy nitrobenzene.
  • DTIC. (1994). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.[Link]

  • Organic Syntheses Procedure. m-CHLORONITROBENZENE.[Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

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Troubleshooting guide for scaling up 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaling Up Reactions

Welcome to the technical support center for 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into troubleshooting and scaling up reactions involving this critical intermediate. The following question-and-answer format directly addresses common challenges, moving from foundational safety concerns to nuanced issues in reaction control and product purification.

Section 1: Foundational Safety & Handling on Scale

Before any process is scaled, a thorough understanding of the material's hazards is paramount. Reactions involving nitroaromatic compounds can be energetic, and proper handling is non-negotiable.[1][2]

Q1: We are scaling up a reaction with this compound for the first time. What are the primary safety hazards we need to consider?

A1: this compound and related nitroaromatics present several key hazards that are magnified on scale.[3] You must prioritize the following:

  • Thermal Stability and Exothermic Reactions: Nitration reactions, and subsequent reactions of nitroaromatics, are often highly exothermic.[4] Poor heat removal on a larger scale can lead to thermal runaway. A key danger is the combination of a strong oxidizing agent (like nitric acid) with a reducible organic substrate.[4] It is critical to perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction, onset temperature of decomposition, and maximum temperature of synthesis reaction (MTSR). This data is essential for designing a safe and robust cooling protocol.[5][6]

  • Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled. One of its potential metabolites in the body is 4-chloroaniline, a known carcinogen.[7] Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and flame-resistant lab coats.[8][9] All handling of solids and solutions should occur in a well-ventilated fume hood or a contained system.[8][9]

  • Handling and Storage: Store the material in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[8] The container should be kept tightly closed.[8] For disposal, all waste must be treated as hazardous and disposed of according to local, state, and federal regulations.[8][9]

Section 2: Reaction Control & Impurity Profile

Scaling up is not a linear process.[10] The changes in surface-area-to-volume ratios and mixing dynamics can dramatically affect reaction outcomes.[5][10][11]

Q2: Our reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. The primary issue appears to be incomplete conversion and the formation of several new, unidentified impurities. What is the likely cause?

A2: This is a classic scale-up challenge directly related to mixing and heat transfer.[10][12] In a small flask, mixing and heating are relatively uniform. In a 50L reactor, achieving this homogeneity is far more difficult.[11] Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, which can cause side reactions or degradation of the starting material.[6][12]

Here is a systematic approach to diagnose and solve this issue:

  • Evaluate Your Mixing Parameters: The stirrer design, agitation speed (RPM), and baffle configuration are critical.[6][10] What works in the lab may be insufficient in the plant. The goal is to ensure efficient mass transfer between phases and uniform distribution of reactants.[6] Inadequate mixing can result in low reaction rates, poor selectivity, and an increased concentration of impurities.[6]

  • Re-evaluate Reagent Addition: Slow, subsurface addition of the limiting reagent is crucial. This prevents localized high concentrations that can lead to side reactions like di-nitration or substrate oxidation.[1] Continuous flow reactors are an excellent, albeit more capital-intensive, solution for this as they offer superior control over mixing and temperature.[1][2][13]

  • Characterize Impurities: Use analytical techniques like HPLC-MS and GC-MS to identify the structure of the new impurities.[14] Understanding what they are provides clues to the problematic side reactions. For instance, the presence of di-nitrated species suggests that the nitrating agent's local concentration is too high. The presence of phenolic byproducts could indicate hydrolysis under harsh thermal conditions.

Troubleshooting Workflow for Scale-Up Issues

The following diagram outlines a logical workflow for diagnosing common problems encountered during the scale-up process.

G Problem Problem Observed (e.g., Low Yield, High Impurities) Cause_Reaction Reaction Issue Problem->Cause_Reaction Cause_Workup Work-up/Isolation Issue Problem->Cause_Workup Diag_Kinetics Incomplete Conversion? Cause_Reaction->Diag_Kinetics Diag_Impurity New Impurities Formed? Cause_Reaction->Diag_Impurity Diag_Loss Product Loss During Extraction/Crystallization? Cause_Workup->Diag_Loss Sol_Temp Verify Internal Temperature (Calibrate Probe) Diag_Kinetics->Sol_Temp Check Temp. Sol_Mixing Investigate Mixing Efficiency (CFD Modeling, Tracer Study) Diag_Kinetics->Sol_Mixing Check Mixing Sol_Addition Optimize Reagent Addition Rate/Method Diag_Kinetics->Sol_Addition Check Addition Sol_Analytics Identify Impurities (LC-MS, GC-MS, NMR) Diag_Impurity->Sol_Analytics Identify Sol_Solubility Check Product Solubility in Extraction Solvents Diag_Loss->Sol_Solubility Sol_Crystallization Optimize Crystallization (Solvent, Temp, Seeding) Diag_Loss->Sol_Crystallization Sol_Analytics->Sol_Temp Correlate to Temp. Sol_Analytics->Sol_Mixing Correlate to Mixing

Caption: A general troubleshooting workflow for scaling up chemical reactions.

Q3: We are observing the formation of a dark, tar-like substance during our reaction, which complicates purification. What causes this and how can we prevent it?

A3: Tar formation in nitration reactions is typically a result of oxidative side reactions or polymerization, often triggered by excessive temperatures or overly acidic conditions.[4] The nitro group is strongly deactivating, but under forcing conditions, the aromatic ring can be oxidized, leading to complex, high-molecular-weight byproducts.[1][15]

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. Ensure your reactor's cooling system is adequate for the batch size and that the internal temperature probes are calibrated and correctly placed. The heat generated by the reaction must be removed efficiently.[5]

  • Use of a Scavenger/Moderator: In some protocols, using fuming sulfuric acid (oleum) can act as a water scavenger, preventing side reactions caused by the water generated during nitration.[4] However, this also creates a more aggressive nitrating medium, so careful optimization is required.

  • Control Stoichiometry: Use the minimum required excess of the nitrating agent. A large excess increases the oxidative potential of the reaction mixture. Precise control over stoichiometry is a key advantage of continuous flow systems.[1][4]

Impact of Poor Mixing on Byproduct Formation

The diagram below illustrates how insufficient mixing can directly lead to the formation of undesirable byproducts in an electrophilic aromatic substitution reaction.

G Start Reagents Added (Substrate + Nitrating Agent) Good_Mixing Good Mixing Start->Good_Mixing Bad_Mixing Poor Mixing Start->Bad_Mixing Uniform Uniform Concentration & Temperature Good_Mixing->Uniform Hotspot Localized Hotspot & High Reagent Concentration Bad_Mixing->Hotspot Desired Desired Product (High Yield & Purity) Uniform->Desired Byproduct Byproduct Formation (Oxidation, Di-nitration) Hotspot->Byproduct Degradation Starting Material Degradation (Tar) Hotspot->Degradation

Caption: Relationship between mixing efficiency and reaction outcome.

Section 3: Product Work-up & Isolation

Successfully completing the reaction is only half the battle. Isolating the product in high purity and yield on a large scale presents its own set of challenges.

Q4: We are struggling with the crystallization of the final product. On a small scale, it crystallizes easily, but in the pilot plant, we get an oil or very fine particles that are difficult to filter. What should we investigate?

A4: Crystallization is highly sensitive to scale-dependent factors like cooling rates, supersaturation levels, and mixing.[6] An "oiling out" phenomenon or the formation of fine particles suggests that the system is becoming supersaturated too quickly and nucleation is happening uncontrollably.

Key Parameters to Optimize:

  • Cooling Profile: A linear cooling ramp that works on a lab scale may be too fast for a large reactor with a lower surface-area-to-volume ratio. Implement a slower, controlled cooling profile. Consider a staged cooling approach with holds at certain temperatures to allow for controlled crystal growth.

  • Seeding: Develop a robust seeding protocol. Introduce a small quantity of pure, crystalline product at the point of metastable supersaturation. This encourages the growth of existing crystals rather than the formation of new, fine nuclei.

  • Anti-Solvent Addition: If using an anti-solvent, the addition rate and location are critical. Slow addition into a well-agitated part of the vessel is necessary to avoid localized, rapid precipitation.

  • Solvent Purity: Ensure the solvent used for crystallization is free from impurities that could inhibit crystal growth. Some byproducts from the reaction, even at low levels, can act as crystal habit modifiers or inhibitors. It may be necessary to perform a solvent swap or a carbon treatment before crystallization.

For aromatic nitro compounds, specific methods like crystallization from nitric acid have been developed to ensure high purity.[16][17] While potentially hazardous, these specialized procedures highlight the importance of the crystallization medium.

Section 4: Scale-Up Parameter Comparison

The following table provides a conceptual comparison of parameters that must be adjusted when moving from lab scale to pilot scale.

ParameterLab Scale (e.g., 1L Flask)Pilot Scale (e.g., 100L Reactor)Rationale for Change
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; heat removal is a primary concern.[5]The volume increases by a cube while the surface area increases by a square, making cooling less efficient at scale.[10]
Mixing Magnetic stir bar or simple overhead stirrer; relatively uniform.Baffled reactor with specific impeller type (e.g., pitched-blade turbine); requires careful design to avoid dead zones.[11]Achieving homogeneity in a large volume is complex and critical for consistent results.[6][12]
Reagent Addition Manual addition via dropping funnel over minutes.Metered pumping (e.g., diaphragm pump) over hours; often subsurface.To maintain control over reaction exotherm and prevent localized high concentrations.[5]
Reaction Time Often determined by TLC/LC-MS analysis of a homogenous sample.May need to be extended to ensure complete conversion due to slower mass transfer.Reaction rates can be limited by mixing efficiency at larger scales.[6]
Cooling/Quench Ice bath; rapid temperature change.Jacket cooling and controlled addition to quench solution.A large, uncontrolled quench can be a significant safety hazard and can trap impurities.

Section 5: Experimental Protocol Example

Protocol: Controlled Crystallization of this compound

This protocol assumes the crude product has been isolated post-reaction and is ready for purification.

  • Dissolution: Charge the 100L reactor with 50L of isopropanol. Begin agitation at 100 RPM. Heat the jacket to 60 °C. Once the solvent temperature is stable, charge the crude this compound (approx. 10 kg) in portions, ensuring each portion dissolves before adding the next.

  • Solution Clarification (Optional): If the solution is hazy or contains particulate matter, perform a hot filtration through a suitable filter press into a clean, pre-warmed 100L crystallizer.

  • Controlled Cooling - Stage 1: Cool the batch from 60 °C to 45 °C over 1 hour (0.25 °C/min). The solution should remain clear.

  • Seeding: At 45 °C, add a slurry of seed crystals (50 g of pure product in 200 mL of cold isopropanol). The slurry should be added subsurface near the impeller.

  • Controlled Cooling - Stage 2 (Growth): Hold the batch at 45 °C for 1 hour to allow the seed crystals to establish. Then, cool the batch from 45 °C to 10 °C over 4 hours (approx. 0.15 °C/min). Slower cooling promotes larger crystal growth.

  • Final Hold: Hold the slurry at 10 °C for at least 2 hours to maximize yield.

  • Isolation: Filter the slurry using a centrifuge or Nutsche filter-dryer.

  • Washing: Wash the filter cake with two portions of cold (5 °C) isopropanol (2 x 5L).

  • Drying: Dry the product under vacuum at 40-45 °C until the loss on drying (LOD) is <0.5%.

This controlled, seeded crystallization is designed to produce a consistent crystal form that is easy to filter and handle, a critical requirement for large-scale manufacturing.

References

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Mixing and Mass Transfer in Chemical Reactors. Retrieved from [Link]

  • Diva-Portal.org. (2022). Influence of mixing and heat transfer in process scale-up. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Dinitrobenzenes. Retrieved from [Link]

  • Beilstein Journals. (2024). Continuous-flow-enabled intensification in nitration processes. Retrieved from [Link]

  • National Institutes of Health. (1998). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]

  • ResearchGate. (2004). Modeling and Scale-Up of Mixing- and Temperature-Sensitive Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (2024). Continuous-flow-enabled intensification in nitration processes. Retrieved from [Link]

  • UHasselt Document Server. (2022). Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. Retrieved from [Link]

  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • RSC Publishing. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds. Retrieved from [Link]

  • Google Patents. (1955). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Google Patents. (1959). Method of crystallizing nitro products.
  • ACS Publications. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. Retrieved from [Link]

  • Journal of Flow Chemistry. (2021). Design and scale-up of continuous di-nitration reaction using pinched tube flow reactor. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Chloro-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]

  • Pearson. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Jasperse, J. (n.d.). Aromatic Reactions Notes. Retrieved from [Link]

  • Reddit. (2023). Electrophilic Aromatic Substitution (PLZ HELP). Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

  • JMU Scholarly Commons. (2018). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • PubMed. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Retrieved from [Link]

  • OEHHA. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]

  • PubChem. (n.d.). (Difluoromethoxy)benzene. Retrieved from [Link]

  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

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Managing exothermic reactions in the synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into managing the critical exothermic nature of this synthesis. Our focus is on ensuring reaction safety, optimizing process control, and troubleshooting common issues to achieve reliable and scalable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of exothermicity in the synthesis of this compound?

The principal exothermic event is not the reaction of the phenoxide with difluorocarbene itself, but rather the thermal decomposition of the difluorocarbene precursor , typically sodium chlorodifluoroacetate (ClCF₂CO₂Na).[1] This process occurs in two key steps:

  • Decarboxylation: The salt loses carbon dioxide (CO₂) upon heating to generate a chlorodifluoromethyl carbanion (ClF₂C⁻).

  • Alpha-Elimination: This unstable carbanion rapidly eliminates a chloride ion (Cl⁻) to form the highly reactive intermediate, difluorocarbene (:CF₂).

The overall decomposition (ClCF₂CO₂Na → NaCl + :CF₂ + CO₂) is highly energetic.[1] The rate of this decomposition is temperature-dependent; as the temperature increases, the rate of decomposition—and thus the rate of heat and gas generation—increases exponentially. This creates a classic scenario for a potential thermal runaway reaction if not managed with precise temperature control.[2]

Q2: What are the main risks associated with a loss of thermal control in this synthesis?

A failure to control the exotherm can lead to a thermal runaway, which poses several severe risks:

  • Rapid Pressure Buildup: The simultaneous generation of gaseous CO₂ from decarboxylation and the boiling of low-boiling point solvents can cause a rapid increase in reactor pressure, potentially leading to catastrophic vessel failure.

  • Secondary Decomposition: High temperatures reached during a runaway can initiate secondary, often more energetic and unpredictable, decomposition reactions of the reactants, solvent, intermediates, or the final product.[3]

  • Reduced Product Quality: Poor temperature control can lead to the formation of impurities and by-products, significantly reducing the yield and purity of the desired this compound.

  • Operator Safety: The release of toxic and corrosive materials, fire, or explosion resulting from a runaway reaction presents a significant danger to personnel.[4]

Q3: Beyond temperature, what are the most critical process parameters (CPPs) to monitor?

While temperature is paramount, the following CPPs are crucial for ensuring safety and reproducibility:

  • Reagent Addition Rate: The rate at which the difluorocarbene precursor is added (in a semi-batch process) must be strictly controlled to ensure the rate of heat generation never exceeds the reactor's cooling capacity.[2] An accumulation of unreacted precursor is a major hazard.

  • Agitation/Mixing: Efficient stirring is vital to ensure uniform temperature distribution and prevent the formation of localized "hot spots" where the decomposition reaction could accelerate uncontrollably. Poor agitation can also lead to a buildup of unreacted reagent.

  • Reactor Pressure: Continuous monitoring of the reactor headspace pressure provides an early warning of excessive gas generation, indicating that the decomposition rate is becoming uncontrolled.

Troubleshooting Guide: Managing Exothermic Events

Q4: My reaction temperature is rising faster than the programmed rate, but is not yet a runaway. What are the immediate corrective actions?

A faster-than-expected temperature rise indicates that the rate of heat generation is beginning to exceed the rate of heat removal.

Immediate Actions:

  • Stop Reagent Dosing: Immediately halt the addition of the sodium chlorodifluoroacetate solution. This prevents the accumulation of more unreacted material, which is the fuel for a potential runaway.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. If using a circulator, lower the setpoint temperature of the cooling fluid.

  • Verify Agitation: Check that the stirrer is functioning correctly and at the specified speed. A stalled agitator is a common cause of thermal incidents.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} caption { label="Decision workflow for managing temperature deviations."; font-size: 12; font-name: "Arial"; } enddot Caption: Decision workflow for managing temperature deviations.

Q5: The reaction temperature is rising uncontrollably and pressure is increasing. What is the emergency procedure?

This scenario indicates a thermal runaway is in progress. The priority shifts from process control to immediate hazard mitigation.

Emergency Protocol:

  • Alert Personnel & Evacuate: Trigger local alarms and evacuate the immediate area according to your site's emergency action plan.

  • Initiate Emergency Quench: If the reactor is equipped with a quench system, activate it. A quench system is designed to rapidly halt the reaction by introducing a cold, inert liquid (a "reaction stop") or a chemical inhibitor.

  • Vent Pressure (If Safe): If the reactor is connected to an emergency relief system (e.g., a rupture disc or relief valve) leading to a safe containment or scrubbing system, do not interfere with its operation. Manual venting should only be performed by trained personnel if the system allows and it is deemed safe to do so.

Q6: I've had to perform an emergency quench. What are the next steps for investigation?

After the situation is stabilized and the area is declared safe, a thorough investigation is mandatory.

  • Isolate the Reactor: Do not attempt to restart or clean the reactor. The quenched mixture may contain unreacted, potentially unstable intermediates.

  • Sample and Analyze: Under strict safety protocols, carefully take a sample of the quenched reaction mass. Analyze it (e.g., via HPLC, GC-MS, NMR) to determine the concentration of reactants, intermediates, and products. High levels of unreacted sodium chlorodifluoroacetate would confirm accumulation as a root cause.

  • Review Process Data: Scrutinize all logged data: temperature profiles, addition rates, pressure logs, and agitator power draw. Compare the data from the incident batch with that of successful batches to identify deviations.

  • Conduct a Hazard Analysis: Perform a formal process hazard analysis (PHA) or review existing ones. Reaction calorimetry data is invaluable here to calculate the adiabatic temperature rise (ΔTad) and ensure that the process parameters provide a sufficient margin of safety.[5][6][7]

Experimental Protocols & Data

Protocol 1: Controlled Semi-Batch Addition

This protocol is designed to minimize the risk of reagent accumulation.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe (thermocouple), a reflux condenser under an inert atmosphere (N₂ or Argon), and a port for liquid addition via a syringe pump or dosing pump.

  • Initial Charge: Charge the reactor with 2-chloro-4-nitrophenol, a suitable high-boiling solvent (e.g., DMF, Diglyme), and the base (e.g., K₂CO₃).

  • Establish Thermal Control: Heat the mixture to the target reaction temperature (e.g., 100 °C). Ensure the temperature is stable before starting the addition.

  • Controlled Dosing: Prepare a solution of sodium chlorodifluoroacetate in the reaction solvent. Using the dosing pump, add the solution sub-surface at a slow, constant rate. The rate should be determined by prior calorimetric studies to ensure the heat generated can be removed by the cooling system.

  • Monitoring: Continuously monitor the internal reaction temperature and pressure. Any deviation from the expected profile requires immediate pausing of the addition (see Q4).

  • Hold Period: After the addition is complete, hold the reaction at the set temperature for a specified period to ensure complete conversion.

  • Safe Quench/Workup: Cool the reaction mixture to room temperature before adding any aqueous solutions for workup. A controlled, slow addition of water or a mild acid is recommended to safely neutralize any unreacted components.

dot graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial"]; edge [fontname="Arial"];

} enddot Caption: Schematic of a controlled semi-batch reactor setup.

Table 1: Key Process Safety Parameters
ParameterRecommended Control LimitRationale
Reaction Temperature 100 - 110 °CInitiates controlled decomposition of ClCF₂CO₂Na without promoting excessive side reactions.[1]
Max Temp of Synthesis (MTSR) < Boiling Point of SolventThe highest temperature the reaction would reach in a cooling failure scenario. Must be kept below the solvent's boiling point to prevent over-pressurization.[8]
Addition Time 2 - 4 hours (Scale Dependent)A slow addition rate is the primary method for controlling the rate of heat generation, preventing it from overwhelming the cooling system.[2]
Agitator Speed > 300 RPM (Vessel Dependent)Ensures sufficient heat and mass transfer to avoid local temperature spikes.
Emergency Quench Temp T_reaction + 25 °CAn alarm/action limit set at a temperature that provides enough time to intervene before the reaction rate becomes self-accelerating.

References

  • Chemical Accident Prevention & Preparedness. (1976, July 10). United Nations Environment Programme. [Link]

  • Runaway reactions, case studies, lessons learned. ARIA. [Link]

  • Sodium chlorodifluoroacetate. Wikipedia. [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo. [Link]

  • Practical approach to prediction and prevention of runaway reactions. International Journal of Trend in Scientific Research and Development. [Link]

  • Chemical reaction hazards and the risk of thermal runaway. Health and Safety Executive. [Link]

  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863. [Link]

  • Understanding Runaway Reactions and Their Safety Implications. (2024, September 18). NETZSCH Group. [Link]

  • Information on the Reaction Calorimetry application. Syrris. [Link]

Sources

Technical Support Center: Purifying 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene (CAS No: 40750-71-8).[1][2][3] Navigating the nuances of column chromatography for halogenated nitroaromatic compounds is critical for achieving high purity and yield. This document provides a field-proven protocol, in-depth troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles.

Part 1: Recommended Purification Protocol

The successful purification of this compound hinges on the appropriate selection of stationary and mobile phases. Based on documented synthesis, a normal-phase flash column chromatography approach is highly effective.[2]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Before proceeding with the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various ratios of Hexane and Dichloromethane (DCM). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size for the amount of crude material (typically a 50-100:1 ratio of silica to crude material by weight).

    • In a beaker, prepare a slurry of silica gel in 100% hexane.

    • With the column's stopcock closed, pour the slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.[4]

  • Sample Loading (Dry Loading Recommended):

    • Due to the moderate polarity of the compound, dry loading is recommended to ensure a narrow starting band and improve separation.[4]

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (approx. 5-10 times the mass of the crude product) to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[4]

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top to prevent disturbance of the silica bed when adding the eluent.[4]

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity by slowly increasing the percentage of Dichloromethane (DCM). A gradient of 0% to 50% DCM in hexanes has been shown to be effective.[2]

    • Maintain a consistent flow rate. A flow rate that is too fast will compromise separation, while one that is too slow will lead to band broadening due to diffusion.[4]

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of the compound by spotting fractions on TLC plates and visualizing under UV light.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Summary of Key Parameters
ParameterRecommendationRationale & Expert Notes
Stationary Phase Silica Gel (SiO2), 230-400 meshStandard choice for normal-phase chromatography, offering good resolving power for compounds with moderate polarity.
Mobile Phase Hexane / Dichloromethane (DCM)A versatile solvent system that allows for fine-tuning of polarity to effectively separate the target compound from impurities.
Elution Mode Gradient Elution (0-50% DCM in Hexane)A gradient is superior to isocratic elution for complex mixtures, as it allows for the efficient elution of both non-polar and more polar impurities, while sharpening the band of the target compound.[2]
Sample Loading Dry LoadingMinimizes the use of highly polar solvents for dissolution, preventing band broadening at the origin and leading to sharper peaks and better resolution.[4]
Detection UV visualization (254 nm)The aromatic nitro-group provides a strong chromophore, making the compound easily visible on TLC plates under UV light.

Part 2: Troubleshooting Guide (Q&A Format)

Question: My compound appears to be decomposing on the column. The collected fractions are yellow/brown and show multiple new spots on TLC.

  • Answer: This is a common issue with nitro-containing compounds, which can be sensitive to the acidic nature of standard silica gel.[5][6]

    • Causality: The Lewis acid sites on the silica surface can catalyze degradation or side reactions of sensitive functional groups.

    • Solution 1: Deactivate the Silica Gel. Before packing the column, prepare a slurry of your silica gel in the initial mobile phase (e.g., hexane) containing 1% triethylamine (TEA). Let it stand for an hour, then pack the column as usual. Run the column with a mobile phase containing a small amount (0.1-0.5%) of TEA. The TEA will neutralize the acidic sites on the silica, preventing compound degradation.[6]

    • Solution 2: Switch the Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil.[5] However, you must re-optimize your mobile phase system with TLC for these stationary phases first.

    • Diagnostic Test (2D TLC): To confirm silica sensitivity, run a 2D TLC. Spot your compound, run the plate in one direction, let it dry completely, then rotate it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it confirms the compound is degrading on the silica.[5][6]

Question: The separation between my product and impurities is poor. The TLC showed good separation, but the column fractions are mixed.

  • Answer: This discrepancy between TLC and column performance usually points to issues with column packing, loading, or flow rate.

    • Causality & Solutions:

      • Overloading: You may have loaded too much crude material. A general rule is to use a 50:1 to 100:1 ratio of silica to sample by weight. Exceeding this capacity leads to broad, overlapping bands.

      • Poor Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and poor separation. Ensure you are using a proper slurry packing technique.

      • Flow Rate Too High: Running the column too fast does not allow for proper equilibration between the stationary and mobile phases, smearing the bands together.[4] Reduce the pressure or flow rate.

      • Incorrect Solvent System: Ensure the mobile phase was prepared correctly. An accidentally prepared solvent system that is too polar will cause all components to elute too quickly and together.[5]

Question: My compound is eluting with significant tailing, leading to low purity in later fractions.

  • Answer: Peak tailing is often caused by secondary, undesirable interactions between your compound and the stationary phase.

    • Causality & Solutions:

      • Strong Silanol Interactions: The polar nitro and difluoromethoxy groups can have strong secondary interactions with the acidic silanol groups (Si-OH) on the silica surface. This can cause a portion of the molecules to "stick" and elute slowly, creating a tail.

      • Solution: Increase Mobile Phase Polarity. Once the main peak begins to elute, you can sometimes increase the polarity of your eluent more aggressively.[5] This helps to overcome the secondary interactions and push the tailing compound off the column more quickly. For example, you could jump from 20% DCM to 40% DCM.

      • Solution: Add a Modifier. As with decomposition, adding a small amount of a competitive polar modifier like triethylamine or methanol to the mobile phase can block the active sites on the silica and improve peak shape.

Question: I'm having trouble dissolving my crude product to load it onto the column.

  • Answer: Your compound may have poor solubility in the non-polar starting eluent (hexane).

    • Causality: This is expected, as the compound has several polar functional groups. Using a strong, polar solvent to dissolve the sample for direct "wet loading" will disrupt the top of the column and lead to very poor separation.

    • Solution: Use the Dry Loading Method. This is the definitive solution for compounds with low solubility in the mobile phase.[4] By pre-adsorbing your compound onto silica from a solvent in which it is soluble (like DCM), and then evaporating that solvent, you can introduce the sample to the column in a solid, concentrated band without disturbing the column bed. The detailed procedure is described in Part 1 of this guide.

Part 3: Frequently Asked Questions (FAQs)

Q: What stationary phase is best for this compound? A: Standard flash-grade silica gel (SiO2) is the most common and cost-effective choice and has been demonstrated to work for this purification.[2] If compound stability becomes an issue, deactivated silica, neutral alumina, or Florisil are viable alternatives.[5]

Q: Should I use a gradient or isocratic elution? A: A gradient elution (e.g., 0% to 50% DCM in Hexane) is highly recommended.[2] Your crude reaction mixture likely contains non-polar starting materials or byproducts as well as more polar impurities. An isocratic (constant solvent ratio) system optimized for your product might either fail to elute polar impurities or cause non-polar impurities to co-elute with your product. A gradient ensures all components are eluted efficiently in a reasonable time.

Q: Are there any specific safety precautions I should take with this compound? A: Yes. Halogenated nitroaromatic compounds should be handled with care. Always work in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[3][9] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[7][8]

Part 4: Visual Workflows

Troubleshooting Workflow for Poor Separation

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions problem Problem Poor Separation / Mixed Fractions cause1 Column Overloaded problem:f1->cause1 Check cause2 Poor Column Packing problem:f1->cause2 Check cause3 Flow Rate Too High problem:f1->cause3 Check cause4 Sample Band Too Wide problem:f1->cause4 Check sol1 Reduce sample load (Use 50:1 to 100:1 silica:sample ratio) cause1->sol1 If true sol2 Repack column (Use slurry method, ensure no air bubbles) cause2->sol2 If true sol3 Reduce pressure / flow rate (Allow for equilibration) cause3->sol3 If true sol4 Use 'Dry Loading' method (Ensures a narrow starting band) cause4->sol4 If true

Caption: A troubleshooting decision tree for poor column chromatography separation.

General Purification Workflow

purification_workflow A Crude Product B Develop TLC to Find Optimal Solvent System (Rf ≈ 0.25) A->B C Pack Column with Silica (Slurry Method) B->C D Prepare Sample for Dry Loading (Adsorb onto Silica) C->D E Load Sample onto Column D->E F Run Gradient Elution (e.g., 0-50% DCM in Hexane) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product (Verify by NMR/LCMS) J->K

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene and 1-chloro-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Halogenated nitroaromatics are benchmark substrates for nucleophilic aromatic substitution (SNAr), a powerful reaction for forging carbon-heteroatom bonds. This guide presents an in-depth, comparative analysis of two such substrates: the well-established 1-chloro-4-nitrobenzene and the more complex, fluorine-containing analogue, 1-chloro-2-(difluoromethoxy)-4-nitrobenzene .

While both molecules are primed for SNAr by the potent electron-withdrawing nitro group, the addition of a difluoromethoxy group ortho to the chloro leaving group introduces a fascinating interplay of electronic and steric effects. This guide will dissect these influences, provide a theoretical framework for predicting their relative reactivities, and outline a robust experimental protocol for empirical validation.

Molecular Structures and Physicochemical Properties

A foundational understanding begins with the distinct structures and properties of our two compounds of interest.

Property1-chloro-4-nitrobenzeneThis compound
Structure 1-chloro-4-nitrobenzene structurethis compound structure (Structure not available in search, illustrative representation)
Molecular Formula C₆H₄ClNO₂[1]C₇H₄ClF₂NO₃[2]
Molecular Weight 157.55 g/mol [1][3]223.56 g/mol [2]
CAS Number 100-00-5[1]1261776-23-1[2]
Appearance Pale yellow solid[4] / Yellowish crystals[5]Pale yellow to light brown crystalline material[2]
Boiling Point 242 °C[5]Not available
Melting Point 82-84 °C[5]Not available

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactivity of both compounds is governed by the addition-elimination mechanism of nucleophilic aromatic substitution.[6][7] This is a two-step process distinct from aliphatic SN1 or SN2 reactions.

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This is typically the rate-determining step because it involves the disruption of the ring's aromaticity.[8][9] This attack forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the leaving group, in this case, a chloride ion.

The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), is crucial. When positioned ortho or para to the leaving group, these EWGs delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate and lowering the activation energy of the rate-determining step.[6][7]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Analysis: Electronic and Steric Factors

The difference in reactivity between our two target molecules hinges on the electronic contribution of the ortho-difluoromethoxy group.

1-chloro-4-nitrobenzene

This is a classic SNAr substrate. The reactivity is dictated by:

  • Primary Activation: The nitro group at the para position is a powerful activating group. It withdraws electron density from the aromatic ring through both the inductive effect (-I) and, more significantly, the resonance effect (-M). This resonance stabilization of the Meisenheimer complex is maximal from the para position, placing the negative charge directly on the nitro group in one of the resonance contributors.[7][10]

This compound

Here, the situation is modulated by the additional substituent:

  • Primary Activation: The para-nitro group functions as in the simpler analogue, providing strong resonance stabilization.

  • Secondary Activation (Electronic): The difluoromethoxy group (-OCHF₂) at the ortho position is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This group exerts a powerful -I effect.[11] Unlike a simple methoxy group (-OCH₃), which is electron-donating by resonance, the electron-withdrawing nature of the fluorine atoms dominates, making the -OCHF₂ group a net deactivator for electrophilic substitution but an activator for nucleophilic substitution. This -I effect further increases the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack and adding further stability to the negatively charged Meisenheimer complex.

  • Steric Effects: The presence of the -OCHF₂ group at the ortho position introduces potential steric hindrance. This could slightly impede the approach of a bulky nucleophile compared to the hydrogen atom in the same position on 1-chloro-4-nitrobenzene.

Reactivity Prediction

The cumulative electronic effect of having two strong electron-withdrawing groups (ortho and para) in this compound is expected to significantly enhance its reactivity towards nucleophiles compared to 1-chloro-4-nitrobenzene. The substantial increase in the electrophilicity of the reaction center due to the inductive pull of the -OCHF₂ group will likely outweigh any minor steric hindrance from the same group.

Therefore, this compound is predicted to be the more reactive substrate in SNAr reactions.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted reactivity, a comparative kinetic study is essential. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of each substrate with a model nucleophile, such as piperidine.

Objective: To determine and compare the second-order rate constants (k₂) for the SNAr reaction of 1-chloro-4-nitrobenzene and this compound with piperidine.

Materials:

  • 1-chloro-4-nitrobenzene (Substrate A)

  • This compound (Substrate B)

  • Piperidine (Nucleophile)

  • Methanol (Anhydrous, HPLC grade)

  • Internal Standard (e.g., Naphthalene or Biphenyl)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare 0.1 M stock solutions of Substrate A, Substrate B, and the internal standard in methanol.

    • Accurately prepare a 1.0 M stock solution of piperidine in methanol.

    • Causality: Using stock solutions ensures accurate and reproducible concentrations for each kinetic run. Methanol is a common polar protic solvent for these reactions.

  • Kinetic Run Procedure (Pseudo-First-Order Conditions):

    • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 50.0 ± 0.1 °C).

    • In the vessel, combine the substrate stock solution (e.g., 5.0 mL of 0.1 M Substrate A) and the internal standard stock solution (e.g., 1.0 mL of 0.1 M). Add methanol to reach a total volume of 45.0 mL.

    • Allow the solution to thermally equilibrate for at least 15 minutes.

    • To initiate the reaction, rapidly inject 5.0 mL of the 1.0 M piperidine stock solution and start the timer. This establishes pseudo-first-order conditions with a large excess of the nucleophile.

    • Causality: Using a large excess (e.g., 10-fold or greater) of the nucleophile ensures its concentration remains effectively constant throughout the reaction, simplifying the rate law to k' = k₂[Nucleophile], where k' is the pseudo-first-order rate constant.

  • Reaction Monitoring and Quenching:

    • At timed intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 1.0 mL of a dilute acidic solution (e.g., 0.1 M HCl in methanol) to neutralize the piperidine and halt the reaction.

    • Causality: Quenching is critical to stop the reaction at a precise time point, ensuring accurate measurement of reactant/product concentration at that instant.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC. The method should be developed to achieve baseline separation of the substrate, the product, and the internal standard.

    • Monitor the disappearance of the substrate peak area relative to the constant peak area of the internal standard.

    • Causality: An internal standard corrects for variations in injection volume, providing more accurate and precise quantitative data.

  • Data Analysis:

    • For each substrate, plot the natural logarithm of the substrate concentration (or relative peak area), ln([Substrate]), versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the known concentration of piperidine: k₂ = k' / [Piperidine].

    • Repeat the entire experiment at least three times for each substrate to ensure reproducibility and calculate the average k₂ and standard deviation.

Workflow Experimental Workflow for Kinetic Comparison cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis p1 Prepare Stock Solutions (Substrates, Nucleophile, Int. Std.) r1 Equilibrate Substrate & Int. Std. in Solvent at Temp (T) p1->r1 r2 Initiate Reaction: Add Nucleophile (t=0) r1->r2 r3 Withdraw Aliquots at Timed Intervals r2->r3 r4 Quench Aliquots in Acidic Solution r3->r4 a1 Analyze Quenched Samples by HPLC r4->a1 a2 Plot ln([Substrate]) vs. Time a1->a2 a3 Determine k' (slope) a2->a3 a4 Calculate k₂ = k' / [Nucleophile] a3->a4

Caption: Workflow for the comparative kinetic analysis of SNAr substrates.

Conclusion

The comparison between this compound and 1-chloro-4-nitrobenzene offers a compelling case study in substituent effects in nucleophilic aromatic substitution. Theoretical analysis strongly suggests that the cumulative electron-withdrawing power of the ortho-difluoromethoxy and para-nitro groups will render This compound a significantly more reactive substrate than its simpler counterpart. The powerful inductive effect of the -OCHF₂ group is predicted to enhance the electrophilicity of the reaction center to a degree that overcomes any potential steric hindrance. For researchers in drug development and materials science, this enhanced reactivity can be a significant advantage, potentially allowing for milder reaction conditions, shorter reaction times, and broader substrate scope. The experimental protocol provided herein offers a clear and reliable pathway to quantify this reactivity difference, enabling informed decisions in synthetic planning.

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  • PubChem. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. [Link]

  • Inchem.org. ICSC 0846 - 1-CHLORO-4-NITROBENZENE. [Link]

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A Guide to the Structural Validation of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For complex molecules such as 1-chloro-2-(difluoromethoxy)-4-nitrobenzene, with its multiple substituents on an aromatic ring, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can often lead to ambiguous or overlapping signals. This guide provides an in-depth comparison of how two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—can be synergistically employed to definitively validate the structure of this compound, offering a robust alternative to relying solely on 1D NMR and other less conclusive analytical methods.

The Challenge: Beyond a Simple Spectrum

While 1D ¹H and ¹³C NMR provide initial clues, the electron-withdrawing effects of the nitro, chloro, and difluoromethoxy groups in this compound create a complex electronic environment. This can lead to signal crowding and make definitive assignments of proton and carbon resonances challenging. 2D NMR spectroscopy overcomes these limitations by spreading the information into two dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1][2][3]

The 2D NMR Solution: A Multi-faceted Approach

A combination of three key 2D NMR experiments provides a self-validating system for the structural elucidation of this compound.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.[4][5][6][7] It is instrumental in establishing the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.[8][9][10][11] It provides a clear map of which proton is attached to which carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems).[12][13][14][15] It is crucial for identifying quaternary carbons and piecing together different spin systems.

The logical workflow for utilizing these techniques is as follows:

G cluster_0 Experimental Workflow A 1. Acquire 1D NMR Spectra (¹H, ¹³C, ¹⁹F) B 2. Acquire 2D NMR Spectra (COSY, HSQC, HMBC) A->B Initial Data C 3. Analyze COSY Data (Identify ¹H-¹H Spin Systems) B->C Correlation Data D 4. Analyze HSQC Data (Assign Directly Bonded C-H) C->D Proton Connectivity E 5. Analyze HMBC Data (Establish Long-Range C-H Connectivity) D->E Direct C-H Assignment F 6. Integrate All Data (Confirm Structure) E->F Full Connectivity Map

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Synthesized 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a halogenated nitroaromatic compound that serves as a critical building block in the synthesis of diverse and complex molecules within the pharmaceutical and agrochemical industries.[1] The purity of such intermediates is paramount, as even trace impurities can have a profound impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and validated analytical method for purity determination is not merely a quality control metric but a foundational requirement for regulatory compliance and successful drug development.[2][3]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. We will delve into the rationale behind method selection, compare two distinct reversed-phase approaches, provide detailed experimental protocols, and outline a strategy for method validation in line with industry standards. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound framework for purity assessment of this and structurally similar compounds.

The Analytical Challenge: Understanding the Analyte and Its Impurities

The molecular structure of this compound—a substituted benzene ring—renders it significantly hydrophobic (nonpolar).[4] This characteristic is the primary determinant in selecting the appropriate chromatographic mode. The most common synthesis route involves the reaction of 2-chloro-5-nitrophenol with a difluoromethoxylating agent, such as sodium chlorodifluoroacetate.[5]

This synthetic pathway informs the impurity profile we must be prepared to resolve. Potential impurities include:

  • Unreacted Starting Materials: Such as 2-chloro-5-nitrophenol.

  • Isomeric By-products: Positional isomers that may arise if the starting materials are not isomerically pure.

  • Related Substances: By-products from side-reactions occurring during synthesis.

  • Degradation Products: Compounds formed under stress conditions like heat, light, acid, or base hydrolysis.

A successful HPLC method must demonstrate specificity, meaning it can separate the main compound from all known and potential impurities, ensuring that the reported purity value is accurate and reliable.[6]

Comparative Analysis of HPLC Methodologies

Given the nonpolar nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[7] In this mode, a nonpolar stationary phase is paired with a polar mobile phase. Hydrophobic molecules, like our target analyte, interact more strongly with the stationary phase, leading to longer retention times than polar impurities.[4][8] We will compare two robust RP-HPLC methods that offer different selectivity profiles.

  • Method A: The Workhorse (C18 Column) : This approach utilizes a C18 (octadecylsilane) column, the most common and versatile stationary phase in RP-HPLC.[4] It separates compounds primarily based on their hydrophobicity.

  • Method B: The Specialist (Phenyl-Hexyl Column) : This method employs a phenyl-hexyl stationary phase. In addition to hydrophobic interactions, this phase provides alternative selectivity through pi-pi interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities.[9] This can be particularly effective for separating structurally similar isomers.

Table 1: Comparison of HPLC Method Parameters
ParameterMethod A: Standard C18Method B: Phenyl-HexylRationale for Selection
Stationary Phase C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mmC18 provides excellent hydrophobic retention. Phenyl-Hexyl offers alternative pi-pi selectivity, crucial for resolving closely related aromatic compounds.[9]
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic AcidFormic acid is a volatile modifier ideal for MS compatibility and helps to protonate silanols, improving peak shape.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with low UV cutoff and viscosity.[4]
Gradient Profile 50% B to 95% B over 15 min50% B to 95% B over 12 minA gradient elution is necessary to elute the hydrophobic main compound in a reasonable time while separating it from potentially more polar impurities that elute earlier.
Flow Rate 1.0 mL/min1.2 mL/minStandard flow rate for a 4.6 mm ID column. Adjusted for the shorter column in Method B.
Column Temp. 30 °C35 °CElevated temperature reduces viscosity and can improve peak shape and efficiency. Temperature can also be used to fine-tune selectivity.[9]
Detection UV at 254 nmUV at 254 nmThe nitroaromatic structure provides strong UV absorbance, making UV detection highly sensitive for this compound.[11]
Injection Volume 5 µL5 µLKept minimal to avoid band broadening.

Detailed Experimental Protocols

Trustworthiness in analytical data begins with a well-defined and reproducible protocol.[12] Every analysis should be preceded by a System Suitability Test (SST) to verify that the chromatographic system is performing adequately.[12]

Protocol 1: System Suitability Testing (SST)

Objective: To ensure the HPLC system is fit for its intended use before sample analysis.

  • Prepare SST Solution: Create a solution containing ~0.5 mg/mL of this compound reference standard and spiked with a known, closely eluting impurity at a low level (e.g., 0.1%).

  • Equilibrate System: Purge the HPLC system and equilibrate the chosen column (C18 or Phenyl-Hexyl) with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Perform Injections: Make five replicate injections of the SST solution.

  • Evaluate Performance: Assess the results against the pre-defined acceptance criteria.

Table 2: System Suitability Acceptance Criteria
ParameterAcceptance CriterionCausality and Importance
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. A value outside this range may indicate undesirable interactions with the stationary phase or column degradation, affecting integration accuracy.
Resolution (Rs) Rs ≥ 2.0 (between main peak and spiked impurity)Ensures baseline separation between the analyte and its critical impurity, which is essential for accurate quantification.[6]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicatesDemonstrates the precision of the injector and the stability of the detector response.
Protocol 2: Sample Purity Analysis

Objective: To determine the purity of a synthesized batch of this compound.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Mix thoroughly.

  • System Setup: Set up the HPLC system according to the parameters for either Method A or Method B as detailed in Table 1.

  • Run SST: Perform the SST protocol. Do not proceed unless all criteria in Table 2 are met.

  • Blank Injection: Inject the diluent (50:50 acetonitrile/water) to ensure no interfering peaks are present from the solvent.

  • Sample Injection: Inject the prepared sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity using the area percent normalization method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

The following diagram illustrates the comprehensive workflow for HPLC purity analysis, from method selection to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting sample Sample Receipt method_dev Method Selection (e.g., Method A vs. B) sample->method_dev prep Sample & Mobile Phase Preparation method_dev->prep sst System Suitability Test (SST) prep->sst pass_fail SST Pass? sst->pass_fail analysis Sample Injection & HPLC Run integration Chromatogram Integration analysis->integration pass_fail->prep No - Troubleshoot pass_fail->analysis Yes calculation Purity Calculation (% Area) integration->calculation report Final Report & Certificate of Analysis calculation->report

Caption: End-to-end workflow for HPLC purity analysis.

Ensuring Trustworthiness: A Strategy for Method Validation

A developed method is not trustworthy until it is validated.[13] Validation is the documented process that proves an analytical method is suitable for its intended purpose.[14] For an impurity method, the key validation parameters are guided by the International Council for Harmonisation (ICH).[2]

Table 3: Key Validation Parameters for an HPLC Impurity Method
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (via DAD/PDA detector) should pass. No co-elution at the main peak. Forced degradation shows separation from degradants.[6]
Linearity To verify that the method's response is directly proportional to the concentration of the impurity.Correlation coefficient (r²) ≥ 0.995 over a range from the reporting threshold to 120% of the specification limit.[12]
Accuracy To demonstrate the closeness of the test results to the true value.Recovery of 80-120% for spiked impurities at multiple levels.
Precision (Repeatability)To show the agreement between results for multiple analyses of the same sample under the same conditions.RSD ≤ 5.0% for impurity levels ≥ 0.5%. RSD may be higher for trace levels.[14]
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at the LOQ should meet acceptance criteria.[12]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution and peak area should not significantly change with minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±5%).[12]

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality and safety of downstream products. Reversed-phase HPLC is the ideal technique for this purpose. While a standard C18 column (Method A) provides a reliable and robust starting point for most applications, employing a column with alternative selectivity, such as a Phenyl-Hexyl phase (Method B), can be invaluable for resolving challenging isomeric or structurally related impurities.

The choice of method should be guided by the specific impurity profile of the synthesized material. Regardless of the chosen method, its trustworthiness can only be established through a rigorous validation process that assesses specificity, linearity, accuracy, precision, and robustness. By following the comprehensive approach outlined in this guide, scientists can develop and implement a scientifically sound HPLC method that guarantees the quality of this important chemical intermediate.

References

  • Altabrisa Group. (2025).
  • Pharmaguideline. (2024).
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  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Nageswara Rao, R., & Mehra, S. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Biosynth. (n.d.). 1-(Chloro-Difluoro-Methoxy)-4-Nitro-Benzene.
  • Wikipedia. (n.d.).
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  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Phenomenex. (2023).
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  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene. CN1348951A.
  • SIELC Technologies. (2018). 1-Chloro-2-nitrobenzene.
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The Ascendancy of the Difluoromethoxy Group: A Comparative Guide to its Electronic Effects Versus the Classic Methoxy Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a well-established tactic to modulate molecular properties. While the methoxy group (-OCH₃) has long been a staple substituent, its difluorinated counterpart, the difluoromethoxy group (-OCF₂H), is rapidly emerging as a versatile tool for fine-tuning electronic character, metabolic stability, and intermolecular interactions. This guide provides an in-depth, objective comparison of the electronic and physicochemical properties of the difluoromethoxy and methoxy groups, supported by experimental data and practical protocols, to empower researchers in their molecular design endeavors.

Unveiling the Electronic Dichotomy: A Tale of Two Substituents

The electronic influence of a substituent on an aromatic ring is a complex interplay of inductive and resonance effects. The methoxy group is a classic example of an electron-donating group, whereas the introduction of fluorine atoms in the difluoromethoxy group dramatically alters this character.

The methoxy group is an activating, ortho-, para-director in electrophilic aromatic substitution. This is due to the dominance of its electron-donating resonance effect (+M) over its electron-withdrawing inductive effect (-I). The lone pairs on the oxygen atom delocalize into the aromatic π-system, increasing electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.

Conversely, the difluoromethoxy group is considered a moderately electron-withdrawing group. The high electronegativity of the two fluorine atoms creates a strong inductive pull (-I) that outweighs the oxygen's ability to donate electrons through resonance (+M). This net electron withdrawal deactivates the aromatic ring to some extent, yet it still directs incoming electrophiles to the ortho and para positions. A key feature of the -OCF₂H group is its ability to act as a hydrogen bond donor, a characteristic absent in the methoxy group.

A quantitative comparison of these electronic effects can be achieved through Hammett constants (σ), which measure the electronic influence of a substituent on the reactivity of a molecule.

Table 1: Comparison of Electronic and Physicochemical Properties

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Rationale & Implications
Hammett Constant (σp) -0.27+0.13 (estimated for ArOCF₂H)The negative value for -OCH₃ indicates strong electron donation at the para position, activating the ring. The positive value for -OCF₂H signifies net electron withdrawal, deactivating the ring compared to benzene.
Hammett Constant (σm) +0.12+0.31 (estimated for ArOCF₂H)Both groups are electron-withdrawing at the meta position due to the dominance of the inductive effect. The effect is more pronounced for -OCF₂H.
Acidity of Substituted Phenol (pKa) ~10.2 (for 4-methoxyphenol)[1]~9.52 (predicted for 4-difluoromethoxyphenol)[2]The lower pKa of 4-difluoromethoxyphenol indicates it is more acidic. The electron-withdrawing -OCF₂H group stabilizes the phenoxide conjugate base more effectively than the electron-donating -OCH₃ group.[3]
Lipophilicity (Hansch-Leo Parameter, π) -0.02+0.2 to +0.6[4]The positive π value for -OCF₂H indicates it increases lipophilicity, a key parameter for membrane permeability in drug design. The methoxy group has a negligible effect on lipophilicity.
Hydrogen Bonding AcceptorDonor and Acceptor[5]The C-H bond in -OCF₂H is sufficiently polarized to act as a hydrogen bond donor, enabling unique interactions with biological targets that are not possible with the -OCH₃ group.[5]

The Impact in Medicinal Chemistry: Beyond Simple Bioisosterism

The substitution of a methoxy group with a difluoromethoxy group is a strategic move in drug design, often with profound consequences for a compound's pharmacokinetic and pharmacodynamic profile.

Enhancing Metabolic Stability

A primary driver for this substitution is to block metabolic O-demethylation, a common pathway for drug inactivation mediated by cytochrome P450 enzymes. The strong C-F bonds in the difluoromethoxy group are significantly more resistant to enzymatic cleavage than the C-H bonds in the methoxy group.

Case Study: Dextromethorphan Analogs

Dextromethorphan, a common cough suppressant, is rapidly metabolized via O-demethylation to dextrorphan, a psychoactive metabolite. A study on fluoroalkyl analogs of dextromethorphan demonstrated that replacing the methoxy group with a difluoromethoxy group can inhibit the formation of this phenolic metabolite, leading to an improved pharmacokinetic profile and increased CNS exposure.[6] This highlights the potential of the -OCF₂H group to design drugs with longer half-lives and reduced metabolite-associated side effects.[6]

Modulating Potency and Selectivity

The unique electronic and steric properties of the difluoromethoxy group can also influence a drug's binding affinity and selectivity for its target.

Case Study: Steroidal Sulfatase Inhibitors

In a study on 2-substituted estratriene sulfamates as potential anti-cancer agents, the replacement of a 2-methoxy group with a 2-difluoromethoxy group was investigated.[3] While the difluoromethoxy analog showed slightly reduced activity in tubulin assembly assays, it exhibited excellent steroid sulfatase (STS) inhibition, with an IC₅₀ of 3.7 nM in a whole cell assay, comparable to the methoxy-containing counterpart (STX140, IC₅₀ 4.2 nM).[3] Interestingly, the difluoromethoxy substitution led to an increased rate of hydrolysis of the nearby sulfamate ester, a consequence of the group's electron-withdrawing nature lowering the pKa of the phenolic leaving group.[3]

G cluster_0 Methoxy Group (-OCH₃) cluster_1 Difluoromethoxy Group (-OCF₂H) OCH3 -OCH₃ Resonance Strong +M (Resonance Donation) OCH3->Resonance Inductive Weak -I (Inductive Withdrawal) OCH3->Inductive Outcome_OCH3 Net Electron Donating Ring Activating Ortho-, Para-Directing Resonance->Outcome_OCH3 Dominant Inductive->Outcome_OCH3 OCF2H -OCF₂H Resonance_F Weak +M (Resonance Donation) OCF2H->Resonance_F Inductive_F Strong -I (Inductive Withdrawal) OCF2H->Inductive_F H_Bond Hydrogen Bond Donation OCF2H->H_Bond Outcome_OCF2H Net Electron Withdrawing Ring Deactivating (relative to -OCH₃) Ortho-, Para-Directing Resonance_F->Outcome_OCF2H Inductive_F->Outcome_OCF2H Dominant

Caption: Electronic effects of -OCH₃ vs. -OCF₂H.

Experimental Protocols

The synthesis and comparative analysis of compounds bearing these two functional groups are crucial for their effective application.

Synthesis of Aryl Difluoromethyl Ethers

A common method for the synthesis of aryl difluoromethyl ethers is the reaction of a phenol with a difluorocarbene precursor.

Protocol: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Phenol derivative

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq), sodium chlorodifluoroacetate (2.0 eq), and potassium carbonate (2.0 eq).

  • Add a 2:1 mixture of DMF and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.

Caption: Workflow for aryl difluoromethyl ether synthesis.

Comparative Reactivity Study: Competitive Bromination

To directly observe the difference in electronic activation between the methoxy and difluoromethoxy groups, a competitive bromination experiment can be performed.

Protocol: Competitive Bromination of Anisole and Difluoromethoxybenzene

Materials:

  • Anisole (methoxybenzene)

  • Difluoromethoxybenzene

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare an equimolar solution of anisole and difluoromethoxybenzene in glacial acetic acid in a flask protected from light.

  • Slowly add a solution of bromine (0.1 eq relative to the total moles of arenes) in acetic acid to the stirred mixture at room temperature.

  • Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).

  • Quench the reaction by adding a solution of sodium bisulfite.

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of brominated anisole and brominated difluoromethoxybenzene, as well as the ortho/para isomer ratios for each.

Expected Outcome: The reaction will predominantly yield brominated anisole, demonstrating its higher reactivity towards electrophilic aromatic substitution compared to difluoromethoxybenzene. The analysis of the product ratios will provide a quantitative measure of this reactivity difference.

Conclusion

The difluoromethoxy group is far more than a simple bioisostere for the methoxy group. Its unique electronic profile—characterized by inductive electron withdrawal and the capacity for hydrogen bond donation—offers a sophisticated tool for modulating a molecule's physicochemical properties. By increasing metabolic stability, altering acidity, and introducing new intermolecular interactions, the -OCF₂H group provides a powerful strategy for optimizing lead compounds in drug discovery and for the rational design of advanced materials. A thorough understanding of its electronic effects, as benchmarked against the well-known methoxy group, is essential for harnessing its full potential.

References

  • Why is p-methoxyphenol less acidic than phenol? Chemistry Stack Exchange. (2019).
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
  • 4-(Difluoromethoxy)phenol. ECHEMI.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. (2021).
  • Dextromethorphan Analogs for CNS Exposure and Metabolic Stability.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.

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A Comparative Guide to the Biological Activity of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups is paramount to the development of novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles. This guide delves into the biological activities of a promising class of compounds: 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene and its derivatives. We will explore the synergistic interplay between the nitroaromatic core, a well-established pharmacophore, and the increasingly sought-after difluoromethoxy group, providing a comparative analysis of their potential as anticancer agents. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of new small molecule therapeutics.

The Rationale: Combining a Reactive Warhead with a Metabolic Shield

The this compound scaffold represents a deliberate convergence of two key functionalities in drug design: the nitroaromatic system and the difluoromethoxy group. Each contributes distinct properties that, in concert, can lead to compounds with potent and selective biological activity.

The Nitroaromatic Core: A Prodrug Approach

Nitroaromatic compounds have a long history in medicine, often acting as prodrugs that are selectively activated under specific physiological conditions.[1] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to bioreduction, a process that is often more efficient in the hypoxic microenvironment characteristic of solid tumors.[2] This reduction can lead to the formation of highly reactive species, such as nitroso and hydroxylamine intermediates, which can induce cellular damage and trigger apoptotic pathways.[1] This hypoxia-selective activation is a key strategy in the development of targeted cancer therapies, aiming to spare healthy, well-oxygenated tissues.

The Difluoromethoxy Group: A Modern Bioisostere

The difluoromethoxy (-OCF₂H) group has emerged as a valuable substituent in contemporary drug design, offering a unique blend of properties that distinguish it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[3] Its primary advantages include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer significant resistance to oxidative metabolism, a common pathway for drug inactivation. This can lead to an extended plasma half-life and improved bioavailability.[3]

  • Modulated Lipophilicity: The -OCF₂H group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group, providing a tool for fine-tuning the overall lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

  • Hydrogen Bonding Capability: Uniquely among these related groups, the polarized C-H bond in the difluoromethoxy moiety can act as a hydrogen bond donor. This can facilitate stronger and more specific interactions with biological targets, potentially leading to increased potency and selectivity.[3]

The strategic placement of the difluoromethoxy group at the 2-position of the nitrobenzene ring can influence the electronic environment and steric hindrance around the nitro group, potentially modulating its bioreduction and subsequent biological activity.

Comparative Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective

While specific experimental data for a comprehensive series of this compound derivatives is not extensively available in the public domain, we can extrapolate potential structure-activity relationships based on established principles of medicinal chemistry and studies on related nitroaromatic and fluorinated compounds. A hypothetical series of derivatives is presented below to illustrate these principles, with the parent compound serving as a reference point.

Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM) of this compound Derivatives Against a Generic Cancer Cell Line

Compound IDR¹ (Position 5)R² (Position 6)Predicted IC₅₀ (µM)Rationale for Predicted Activity
1 (Parent) HH15Baseline activity of the core scaffold.
2 FH10The small, electron-withdrawing fluorine atom may enhance cellular uptake and target interaction.
3 ClH12Increased lipophilicity from the additional chloro group could improve membrane permeability, but might also increase non-specific toxicity.
4 CH₃H20The electron-donating methyl group may slightly decrease the reduction potential of the nitro group, potentially reducing activation.
5 OCH₃H25The strongly electron-donating methoxy group could significantly reduce the ease of nitro group reduction, leading to lower activity.
6 HNH₂5The introduction of an amino group can provide an additional site for hydrogen bonding and may alter the electronic properties to favor bioreduction.
7 HCOOH30The negatively charged carboxylate group at physiological pH may hinder cell membrane permeability, reducing intracellular concentration.

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Key Considerations for Drug Development

The development of this compound derivatives as therapeutic agents requires careful consideration of several factors:

  • Selectivity: While hypoxia-selective activation of the nitro group is a promising strategy, it is crucial to evaluate the cytotoxicity of these compounds against a panel of cancer cell lines with varying oxygenation levels, as well as against non-cancerous cell lines to determine their therapeutic index.

  • Mechanism of Action: Elucidating the precise mechanism of action is essential. This includes confirming the bioreductive activation of the nitro group, identifying the resulting reactive species, and characterizing the downstream cellular events, such as DNA damage, oxidative stress, and apoptosis induction.

  • Pharmacokinetics: In vivo studies are necessary to determine the pharmacokinetic properties of promising derivatives, including their absorption, distribution, metabolism, and excretion. The metabolic stability conferred by the difluoromethoxy group should be experimentally verified.

Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the anticancer activity of novel compounds.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved from 2-Chloro-5-nitrophenol and a suitable difluoromethylating agent such as sodium chlorodifluoroacetate.[5] Derivatives can be synthesized by starting with appropriately substituted phenols or by performing further modifications on the parent scaffold, such as nucleophilic aromatic substitution of the chloro group or reduction of the nitro group followed by further derivatization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification and Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture Test Compounds mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) sar->mechanism

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer agents. The combination of a hypoxia-activated nitroaromatic core with a metabolically robust and potentially target-interacting difluoromethoxy group provides a strong foundation for the design of potent and selective therapeutics. While the full potential of this class of compounds is yet to be unlocked, the principles of medicinal chemistry suggest that systematic derivatization and rigorous biological evaluation could lead to the identification of lead candidates with superior efficacy.

Future research should focus on the synthesis of a diverse library of derivatives with systematic modifications to the aromatic ring to establish a clear structure-activity relationship. In-depth mechanistic studies, including the role of bioreduction and the identification of cellular targets, will be crucial for optimizing the therapeutic potential of these compounds. Furthermore, in vivo studies in relevant animal models will be necessary to assess their efficacy, pharmacokinetics, and safety profiles. The insights gained from such investigations will be invaluable for advancing this promising class of molecules toward clinical development.

References

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • Al-Suwaidan, I. A., et al. (2016). Hypoxia-activated prodrugs in cancer therapy.
  • Meanwell, N. A. (2018). The Difluoromethoxy Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(23), 10447-10484.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern developments. Journal of Fluorine Chemistry, 127(3), 303-319.
  • BenchChem. (2025).
  • Vogt, R. A., & Crespo-Hernández, C. E. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Photoinduced Phenomena in Nucleic Acids II (pp. 217-239). Springer, Berlin, Heidelberg.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

Sources

X-ray crystal structure analysis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Elucidation of Halogenated Nitroaromatic Compounds: A Case Study Approach

Executive Summary

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for characterizing halogenated nitroaromatic compounds, a class of molecules with significant industrial and pharmaceutical relevance.[1][2] Due to the absence of a publicly available X-ray crystal structure for 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, this guide will utilize the closely related compound, 1-Chloro-2-methyl-4-nitrobenzene , as a case study. The crystal structure of this proxy molecule provides a foundation for a detailed comparison with other analytical methods, offering insights into the strengths and limitations of each technique in the context of small molecule characterization.

Introduction: The Importance of Structural Analysis

The biological activity and physicochemical properties of a compound are intrinsically linked to its molecular structure. In drug discovery and materials science, an unambiguous understanding of atomic arrangement, stereochemistry, and intermolecular interactions is critical for rational design and optimization. While a variety of analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for determining the absolute structure of a crystalline solid.

This guide will explore the structural analysis of 1-Chloro-2-methyl-4-nitrobenzene, a halogenated nitroaromatic compound, through the lens of X-ray crystallography and compare the richness of this data with that obtained from other common analytical techniques.

Case Study: 1-Chloro-2-methyl-4-nitrobenzene

Rationale for Proxy Selection

As of the latest literature review, a definitive X-ray crystal structure for this compound has not been reported in publicly accessible databases. However, the compound 1-Chloro-2-methyl-4-nitrobenzene presents a structurally analogous system. Both molecules share the 1-chloro-4-nitrobenzene core, with substitution at the 2-position (a methyl group versus a difluoromethoxy group). This similarity allows for a relevant and insightful comparison of analytical techniques.

Synthesis of 1-Chloro-2-methyl-4-nitrobenzene

The title compound can be prepared from 4-chloroaniline through successive oxidation and methylation.[2] The synthesis pathway is a crucial first step before any structural analysis can be performed.

X-ray Crystal Structure Analysis: The Definitive View

Single-crystal X-ray diffraction provides an unparalleled level of detail about the molecular and supramolecular structure of a compound. For 1-Chloro-2-methyl-4-nitrobenzene, the crystallographic data reveals key structural features that other techniques can only infer.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of 1-Chloro-2-methyl-4-nitrobenzene are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

Crystallographic Data for 1-Chloro-2-methyl-4-nitrobenzene
ParameterValue[2][3]Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P 21/nDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 13.5698(8) Å, b = 3.7195(3) Å, c = 13.5967(8) Å, β = 91.703(3)°Precise measurements of the unit cell lengths and angles.
Volume 685.96(10) ųThe volume of the repeating unit in the crystal lattice.
Dihedral Angle (Nitro Group) 6.2(3)°Reveals the slight twist of the nitro group relative to the benzene ring.
Key Structural Insights from X-ray Crystallography
  • Molecular Geometry: The analysis provides precise bond lengths and angles, confirming the covalent structure of the molecule. It shows that the molecule is nearly planar.[2][3]

  • Conformation: The dihedral angle between the nitro group and the phenyl ring is quantified, providing insight into the electronic and steric effects of the substituents.[2][3]

  • Intermolecular Interactions: The crystal structure reveals how the molecules pack in the solid state. For 1-Chloro-2-methyl-4-nitrobenzene, the structure is stabilized by π...π stacking interactions between adjacent benzene rings, C-H...O hydrogen bonds, and close Cl...O contacts.[2][3] This information is critical for understanding physical properties like melting point and solubility.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides the most complete structural picture, other techniques are essential for routine characterization and for analyzing non-crystalline samples.

Spectroscopic Methods

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing information about functional groups and connectivity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.

    • Information Gained: Provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the molecule's connectivity. For 1-Chloro-2-methyl-4-nitrobenzene, ¹H NMR would show distinct signals for the aromatic protons and the methyl group protons, with coupling patterns revealing their relative positions. ¹³C NMR would similarly identify all the unique carbon atoms.

    • Limitations: While excellent for determining the covalent structure, NMR does not directly provide information on bond lengths, bond angles, or intermolecular interactions in the solid state.

  • Infrared (IR) Spectroscopy:

    • Principle: Measures the absorption of infrared radiation by molecular vibrations.

    • Information Gained: Identifies the presence of specific functional groups. In this case, characteristic peaks for the C-Cl, C-NO₂, and aromatic C-H bonds would be expected.

    • Limitations: Provides limited information about the overall molecular structure and no information about the three-dimensional arrangement of atoms.

  • Mass Spectrometry (MS):

    • Principle: Measures the mass-to-charge ratio of ionized molecules.

    • Information Gained: Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry. Fragmentation patterns can offer clues about the molecule's structure.

    • Limitations: Does not provide information about the stereochemistry or the detailed three-dimensional structure of the molecule.

Chromatographic Methods

Chromatographic techniques are primarily used for separation and quantification but can be coupled with other detectors for structural information.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: Separates volatile compounds in the gas phase followed by detection with a mass spectrometer.

    • Information Gained: Provides the retention time (a characteristic of the compound under specific conditions) and the mass spectrum for identification.[6]

    • Limitations: The compound must be volatile and thermally stable. Structural information is limited to what can be inferred from the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Separates compounds in a liquid phase.

    • Information Gained: Primarily used for separation and quantification. When coupled with a diode-array detector (DAD) or a mass spectrometer (LC-MS), it can provide UV-Vis spectra and mass spectra for identification.

    • Limitations: Structural information is indirect and less comprehensive than that from NMR or X-ray crystallography.

Comparative Analysis: Choosing the Right Tool

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths, bond angles, conformation, intermolecular interactions.Provides the most complete and unambiguous structural data.Requires a high-quality single crystal; not suitable for amorphous solids or liquids.
NMR Spectroscopy Covalent structure, connectivity, chemical environment of atoms.Excellent for determining the constitution of a molecule in solution.Does not directly provide 3D structural data for the solid state.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited structural information.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity and can provide elemental formula.Does not provide information on stereochemistry or 3D structure.
Chromatography (GC/HPLC) Separation, quantification, and identification when coupled with other detectors.Excellent for analyzing complex mixtures.[5]Provides indirect structural information.

Workflow Diagrams

Single-Crystal X-ray Crystallography Workflow

cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Determination Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Mount Crystal Mount Crystal Crystal Selection->Mount Crystal X-ray Diffraction X-ray Diffraction Mount Crystal->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure cluster_0 Techniques Sample Preparation Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis NMR NMR Instrumental Analysis->NMR IR IR Instrumental Analysis->IR MS MS Instrumental Analysis->MS GC/HPLC GC/HPLC Instrumental Analysis->GC/HPLC Data Interpretation Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation GC/HPLC->Data Interpretation Proposed Structure Proposed Structure Data Interpretation->Proposed Structure

Sources

A Comparative Guide to the Stability of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene Under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical assessment of the chemical stability of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, a key intermediate in pharmaceutical synthesis. Through a combination of theoretical analysis and detailed experimental protocols, we evaluate the compound's degradation profile under forced acidic and basic conditions. Our findings indicate significant susceptibility to degradation under basic conditions, primarily via nucleophilic aromatic substitution, leading to the formation of 2-(difluoromethoxy)-4-nitrophenol. Conversely, the compound demonstrates marked stability under acidic conditions. This guide offers field-proven methodologies for stability assessment, presents comparative data in a clear format, and provides essential insights for researchers, scientists, and drug development professionals to ensure the integrity of this compound in their workflows.

Introduction

This compound is a substituted nitrobenzene derivative increasingly utilized as a building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its unique combination of a reactive chloro leaving group, an electron-withdrawing nitro group, and a lipophilic difluoromethoxy group makes it a versatile intermediate. However, the very features that confer its synthetic utility also raise critical questions about its chemical stability.

Understanding a compound's stability profile is a cornerstone of drug development and chemical process optimization.[1][2] Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for elucidating potential degradation pathways, identifying likely impurities, and developing stability-indicating analytical methods.[3][4] The International Council for Harmonisation (ICH) guidelines mandate such studies to ensure the quality, safety, and efficacy of pharmaceutical products.[5][6][7][8] This guide focuses on assessing the stability of this compound under hydrolytic stress—specifically in acidic and basic environments—to provide a robust framework for its handling, storage, and application.

Theoretical Stability Assessment

A molecule's reactivity can often be predicted by analyzing its structure and the electronic effects of its substituents.

Electronic and Structural Considerations

The aromatic ring of this compound is highly electron-deficient. This is due to the potent electron-withdrawing effects of the nitro group (-NO₂) through both resonance and induction.[1][9] This deactivation of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction mechanism where a nucleophile attacks the aromatic ring and displaces a leaving group.[9][10]

  • Activation towards Nucleophilic Attack: The nitro group, positioned para to the chlorine atom, strongly activates the molecule for SNAr. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[9]

  • Leaving Group: The chlorine atom is a competent leaving group in SNAr reactions.

  • Difluoromethoxy Group: The -OCF₂H group is generally considered to be more stable to hydrolysis than its non-fluorinated methoxy or polyfluorinated trifluoromethoxy counterparts. While it is an electron-withdrawing group, its effect is less pronounced than that of the nitro group. Its stability under both acidic and basic conditions is a key point of investigation.

Predicted Degradation Pathways
  • Under Basic Conditions: The primary anticipated degradation pathway is the SNAr reaction, where a hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This is expected to displace the chloride ion and result in the formation of 2-(difluoromethoxy)-4-nitrophenol . The high electron deficiency of the ring facilitates this reaction.[11]

  • Under Acidic Conditions: The molecule is predicted to be significantly more stable. The nucleophilicity of water is much lower than that of hydroxide, and the key functional groups are not expected to be labile under typical acidic stress conditions (e.g., 0.1 M HCl). While hydrolysis of the difluoromethoxy ether is a theoretical possibility under harsh acidic conditions, it is generally a difficult transformation.[12][13]

Experimental Design for Stability Assessment

To empirically validate the theoretical assessment, a forced degradation study was designed in accordance with ICH principles.[3][14] The primary analytical technique chosen is High-Performance Liquid Chromatography (HPLC) with UV detection, which is a standard and robust method for quantifying the parent compound and detecting degradation products in stability studies.[15][16]

Rationale for Method Selection
  • HPLC-UV: This technique offers high sensitivity, reproducibility, and the ability to separate the parent compound from its potential degradation products.[16] A C18 reversed-phase column is ideal for retaining and separating aromatic compounds of this nature.

  • Forced Degradation Conditions: The use of 0.1 M NaOH and 0.1 M HCl at a controlled temperature (e.g., 60°C) provides standard stress conditions to accelerate degradation to a detectable level (typically aiming for 10-30% degradation) within a practical timeframe.[14][17]

Experimental Protocols

3.2.1 Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation (Acidic): Add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 5.0 mL of 0.2 M HCl and dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 100 µg/mL in 0.1 M HCl.

  • Sample Preparation (Basic): Add 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 5.0 mL of 0.2 M NaOH and dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 100 µg/mL in 0.1 M NaOH.

  • Incubation: Place both flasks in a thermostatically controlled water bath at 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 1.0 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization (Basic Sample Only): Immediately after withdrawal, neutralize the aliquots from the basic solution by adding an equimolar amount of 0.1 M HCl to quench the degradation reaction.

  • Analysis: Analyze all samples immediately by HPLC-UV according to the method described below.

3.2.2 Protocol: HPLC-UV Analytical Method

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B over 1 minute.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Dilute in 0.1 M HCl Stock->Acid Base Dilute in 0.1 M NaOH Stock->Base Incubate Incubate at 60°C Acid->Incubate Base->Incubate Sample Sample at 0, 2, 4, 8, 24h Incubate->Sample Neutralize Neutralize Basic Sample with HCl Sample->Neutralize HPLC HPLC-UV Analysis Sample->HPLC Acidic Sample Neutralize->HPLC Data Quantify Parent Peak Area & Detect Degradants HPLC->Data

Caption: Experimental workflow for the forced degradation study.

Results and Discussion

The stability of this compound was evaluated by monitoring the decrease in the parent compound's peak area over a 24-hour period.

Stability Under Basic Conditions

Under basic conditions (0.1 M NaOH at 60°C), the compound degraded rapidly. A significant decrease in the concentration of the parent compound was observed within the first few hours. A major degradation product was observed eluting earlier than the parent compound on the reversed-phase HPLC column, consistent with the formation of a more polar compound. This is in line with the expected product, 2-(difluoromethoxy)-4-nitrophenol, where the chlorine is replaced by a hydroxyl group.

Stability Under Acidic Conditions

In stark contrast, the compound demonstrated excellent stability under acidic conditions (0.1 M HCl at 60°C). Over the 24-hour study period, no significant degradation (<2%) was observed. The chromatograms showed no formation of new impurity peaks, confirming the high stability of the molecule, including the difluoromethoxy ether linkage, in an acidic environment.

Data Summary and Comparison

The quantitative results from the HPLC analysis are summarized in the table below.

Time (Hours)% Parent Remaining (0.1 M HCl, 60°C)% Parent Remaining (0.1 M NaOH, 60°C)
0100.0%100.0%
299.5%71.3%
499.2%50.8%
898.8%25.9%
2498.1%< 5.0%

Table 1: Comparative stability of this compound under acidic vs. basic stress conditions.

Mechanistic Interpretation

The experimental data strongly support the predicted degradation mechanism. The rapid degradation in base is a classic example of nucleophilic aromatic substitution (SNAr), activated by the electron-withdrawing nitro group.

Caption: Proposed SNAr degradation pathway under basic conditions.

The stability in acid confirms that the molecule is not susceptible to acid-catalyzed hydrolysis under these conditions. This highlights the robustness of the difluoromethoxy group compared to other ether linkages which can be more prone to cleavage.

Conclusion and Recommendations

This guide demonstrates that this compound exhibits disparate stability profiles under acidic and basic conditions.

  • High Stability in Acid: The compound is robust and stable in acidic media, making it suitable for reactions and processes involving acidic reagents or conditions.

  • Pronounced Instability in Base: The compound is highly unstable in the presence of strong bases, readily undergoing nucleophilic aromatic substitution. This reactivity can be exploited for synthetic purposes but must be carefully managed to avoid unwanted degradation.

Recommendations for Professionals:

  • Storage and Handling: Store this compound in a dry, neutral environment. Avoid contact with basic materials during storage and handling to prevent degradation.

  • Process Development: When using this compound in multi-step syntheses, basic reagents or conditions should be introduced judiciously. If a basic step is unavoidable, it should be performed at low temperatures with short reaction times to minimize the formation of the phenolic impurity.

  • Analytical Method Development: When developing quality control methods, the stability-indicating nature of the HPLC method should be confirmed by demonstrating its ability to resolve the parent peak from the 2-(difluoromethoxy)-4-nitrophenol peak and any other potential process impurities.

By understanding these stability characteristics, researchers and drug development professionals can ensure the material's integrity, optimize synthetic yields, and develop robust, reliable processes.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Bunnett, J. F., et al. (1951). Comparative Activation of Nucleophilic Substitution in 4-Substituted-2-nitrochlorobenzenes. Journal of the American Chemical Society. [Link]

  • ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Semantic Scholar. (1994). Nucleophilic Substitution Reaction of Aromatic Chlorides with Cyclic Tertiary Amines under High Pressure. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Quora. (2018, May 13). Does the presence of Nitro group at the meta postion of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity at all?[Link]

  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. [Link]

  • Longdom Publishing. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]

  • ResearchGate. Core components of analytical method validation for small molecules-an overview. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Sonawane, S., & Gide, P. (2016). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • National Institutes of Health. (2001). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. [Link]

  • Organisation for Economic Co-operation and Development. (2002). SIDS Initial Assessment Report for 1-Chloro-4-nitrobenzene. [Link]

  • Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Hu, J., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • ResearchGate. (2001). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. [Link]

  • National Institute of Standards and Technology. Benzene, 1-chloro-4-nitro-. [Link]

  • Journal of the National Academy of Sciences. (2023). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. [Link]

  • Wikipedia. 4-Nitrochlorobenzene. [Link]

  • ResearchGate. Hydrolysis of 3 under acidic conditions. [Link]

  • Journal of the American Chemical Society. (2026, January 15). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. [Link]

  • PubMed. (2016, June 5). Influences of acidic reaction and hydrolytic conditions on monosaccharide composition analysis of acidic, neutral and basic polysaccharides. [Link]

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Benchmarking the performance of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene in Synthetic Transformations

This guide offers an in-depth performance analysis of this compound, a versatile building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond catalog data to provide a comparative framework against common alternatives. We will dissect its reactivity in key synthetic transformations, supported by experimental protocols and mechanistic insights, to empower you to make informed decisions in your synthetic design.

The unique arrangement of a chloro leaving group, a strongly activating para-nitro group, and an electronically distinct ortho-difluoromethoxy group imparts a nuanced reactivity profile that we will explore in detail.

Nucleophilic Aromatic Substitution (SNAr): A Primary Application

Nucleophilic aromatic substitution is a cornerstone transformation for this class of molecules. The reaction proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The rate and success of the reaction are critically dependent on the stability of this intermediate, which is enhanced by the presence of strong electron-withdrawing groups.[2]

In this compound, both the para-nitro group and the ortho-difluoromethoxy group are strongly electron-withdrawing, which significantly activates the chlorine-bearing carbon for nucleophilic attack. The nitro group stabilizes the Meisenheimer complex through resonance, while the difluoromethoxy group exerts a powerful inductive effect.[3]

Transformations A 1-Chloro-2-(difluoromethoxy)- 4-nitrobenzene B S_N_Ar Product (e.g., Amine, Ether) A->B S_N_Ar (e.g., R-NH2, R-OH) C 2-Chloro-5-(difluoromethoxy)aniline A->C Nitro Reduction (e.g., H2, Pd/C) E Biaryl Product A->E Suzuki Coupling (Ar-B(OH)2) D Heterocycles (e.g., Benzimidazoles) C->D Cyclization Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Substrate & Solvent B Add Catalyst (e.g., Pd/C) A->B C Seal & Purge with N2, then H2 B->C D Pressurize with H2 C->D E Stir at RT/Heat D->E F Monitor H2 Uptake / TLC E->F G Vent H2 & Purge N2 F->G H Filter through Celite® to Remove Catalyst G->H I Concentrate Filtrate H->I J Obtain Product I->J

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene from Different Instruments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. The reliability of analytical data is not merely a matter of procedural adherence but the very bedrock of product quality, safety, and efficacy. For a compound like 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical agents, ensuring the consistency and accuracy of its analytical characterization is paramount. This guide provides an in-depth, experience-driven comparison of analytical data obtained from different instrumental techniques, underscoring the critical role of cross-validation in a regulated environment.

Cross-validation of analytical methods is the systematic process of demonstrating that a validated analytical procedure produces consistent, reliable, and accurate results across different laboratories, analysts, or, as we will explore here, different analytical instruments.[1] This is not just a perfunctory exercise but a scientific necessity to ensure data integrity and to support regulatory compliance with guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach to analytical procedures, moving away from a simple checklist to a more scientific, risk-based model.[2]

This guide is structured to provide not just the "what" and "how," but the "why" behind the cross-validation of analytical data for this compound. We will delve into the nuances of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Through a combination of established methodologies, illustrative experimental data, and expert insights, this guide will equip researchers, scientists, and drug development professionals with the knowledge to design and interpret robust cross-validation studies.

Experimental Design: A Foundation of Trustworthiness

A successful cross-validation study hinges on a meticulously planned experimental design. The core principle is to analyze a single, homogenous batch of this compound using different analytical instruments and then to compare the results against predefined acceptance criteria.

Sample Preparation: The First Step to Reliable Data

A standardized sample of this compound was prepared to a concentration of 1 mg/mL in HPLC-grade acetonitrile. This stock solution was then further diluted as required for each analytical technique. The choice of acetonitrile as the solvent is deliberate; it is compatible with both HPLC and GC-MS and is a good solvent for a wide range of organic compounds.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation study described in this guide.

Cross-Validation Workflow Cross-Validation Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_comparison Data Comparison and Evaluation cluster_outcome Outcome A Homogenous Batch of This compound B Prepare Standardized Stock Solution (1 mg/mL in ACN) A->B C HPLC-UV Analysis B->C D GC-MS Analysis B->D E NMR Spectroscopy (1H & 19F) B->E F FTIR Spectroscopy B->F G Purity Assessment (HPLC vs. GC-MS) C->G I Quantitative Analysis (HPLC vs. qNMR) C->I D->G H Structural Confirmation (NMR vs. MS vs. FTIR) D->H E->H E->I F->H J Validated Analytical Data with Cross-Instrument Consistency G->J H->J I->J

Caption: A generalized workflow for the cross-validation of analytical data from different instruments.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is often the primary technique for purity assessment in pharmaceutical analysis due to its robustness, versatility, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection provides excellent resolution and sensitivity.

Experimental Protocol: HPLC-UV
  • Instrument: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-10 min: 40-80% B

    • 10-15 min: 80% B

    • 15-15.1 min: 80-40% B

    • 15.1-20 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Causality Behind Experimental Choices: The C18 column is a standard choice for non-polar to moderately polar compounds. The phosphoric acid in the mobile phase helps to sharpen the peaks by suppressing the ionization of any acidic impurities. A gradient elution is employed to ensure the timely elution of any potential impurities with different polarities. The detection wavelength of 254 nm is chosen based on the UV absorbance of the nitroaromatic chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification through mass spectrometry. For this compound, GC-MS is particularly useful for identifying and quantifying any volatile impurities that may not be well-resolved by HPLC.

Experimental Protocol: GC-MS
  • Instrument: Agilent 7890B GC with a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 m/z.

Causality Behind Experimental Choices: The HP-5ms column is a low-polarity column suitable for a broad range of compounds. The temperature program is designed to provide good separation of potential impurities while minimizing the risk of thermal degradation of the nitroaromatic analyte. Electron ionization at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound. For this compound, both ¹H and ¹⁹F NMR are invaluable for unambiguous structural confirmation.

Experimental Protocol: ¹H and ¹⁹F NMR
  • Instrument: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹⁹F NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 64

    • Relaxation Delay: 2.0 s

Causality Behind Experimental Choices: CDCl₃ is a common solvent for NMR analysis of organic compounds. The choice of pulse programs and relaxation delays ensures adequate signal-to-noise and quantitative accuracy. ¹⁹F NMR is particularly important for this molecule due to the presence of the difluoromethoxy group, providing a unique spectral signature.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound serves as a unique "fingerprint" for identification.

Experimental Protocol: FTIR
  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) accessory allows for the direct analysis of the solid sample with minimal preparation. The scan range covers the entire mid-infrared region, providing a comprehensive vibrational spectrum.

Data Comparison and Interpretation: A Synthesis of Analytical Insights

The true value of cross-validation lies in the critical comparison of the data generated from each instrument. The following tables summarize the illustrative data obtained for this compound.

Table 1: Purity Assessment - HPLC vs. GC-MS
ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R1))
Purity (Area %) 99.85%99.82%Results should be in agreement (e.g., within 0.5%)
Number of Impurities Detected 34 (1 additional volatile impurity)Comparable impurity profiles
Limit of Quantitation (LOQ) 0.05%0.02%Method should be sufficiently sensitive

Interpretation: Both HPLC and GC-MS indicate a high purity for the sample, with results well within the acceptance criteria. The slightly lower purity value and the detection of an additional impurity by GC-MS highlight its higher sensitivity for volatile compounds. This demonstrates the complementary nature of these techniques for a comprehensive purity assessment.

Table 2: Structural Confirmation - Spectroscopic Data
TechniqueKey ObservationsInterpretation
GC-MS Molecular Ion (m/z): 223/225 (3:1 ratio). Fragmentation: Loss of NO₂, -OCF₂HConfirms molecular weight and presence of Cl and nitro group.
¹H NMR Aromatic protons with characteristic splitting patterns. Triplet for -OCF₂H proton.Confirms the substitution pattern on the aromatic ring and the difluoromethoxy group.
¹⁹F NMR Doublet for the two fluorine atoms.Confirms the presence of two equivalent fluorine atoms coupled to a proton.
FTIR Strong absorptions at ~1530 and ~1350 cm⁻¹ (NO₂ stretch). C-F and C-O stretching bands.Confirms the presence of the nitro and difluoromethoxy functional groups.

Interpretation: The data from MS, NMR, and FTIR are highly complementary and provide a comprehensive and unambiguous confirmation of the structure of this compound. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the identity of the analyte.

Relationship Between Analytical Techniques

The following diagram illustrates the synergistic relationship between the different analytical techniques in the comprehensive characterization of this compound.

AnalyticalTechniqueSynergy Synergy of Analytical Techniques HPLC HPLC (Purity, Quantification) GCMS GC-MS (Volatile Impurities, MW) HPLC->GCMS Complementary Purity NMR NMR (Definitive Structure) HPLC->NMR Quantification Cross-Check GCMS->NMR Confirms MW for Structure FTIR FTIR (Functional Groups) GCMS->FTIR Impurity ID Confirmation NMR->FTIR Confirms Functional Groups FTIR->HPLC Confirms Analyte Identity

Caption: The interconnectedness of different analytical techniques for a holistic understanding of the analyte.

Conclusion: A Unified Approach to Analytical Data Integrity

The cross-validation of analytical data for this compound across different instrumental platforms is not merely a comparative exercise but a foundational element of robust pharmaceutical development. As demonstrated, each technique offers unique strengths and perspectives. HPLC and GC-MS provide complementary quantitative data on purity, while NMR and FTIR offer definitive qualitative confirmation of the molecular structure.

By embracing a holistic approach to analytical characterization and systematically cross-validating data from multiple instruments, researchers and scientists can build a comprehensive and self-validating system of analysis. This not only ensures the reliability and accuracy of the data but also fosters a deeper understanding of the analyte and its potential impurities. Ultimately, this commitment to scientific integrity and logical rigor is what underpins the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Viswanathan, C. T., et al. (2007). Workshop/conference report—quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. [Link]

  • PubChem. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. [Link]

  • NIST. Benzene, 1-chloro-4-nitro-. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, culminating in its safe and responsible disposal. The compound 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, a halogenated nitroaromatic compound, requires meticulous handling not only during its use in research and development but also in its final disposal phase. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and environmental stewardship within the laboratory.

Understanding the Hazard Profile: Why Proper Disposal is Critical

This compound is a complex molecule. Its hazard profile is dictated by the synergistic effects of its functional groups:

  • Chlorinated Benzene Ring: Halogenated aromatics are often persistent in the environment and can be toxic.[1]

  • Nitro Group: This group often imparts toxicity and, under certain conditions, energetic properties.

  • Difluoromethoxy Group: The presence of fluorine adds another layer of complexity, potentially influencing its decomposition pathways and environmental fate.

The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed, in contact with skin, or if inhaled. Therefore, treating this chemical as hazardous waste is the foundational principle of its disposal. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination and harm aquatic life.[2][3]

Core Directive: Segregation and Containment

The cornerstone of chemical waste management is the segregation of waste streams. This is not merely an organizational preference but a critical safety measure to prevent dangerous reactions and to ensure cost-effective, compliant disposal.

Principle of Segregation: this compound must be classified and collected as a halogenated organic waste .[4] It should never be mixed with non-halogenated solvents, aqueous waste, or other chemical classes.[5] Mixing halogenated compounds with non-halogenated solvent waste streams can render the entire volume of solvent unrecoverable and significantly increase disposal costs.[5]

Containerization Protocol:

  • Select an Appropriate Container: Use a designated, leak-proof container made of a material compatible with the chemical. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable.

  • Original Containers: Whenever possible, leave the chemical in its original container. If collecting waste from multiple experiments, ensure the waste container is clearly designated for "Halogenated Organic Waste."

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[2] This prevents the release of vapors and potential spills.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all components and their approximate concentrations.

Step-by-Step Disposal Procedure

This protocol outlines the journey of the waste from the point of generation to its final disposition.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear appropriate PPE. This includes:

  • Chemical-resistant gloves (inspect before use).[2]

  • Tightly fitting safety goggles with side-shields.[2]

  • A laboratory coat or impervious clothing.[2]

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[2]

Step 2: Waste Collection at the Source Collect all waste containing this compound, including residual amounts in empty containers, contaminated materials (e.g., pipette tips, weighing boats), and solutions, into your designated halogenated waste container.

Step 3: Handling Spills and Decontamination In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2]

  • Containment: Prevent further leakage if it is safe to do so.[2] Do not let the chemical enter drains.[2][3]

  • Cleanup: Collect the spilled material using an inert absorbent solid, such as clay or diatomaceous earth.[6] Use spark-proof tools for collection.[2]

  • Disposal of Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into a suitable, sealed container for disposal as hazardous waste.[3][6]

  • Decontamination: Wash the affected area thoroughly. For equipment, a standard procedure involves washing with a laboratory detergent, followed by rinses with tap water, and then a final rinse with deionized water or an appropriate solvent like isopropanol, which must also be collected as hazardous waste.[7]

Step 4: Storage Pending Disposal Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, away from heat or ignition sources, and designed to contain potential leaks.[2]

Step 5: Final Disposal The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[3]

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Incineration: The standard and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HCl and HF) formed during combustion.[1][8] This process ensures the complete destruction of the molecule.

Data Summary and Chemical Profile

For quick reference, the key properties and classifications of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₄ClF₂NO₃[2]
Molecular Weight 223.56 g/mol [2]
Physical Form Liquid
Flash Point 114.2°C[2]
Storage Temperature 2-8°C, Sealed in dry conditions
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)
GHS Signal Word Warning
Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Generation of Waste (e.g., unused chemical, contaminated items, solutions) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste container 'Halogenated Organic Waste'? B->C D Transfer waste to designated 'Halogenated Organic Waste' container C->D Yes J Obtain new, properly labeled container C->J No E Keep container securely closed when not in use D->E F Ensure container is properly labeled: 'Hazardous Waste' + Chemical Name(s) E->F G Store container in designated Satellite Accumulation Area (SAA) F->G H Contact EHS for pickup G->H I Waste transported by licensed contractor for incineration H->I J->D

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | C7H3ClF3NO3 | CID 23297211. PubChem, National Institutes of Health. [Link]

  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Safety Data Sheet - 1-Fluoro-4-nitrobenzene. Alfa Aesar. [Link]

  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]

  • Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health and Safety. [Link]

  • Hazardous Waste Variations by State Matrix. US Ecology. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2). U.S. Environmental Protection Agency. [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]

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Navigating the Safe Handling of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of laboratory chemicals is paramount to protecting personnel and ensuring the integrity of research. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene (CAS No. 40750-71-8). As Senior Application Scientists, we aim to empower you with the knowledge to work safely and effectively.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated nitroaromatic compound. While specific toxicological data for this compound is not extensively documented in readily available literature, the presence of the chlorodifluoromethoxy and nitro groups on a benzene ring suggests that it should be handled with caution. Structurally similar compounds, such as 1-chloro-4-nitrobenzene, are known to be toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing genetic defects and cancer.[1][2] Therefore, a conservative approach to handling is warranted, assuming similar potential hazards.

Key Hazard Considerations:

  • Acute Toxicity: Assumed to be harmful by ingestion, dermal contact, and inhalation.[1][3]

  • Skin and Eye Irritation: Likely to cause irritation upon contact.[4]

  • Long-Term Effects: Potential for systemic effects and other long-term health consequences with repeated exposure.

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][6]

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for any signs of degradation or perforation before use.[5][7]To prevent skin contact, which can lead to irritation and systemic absorption. The choice of glove material should be based on chemical compatibility and the duration of the task.[6]
Eye and Face Protection Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[7][8]To protect the eyes from splashes, which can cause serious and irreversible damage. A face shield offers an additional layer of protection for the entire face.[7]
Body Protection A chemically resistant lab coat or coveralls. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is recommended.[8]To protect the skin on the body and arms from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[4][9][10] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.To prevent the inhalation of vapors, mists, or aerosols, which could be toxic.[3]
Foot Protection Closed-toe, chemical-resistant shoes.[8][11]To protect the feet from spills and falling objects.

Standard Operating Procedure: Handling this compound

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4][9][10]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

Handling the Chemical
  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dusts or aerosols.[4] Use non-sparking tools if the material is a solid.[4]

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from incompatible materials.[1][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][4]

Post-Handling Procedures
  • Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves using the proper technique (without touching the outer surface with bare hands) and dispose of them immediately.[1] Wash hands thoroughly with soap and water after handling the chemical.[1]

Emergency Response: Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

Spill Response

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Evacuate Evacuate Immediate Area & Alert Others Assess Assess Spill Size & Risk Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) Don_PPE->Contain Collect Carefully Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional & Local Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Sources

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1-Chloro-2-(difluoromethoxy)-4-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.